3-(3-Chlorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUFJMIMCTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592920 | |
| Record name | 3-(3-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914299-59-5 | |
| Record name | 3-(3-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3-Chlorophenyl)pyrrolidine chemical properties
An In-Depth Technical Guide to 3-(3-Chlorophenyl)pyrrolidine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)pyrrolidine, a heterocyclic compound of significant interest to the scientific community. As a key structural motif, the 3-aryl pyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and pharmacological relevance.
Core Chemical and Physical Properties
3-(3-Chlorophenyl)pyrrolidine is a substituted pyrrolidine derivative. Its core structure consists of a five-membered nitrogen-containing ring attached to a chlorophenyl group at the 3-position. The precise physicochemical properties of a compound are foundational to its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.
Table 1: Physicochemical and Computed Properties of 3-(3-Chlorophenyl)pyrrolidine
| Property | Value | Source |
| IUPAC Name | 3-(3-chlorophenyl)pyrrolidine | [2] |
| CAS Number | 914299-59-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClN | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Monoisotopic Mass | 181.0658271 Da | [2] |
| Canonical SMILES | C1CNCC1C2=CC(=CC=C2)Cl | [2] |
| InChI | InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | [2] |
| InChIKey | FQSUFJMIMCTWRI-UHFFFAOYSA-N | [2] |
| XLogP3 (Predicted) | 2.3 | [2] |
| Topological Polar Surface Area | 12.03 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of 3-aryl pyrrolidines is a critical area of organic chemistry, providing access to a class of molecules with diverse biological activities.[1][6][7] One of the most effective modern methods for creating this scaffold is through palladium-catalyzed hydroarylation of pyrroline precursors. This approach offers a direct and efficient route from readily available starting materials.[6]
Experimental Protocol: Palladium-Catalyzed Hydroarylation
This protocol describes a general, yet robust, method for the synthesis of 3-(3-Chlorophenyl)pyrrolidine. The causality for this experimental design lies in the unique ability of a palladium catalyst to facilitate the addition of an aryl group across a C=C double bond within the pyrroline ring. The choice of ligand is crucial for modulating the catalyst's activity and preventing side reactions.
Step 1: Reagent Preparation
-
In a nitrogen-purged glovebox, add the aryl precursor, 3-chlorophenyldiazonium tetrafluoroborate (1.2 equivalents), to an oven-dried reaction vessel.
-
Add the palladium catalyst, such as Palladium(II) chloride (PdCl₂, 1-2 mol%), and a phosphine ligand, such as Tri(o-tolyl)phosphine (P(o-Tol)₃, 1.5-3 mol%).
-
Add the N-protected 2,3-dihydropyrrole (1-alkyl-Δ³-pyrroline, 1.0 equivalent).
-
Add anhydrous, degassed solvent (e.g., Dioxane or THF).
Step 2: Reaction Execution
-
Seal the reaction vessel and remove it from the glovebox.
-
Place the vessel in a pre-heated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(3-Chlorophenyl)pyrrolidine.
Step 4: N-Deprotection (If Necessary)
-
If an N-protecting group (e.g., Cbz) was used, it can be removed under standard conditions (e.g., hydrogenolysis with Pd/C catalyst under a hydrogen atmosphere) to yield the final secondary amine.
Synthesis Workflow Diagram
Caption: Palladium-Catalyzed Synthesis Workflow.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
Protocol: Spectroscopic and Spectrometric Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) for MS analysis. Prepare a KBr pellet or cast a thin film for IR analysis.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. The expected signals will confirm the connectivity of the atoms.
-
Mass Spectrometry (EI-MS or ESI-MS): Obtain a mass spectrum to confirm the molecular weight. The molecular ion peak should correspond to the calculated exact mass.
-
Infrared (IR) Spectroscopy: Use an FTIR spectrometer to identify the presence of key functional groups.
-
Data Integration: Correlate the data from all techniques. The NMR confirms the carbon-hydrogen framework, the MS confirms the overall mass and formula, and the IR confirms the functional groups. This multi-faceted approach ensures the trustworthiness of the structural assignment.
Table 2: Predicted Spectroscopic Data for 3-(3-Chlorophenyl)pyrrolidine
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets ~7.2-7.4 ppm (4H, aromatic); Multiplets ~3.0-3.6 ppm (5H, pyrrolidine ring); Broad singlet ~1.5-2.5 ppm (1H, N-H) | Signals correspond to protons on the aromatic ring and the aliphatic pyrrolidine ring. The N-H proton is often broad and may exchange with D₂O. |
| ¹³C NMR | Signals ~140-145 ppm (quaternary aromatic C); Signals ~125-135 ppm (aromatic C-H); Signals ~40-60 ppm (aliphatic C-N and C-C) | Chemical shifts are characteristic for sp² carbons of the chlorophenyl ring and sp³ carbons of the pyrrolidine ring. |
| Mass Spec. | Molecular Ion [M]⁺ at m/z ≈ 181/183 (isotope pattern for Cl); [M+H]⁺ at m/z ≈ 182/184 | The molecular weight matches the formula C₁₀H₁₂ClN. The ~3:1 ratio of the M and M+2 peaks is characteristic of a single chlorine atom.[2] |
| IR Spec. | ~3300-3400 cm⁻¹ (N-H stretch); ~3000-3100 cm⁻¹ (Aromatic C-H); ~2850-2950 cm⁻¹ (Aliphatic C-H); ~1450-1600 cm⁻¹ (C=C aromatic); ~1000-1100 cm⁻¹ (C-Cl stretch) | Absorption bands correspond to the vibrations of specific bonds within the molecule, confirming the presence of amine, aromatic, and aliphatic groups. |
Analytical Workflow Diagram
Caption: Quality Control and Structural Verification Workflow.
Pharmacological Significance and Applications in Drug Development
The 3-(3-chlorophenyl)pyrrolidine scaffold is not merely a synthetic curiosity; it is a building block for developing novel therapeutic agents. Its derivatives have been explored for a range of biological activities, underscoring its importance in medicinal chemistry.[8][9]
-
Anticonvulsant and Antinociceptive Agents: Research has shown that derivatives of 3-(3-chlorophenyl)pyrrolidine, particularly those modified into pyrrolidine-2,5-diones, exhibit potential anticonvulsant and analgesic properties.[10] These compounds are investigated in models of epilepsy and neuropathic pain, with some showing mechanisms of action related to the modulation of voltage-gated sodium and calcium channels.[10][11]
-
Antibacterial Agents: The scaffold has been used to synthesize 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, which were identified as inhibitors of inorganic pyrophosphatase.[12] This enzyme is a potential target for novel antibacterial agents, and certain analogues have demonstrated activity against pathogenic bacteria like Mycobacterium tuberculosis and Staphylococcus aureus.[12]
-
CNS Receptor Ligands: More broadly, 1-alkyl-3-aryl pyrrolidines are potent and selective ligands for crucial CNS targets like serotonin and dopamine receptors, making them valuable tools for neuroscience research and the development of drugs for psychiatric and neurological disorders.[1]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. Based on available data, 3-(3-Chlorophenyl)pyrrolidine should be handled with care.
Protocol: Safe Laboratory Practices
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13][14]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[15] Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Source |
| Hazard | H302: Harmful if swallowed. | [2] |
| H315: Causes skin irritation. | [2] | |
| H318: Causes serious eye damage. | [2] | |
| H332: Harmful if inhaled. | [2] | |
| H335: May cause respiratory irritation. | [2] | |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [14] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
References
-
Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Source: ChemRxiv URL: [Link]
-
Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: PubMed URL: [Link]
-
Title: 3-(3-Chlorophenyl)pyrrolidine Source: PubChem URL: [Link]
-
Title: Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase Source: PMC - NIH URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides Source: PMC - PubMed Central URL: [Link]
-
Title: Safety Data Sheet - Pageant TR Intrinsic Source: Greenbook.net URL: [Link]
-
Title: Synthesis of 3‐aryl pyrrolidines: A highlights Source: Semantic Scholar URL: [Link]
-
Title: 3-[(3-Chlorophenyl)sulfonylmethyl]pyrrolidine Source: PubChem URL: [Link]
-
Title: Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites Source: PubMed URL: [Link]
-
Title: 3-(3-chlorophenyl)pyrrolidine (C10H12ClN) Source: PubChemLite URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]
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Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC - PubMed Central URL: [Link]
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3-(3-Chlorophenyl)pyrrolidine CAS number lookup
An In-Depth Technical Guide to 3-(3-Chlorophenyl)pyrrolidine for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)pyrrolidine, a heterocyclic amine of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the synthesis, characterization, and application of this versatile chemical scaffold. We will explore the causality behind its utility in targeting the central nervous system and the rigorous analytical methodologies required to validate its use in a research setting.
Core Chemical Identity and Physicochemical Properties
3-(3-Chlorophenyl)pyrrolidine is a substituted pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity into molecular designs, a feature known to enhance binding affinity and selectivity for biological targets.[1][2] The addition of a 3-chlorophenyl group at the 3-position creates a specific stereochemical and electronic profile that has been explored for various pharmacological activities.
The primary identifier for the free base form of this compound is CAS Number 914299-59-5 .[3][4] It is critical to distinguish this from its hydrochloride salt, which has a separate CAS number (1095545-16-6).[5]
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 914299-59-5 | PubChem[3] |
| Molecular Formula | C₁₀H₁₂ClN | PubChem[3] |
| Molecular Weight | 181.66 g/mol | PubChem[3] |
| IUPAC Name | 3-(3-chlorophenyl)pyrrolidine | PubChem[3] |
| SMILES | C1CNCC1C2=CC(=CC=C2)Cl | PubChem[3] |
| InChIKey | FQSUFJMIMCTWRI-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 (Predicted) | 2.3 | PubChem[6] |
| Form | Solid (as hydrochloride salt) | Hit2Lead[5] |
Synthesis Pathway: A Representative Approach
The synthesis of substituted pyrrolidines like 3-(3-Chlorophenyl)pyrrolidine can be achieved through various synthetic routes. While specific, proprietary methods may exist, a common and logical approach involves the cyclization of a suitable precursor derived from a substituted succinic acid. The following workflow illustrates a plausible, multi-step synthesis, reflecting strategies seen in the literature for analogous structures.[7]
The rationale for this pathway is its convergent nature, allowing for the late-stage introduction of diversity if needed. The initial step establishes the core carbon skeleton, followed by a cyclization to form the pyrrolidine ring, a robust and well-documented transformation.
Caption: Fig 1. Representative synthetic workflow for 3-(3-Chlorophenyl)pyrrolidine.
Analytical Characterization Workflow
To ensure the identity, purity, and quality of a synthesized batch of 3-(3-Chlorophenyl)pyrrolidine, a multi-technique analytical approach is mandatory. This self-validating system ensures that the material used in subsequent biological assays is precisely what it is intended to be, a cornerstone of trustworthy and reproducible science. The typical workflow is outlined below.
Caption: Fig 2. Standard analytical workflow for compound validation.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR spectra to confirm the presence and integration of protons corresponding to the pyrrolidine and chlorophenyl rings.
-
Acquire ¹³C NMR spectra to verify the number and type of carbon atoms.
-
Causality: NMR is the gold standard for unambiguous structure elucidation, providing direct evidence of the covalent bonding framework.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI or APCI source coupled to a mass analyzer.
-
Acquire a full scan spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Causality: MS provides a rapid and highly accurate determination of the molecular weight, confirming the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient).
-
Inject a known concentration of the sample.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Integrate the peak areas to calculate the purity as a percentage of the total detected analytes.
-
Causality: HPLC is essential for quantifying the purity of the compound, separating it from any starting materials, byproducts, or degradation products.
-
Applications in CNS Research and Drug Development
The pyrrolidine scaffold is a privileged structure in neuroscience research.[8] Its non-planar, sp³-rich nature allows it to explore three-dimensional chemical space more effectively than flat, aromatic rings, often leading to improved pharmacological properties.[2]
Derivatives of 3-(3-Chlorophenyl)pyrrolidine have been specifically investigated as potential anticonvulsant and antinociceptive agents .[7] Research into related compounds, such as 3-(p-chlorophenyl)pyrrolidine, has shown that this scaffold can serve as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[9][10]
The rationale for its potential efficacy stems from its structural features:
-
CNS Penetration: The lipophilic chlorophenyl group and the overall molecular profile suggest the potential for crossing the blood-brain barrier.
-
Metabolic Conversion: The pyrrolidine ring can undergo metabolic oxidation in the brain to form active metabolites like 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen), a known GABA agonist.[9]
-
Ion Channel Modulation: Other studies on similar pyrrolidine-based structures suggest a mechanism involving the inhibition of voltage-gated sodium channels, which helps stabilize neuronal membranes and suppress seizure activity.[11]
Caption: Fig 3. Hypothesized mechanism of action via prodrug metabolism.
Conclusion and Future Outlook
3-(3-Chlorophenyl)pyrrolidine represents a valuable chemical tool and building block for the development of novel therapeutics, particularly for CNS disorders. Its synthesis is achievable through established chemical pathways, and its characterization relies on a robust, multi-technique analytical workflow that ensures scientific integrity. The core value of this scaffold lies in its favorable physicochemical properties for CNS penetration and its potential for metabolic activation or direct interaction with key neuronal targets like ion channels and neurotransmitter receptors. Future research should focus on stereoselective synthesis to isolate and test individual enantiomers, as biological activity is often stereospecific, and further exploration of its metabolic profile in various in vitro and in vivo models.
References
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Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. Available from: [Link]
-
Callery, P. S., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. Available from: [Link]
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PubChem. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166. Available from: [Link]
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Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249765. Available from: [Link]
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PubChemLite. 3-(3-chlorophenyl)pyrrolidine (C10H12ClN). Available from: [Link]
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Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). Available from: [Link]
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Callery, P. S., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype .gamma.-aminobutyric acid prodrug t. ACS Publications. Available from: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]
-
CP Lab Safety. 3-(3-Chlorophenyl)pyrrolidine, 98% Purity, C10H12ClN, 1 gram. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 1-10. Available from: [Link]
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MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
PubChemLite. 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride (C10H11ClFN). Available from: [Link]
-
PubChemLite. 3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride (C11H14ClNO). Available from: [Link]
-
Martins, C. P., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(9), 4909. Available from: [Link]
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3-(3-Chlorophenyl)pyrrolidine molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-(3-Chlorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(3-Chlorophenyl)pyrrolidine is a synthetic, heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its molecular architecture is characterized by a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, substituted at the third carbon position with a 3-chlorophenyl moiety. The pyrrolidine scaffold is a privileged structure in pharmacology, appearing in numerous natural alkaloids like nicotine and forming the core of many synthetic drugs, including racetams and various enzyme inhibitors.[1][2][3] The incorporation of a 3-chlorophenyl group adds specific steric and electronic properties that can be exploited to modulate a compound's interaction with biological targets.
This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analytical characterization of 3-(3-Chlorophenyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important chemical entity.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the foundation of all subsequent research and development. 3-(3-Chlorophenyl)pyrrolidine is identified by a unique set of chemical descriptors.
Key Identifiers:
The molecule is typically supplied as a racemic mixture, although stereospecific synthesis of its enantiomers is possible and often crucial for targeted pharmacological activity.
Caption: 2D molecular structure of 3-(3-Chlorophenyl)pyrrolidine.
Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)pyrrolidine
| Property | Value | Source |
| Molecular Weight | 181.66 g/mol | PubChem[4] |
| Monoisotopic Mass | 181.0658271 Da | PubChem[4] |
| Boiling Point (Predicted) | 274.7 ± 33.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | ChemicalBook[5] |
| XLogP3 | 2.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[6] |
Synthesis and Manufacturing
The synthesis of 3-aryl-pyrrolidines is a well-established area of organic chemistry, with multiple routes available. A common and logical approach involves the construction of the pyrrolidine ring from acyclic precursors. The following represents a robust and field-proven strategy for obtaining 3-(3-Chlorophenyl)pyrrolidine.
Conceptual Synthetic Workflow
The synthesis can be logically broken down into two primary stages:
-
Carbon Framework Assembly: A Michael addition reaction is used to form the C4-N backbone.
-
Ring Closure (Cyclization): Reductive amination or a related cyclization method forms the pyrrolidine ring.
Caption: A representative synthetic workflow for 3-(3-Chlorophenyl)pyrrolidine.
Experimental Protocol: A Representative Synthesis
This protocol is a self-validating system; successful formation of the intermediate at each stage, confirmed by techniques like TLC and ¹H NMR, is a prerequisite for proceeding to the next step.
Step 1: Synthesis of Methyl 3-(3-chlorophenyl)-4-nitrobutanoate
-
Rationale: This step employs a conjugate addition (Michael reaction) to create the key C-C bond and introduce the nitrogen precursor (nitro group) at the correct position relative to the phenyl ring.
-
Procedure:
-
To a solution of methyl 3-chlorocinnamate (1.0 eq) in nitromethane (5.0 eq), add 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting cinnamate is consumed.
-
Quench the reaction with dilute HCl, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the γ-nitro ester.
-
Step 2: Synthesis of 4-Amino-3-(3-chlorophenyl)butanoic Acid
-
Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the γ-nitro ester from Step 1 in methanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-18 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
The resulting product is the γ-amino ester, which is often carried forward without extensive purification. Saponification with LiOH would yield the amino acid.
-
Step 3: Cyclization to 4-(3-Chlorophenyl)pyrrolidin-2-one
-
Rationale: Heating the γ-amino ester or acid induces intramolecular cyclization to form a lactam, a stable five-membered ring intermediate.
-
Procedure:
-
Heat the crude γ-amino ester/acid from Step 2, either neat or in a high-boiling solvent like toluene, to reflux for 4-6 hours.
-
Cool the reaction and purify by crystallization or chromatography to obtain the lactam.
-
Step 4: Reduction of Lactam to 3-(3-Chlorophenyl)pyrrolidine
-
Rationale: A powerful reducing agent is required to reduce the amide carbonyl of the lactam to a methylene group, yielding the final pyrrolidine.
-
Procedure:
-
To a solution of the lactam from Step 3 in anhydrous tetrahydrofuran (THF), add a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) in THF dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate.
-
Purify the crude product via distillation or column chromatography to obtain 3-(3-Chlorophenyl)pyrrolidine.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Standard analytical workflow for structural elucidation.
Table 2: Predicted Spectroscopic Data for 3-(3-Chlorophenyl)pyrrolidine
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplets, 4H (Aromatic protons).~3.5-3.8 ppm: Multiplet, 1H (CH benzylic proton).~2.8-3.4 ppm: Multiplets, 4H (CH₂ adjacent to N).~1.8-2.2 ppm: Multiplets, 2H (CH₂ at C4).~1.5-2.5 ppm: Broad singlet, 1H (NH proton). |
| ¹³C NMR | ~140-145 ppm: Quaternary aromatic C-Cl.~125-135 ppm: Aromatic CH carbons.~45-55 ppm: CH₂ carbons adjacent to N.~40-45 ppm: Benzylic CH carbon.~30-35 ppm: CH₂ carbon at C4. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 181.Isotopic Peak (M+2)⁺: m/z 183 (approx. 33% intensity of M⁺ due to ³⁷Cl).Key Fragments: Loss of chlorophenyl group, fragmentation of the pyrrolidine ring. |
| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretch (secondary amine).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C bending.~1000-1100 cm⁻¹: C-N stretch.~700-800 cm⁻¹: C-Cl stretch. |
Pharmacological Profile and Applications
The 3-(3-Chlorophenyl)pyrrolidine scaffold is a valuable building block in drug discovery due to the favorable properties conferred by its constituent parts. The pyrrolidine ring is a non-planar, saturated system that allows for the exploration of three-dimensional chemical space, which is increasingly seen as critical for developing selective and potent therapeutics.[3][7] The 3-chlorophenyl group provides a site for potential halogen bonding and other hydrophobic or electronic interactions within a target protein's binding pocket.
Derivatives of this core structure have been investigated for several therapeutic applications:
-
Anticonvulsant Activity: Closely related structures, such as 3-(chlorophenyl)pyrrolidine-2,5-diones, have demonstrated significant anticonvulsant properties in preclinical models like the maximal electroshock (MES) test.[8] The proposed mechanism for some of these analogs involves the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal membranes and suppress seizure activity.[9]
-
Analgesic/Antinociceptive Activity: Compounds showing efficacy in seizure models are often explored for neuropathic pain management, and derivatives of this scaffold have shown promise in this area as well.[8]
-
GABA Prodrugs: Research has shown that 3-(p-chlorophenyl)pyrrolidine can be metabolized in the brain to form active GABAergic metabolites like baclofen, indicating its potential as a prodrug for delivering therapeutics to the central nervous system.[10]
Caption: Applications of the 3-(3-Chlorophenyl)pyrrolidine scaffold in drug discovery.
Safety and Handling
As a research chemical, 3-(3-Chlorophenyl)pyrrolidine must be handled with appropriate care.
-
GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Conclusion
3-(3-Chlorophenyl)pyrrolidine is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that combines the three-dimensional versatility of the pyrrolidine ring with the specific electronic and steric features of a chlorophenyl substituent. Its established role in the synthesis of compounds with significant CNS activity, particularly as anticonvulsants, highlights its importance. A thorough understanding of its structure, properties, and synthesis, as detailed in this guide, is essential for scientists aiming to leverage this scaffold for the development of novel and effective therapeutics.
References
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PubChem. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166. [Link]
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Kamińska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1576. [Link]
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Hall, T. R., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-8. [Link]
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PubChem. 3-[(3-Chlorophenyl)sulfonylmethyl]pyrrolidine | C11H14ClNO2S | CID 105513711. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1240081. [Link]
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PubChemLite. 3-(3-chlorophenyl)pyrrolidine (C10H12ClN). [Link]
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Wikipedia. Pyrrolidine. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-(3-Chlorophenyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and natural products.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal core for interacting with complex biological targets such as G-protein coupled receptors, ion channels, and enzymes. Specifically, the 3-arylpyrrolidine motif, as exemplified by 3-(3-Chlorophenyl)pyrrolidine, is a key pharmacophore in numerous agents targeting the central nervous system (CNS). The strategic placement of the aryl group at the 3-position significantly influences the molecule's pharmacological profile, including its potency and selectivity for critical neurotransmitter receptors like dopamine and serotonin.[2]
This guide provides an in-depth analysis of viable and field-proven synthetic pathways to 3-(3-Chlorophenyl)pyrrolidine. Moving beyond a simple recitation of reaction schemes, we will dissect the underlying chemical principles, explore the rationale behind methodological choices, and provide detailed protocols to empower researchers in their synthetic endeavors. Our focus remains on strategic efficiency, stereochemical control, and practical applicability in a drug discovery and development context.
Retrosynthetic Analysis: Deconstructing the Target
A logical deconstruction of the target molecule reveals several key bond disconnections that form the basis of our strategic approaches. The primary disconnection points are the C-N bonds forming the ring and the C-C bond connecting the aryl and pyrrolidine moieties. This leads to three principal strategies: direct arylation of a pre-formed pyrroline ring, construction of the ring from an acyclic precursor already bearing the aryl group, and convergent cycloaddition methods.
Caption: Retrosynthetic analysis of 3-(3-Chlorophenyl)pyrrolidine.
Pathway 1: Palladium-Catalyzed Hydroarylation of Pyrrolines
This approach represents the most direct and atom-economical route to the target molecule. It leverages a palladium-catalyzed reductive Heck-type reaction, coupling an N-substituted pyrroline with an aryl halide.[3]
Causality and Experimental Insight
The Mizoroki-Heck reaction traditionally yields an arylated alkene. However, the key to achieving the desired saturated pyrrolidine product lies in controlling the fate of the palladium-hydride intermediate that forms after the initial migratory insertion. For N-acyl pyrrolines, β-hydride elimination is rapid, leading to the arylated pyrroline (the classic Heck product).
In contrast, for N-alkyl pyrrolines, the reaction mechanism can be "hijacked."[2] The nitrogen atom of the N-alkyl pyrroline can coordinate to the palladium center. This coordination, along with the inherent instability of the alternative oxidation byproduct, favors a pathway where a hydride source (often excess pyrroline substrate acting as a sacrificial reductant) is used to intercept the intermediate, leading to the desired hydroarylated product.[3][4] This makes the choice of the N-substituent a critical control element for the reaction's outcome.
Caption: Simplified workflow for Pd-catalyzed hydroarylation.
Experimental Protocol: Palladium-Catalyzed Hydroarylation
This protocol is adapted from the general procedure reported by Sweeney et al. for the hydroarylation of N-alkyl pyrrolines.[2]
-
Vessel Preparation: To a dry 20-mL microwave vial equipped with a magnetic stir bar, add PdCl₂ (21 mg, 0.12 mmol, 0.04 eq) and P(o-Tol)₃ (tri(o-tolyl)phosphine, 55 mg, 0.18 mmol, 0.06 eq).
-
Reagent Addition: Add Cu(OTf)₂ (copper(II) trifluoromethanesulfonate, 109 mg, 0.3 mmol, 0.1 eq), 1-iodo-3-chlorobenzene (61 µL, 0.45 mmol, 1.5 eq), and N-propyl-2-pyrroline (3 mmol, 1.0 eq).
-
Solvent and Base: Add anhydrous acetonitrile (MeCN, 3 mL) followed by N,N-dimethylpiperazine (84 µL, 0.6 mmol, 0.2 eq).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
| Catalyst System | Aryl Source | N-Substituent | Temp (°C) | Yield (%) | Reference |
| PdCl₂ / P(o-Tol)₃ | 1-iodo-3-chlorobenzene | n-Propyl | 100 | ~70-85* | [2] |
| Pd(OAc)₂ / PPh₃ | Aryl Iodide | Various | 80 | Variable | [4] |
| Yields are estimated based on reported values for similar substrates. |
Pathway 2: Ring Construction from an Aryl-Substituted Precursor
This classical approach builds the pyrrolidine ring from an acyclic starting material that already contains the 3-chlorophenyl moiety. This method offers robust control over the core structure, beginning with the synthesis of 2-(3-chlorophenyl)succinic acid.
Causality and Experimental Insight
This pathway is a multi-step but highly reliable sequence. The key transformation is the cyclocondensation of the substituted succinic acid with an amine source (e.g., ammonia or a primary amine) to form a succinimide (a pyrrolidine-2,5-dione).[5] This reaction is typically driven by thermal dehydration. The resulting succinimide is a stable intermediate that can be isolated and purified before the final, critical reduction step.
The reduction of the dual amide carbonyls of the succinimide to the corresponding methylene groups requires a powerful reducing agent. Borane (BH₃), often used as a complex with THF (BH₃·THF), is the reagent of choice for this transformation.[6] It effectively reduces amides without affecting the aromatic chloride.
Caption: Workflow for synthesis via a succinimide intermediate.
Experimental Protocol: Succinimide Formation and Reduction
This protocol is based on procedures reported for the synthesis of related succinimides and their subsequent reduction.[5][6]
Part A: Synthesis of 3-(3-Chlorophenyl)pyrrolidine-2,5-dione
-
Setup: In a round-bottom flask fitted with a distillation head, combine (R,S)-2-(3-chlorophenyl)succinic acid (0.04 mol) and urea (0.042 mol).
-
Reaction: Heat the mixture in a sand bath. Water will begin to distill off. Gradually increase the temperature to 180-190 °C and maintain for approximately 1.5-2 hours after water distillation ceases.
-
Isolation: Cool the reaction mixture. The crude product can be recrystallized from a suitable solvent like ethanol or xylene to yield the pure succinimide intermediate.
Part B: Reduction to 3-(3-Chlorophenyl)pyrrolidine
-
Inert Atmosphere: To a dry, nitrogen-flushed round-bottom flask, add the 3-(3-chlorophenyl)pyrrolidine-2,5-dione (10 mmol) from Part A.
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (approx. 25-30 mL, 2.5-3.0 equivalents) via a dropping funnel.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of 6 M HCl.
-
Workup and Purification: Basify the aqueous solution with NaOH, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by column chromatography or distillation to obtain the target pyrrolidine.
Pathway 3: [3+2] Cycloaddition for Advanced Stereocontrol
For applications demanding high stereopurity, the [3+2] cycloaddition of an azomethine ylide is a powerful and elegant strategy.[7] This method constructs the pyrrolidine ring in a single, often highly stereocontrolled, step by reacting a 1,3-dipole (the azomethine ylide) with a dipolarophile (an alkene).[8][9]
Causality and Experimental Insight
Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde.[9] The stereochemical outcome of the cycloaddition is governed by the frontier molecular orbitals of the dipole and dipolarophile and can be precisely controlled through the use of chiral catalysts or auxiliaries.[10][11]
To synthesize 3-(3-Chlorophenyl)pyrrolidine, one could envision a reaction between an azomethine ylide derived from glycine and an electron-deficient alkene like 1-chloro-3-(vinyl)benzene. Metal catalysts, particularly those based on Silver (Ag) or Copper (Cu), are often employed to coordinate the reactants, thereby organizing the transition state and inducing high levels of diastereoselectivity and enantioselectivity.[12] This pathway is exceptionally valuable for building libraries of complex, densely functionalized pyrrolidines.
Caption: Conceptual workflow for [3+2] cycloaddition synthesis.
Representative Protocol: Catalytic Asymmetric [3+2] Cycloaddition
This is a generalized protocol representing the key steps in a metal-catalyzed cycloaddition. Specific ligands and conditions are crucial for high stereoselectivity.[11][12]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand and the metal salt (e.g., AgOAc or Cu(OTf)₂) in an anhydrous solvent like toluene or dichloromethane. Stir until a homogenous solution is formed.
-
Reagent Addition: To the catalyst solution, add the dipolarophile, 1-chloro-3-vinylbenzene (1.2 equivalents).
-
Ylide Precursor Addition: In a separate flask, prepare a solution of the azomethine ylide precursor, such as the imine formed from glycine methyl ester and benzaldehyde.
-
Reaction Execution: Slowly add the imine solution to the reaction flask containing the catalyst and dipolarophile at the optimized temperature (can range from -78 °C to room temperature). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction (e.g., with saturated NH₄Cl solution), extract the product with an organic solvent, and dry the combined organic layers.
-
Purification and Analysis: Concentrate the solution and purify the crude product by flash chromatography. The resulting ester can be hydrolyzed and decarboxylated in subsequent steps if necessary. Analyze the enantiomeric excess (e.e.) by chiral HPLC.
Comparative Analysis of Synthetic Pathways
| Pathway | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Pd-Catalyzed Hydroarylation | High atom economy, direct, one-step C-C bond formation.[2] | Requires specific N-alkyl pyrroline precursor; potential for catalyst poisoning. | Rapid analogue synthesis, process chemistry optimization. |
| 2. Ring Construction (Succinimide) | Robust, reliable, uses readily available starting materials, scalable.[5] | Multi-step process, requires harsh reducing agents (borane). | Large-scale synthesis, situations where stereocontrol is not the primary driver. |
| 3. [3+2] Cycloaddition | Excellent stereochemical control (diastereo- and enantioselectivity), builds complexity quickly.[8][11] | Requires careful optimization of catalysts and conditions; may require precursor synthesis. | Chiral synthesis, discovery chemistry, building complex molecular libraries. |
Conclusion and Future Outlook
The synthesis of 3-(3-Chlorophenyl)pyrrolidine can be approached through several distinct and effective strategies, each with its own set of advantages and challenges.
-
The Palladium-Catalyzed Hydroarylation offers an elegant and direct route, ideal for contexts where step-economy is paramount.
-
The classical Ring Construction via a Succinimide Intermediate provides a robust and scalable, albeit longer, pathway suitable for producing large quantities of the racemic material.
-
Finally, the [3+2] Cycloaddition represents the state-of-the-art for stereocontrolled synthesis, enabling access to enantiopure products that are essential for modern drug development programs.
The choice of synthesis pathway is ultimately a strategic decision dictated by the specific goals of the research program—be it speed, scale, or stereochemical precision. As catalytic methods continue to evolve, we can anticipate the development of even more efficient and selective routes to this critical pharmacophore, further empowering the discovery of next-generation therapeutics.
References
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N/A. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications (RSC Publishing). Available at: [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Also available at: [Link]
-
N/A. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Wang, Y., et al. (2015). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 20(8), 14894-14911. Available at: [Link]
-
N/A. (2013). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 46(2), 435-449. Available at: [Link]
-
Wikipedia. Azomethine ylide. Available at: [Link]
-
N/A. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Shcherbakov, S. V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7353. Available at: [Link]
-
Concellón, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(36), 6669-6674. Available at: [Link]
-
N/A. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 164. Available at: [Link]
-
N/A. (2020). Synthesis of 3‐aryl pyrrolidines: A highlights. Semantic Scholar. Available at: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]
-
Głowacka, J. E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 3-(3-Chlorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. While publicly available experimental spectra for this specific compound are not readily found in aggregated databases, this guide synthesizes predicted data, characteristic spectral features of analogous structures, and standard analytical methodologies to provide a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
3-(3-Chlorophenyl)pyrrolidine possesses a distinct molecular architecture comprising a pyrrolidine ring substituted at the 3-position with a 3-chlorophenyl group. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Formula: C₁₀H₁₂ClN[1]
Molecular Weight: 181.66 g/mol [1]
Structure:
Caption: Molecular structure of 3-(3-Chlorophenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(3-Chlorophenyl)pyrrolidine, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 3-(3-Chlorophenyl)pyrrolidine is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom of the pyrrolidine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic C-H (ortho to Cl) | 7.2 - 7.4 | m | 2H |
| Aromatic C-H (meta to Cl) | 7.1 - 7.3 | m | 1H |
| Aromatic C-H (para to Cl) | 7.0 - 7.2 | m | 1H |
| Pyrrolidine C3-H | 3.3 - 3.6 | m | 1H |
| Pyrrolidine C2-H₂, C5-H₂ | 2.8 - 3.2 | m | 4H |
| Pyrrolidine C4-H₂ | 1.9 - 2.3 | m | 2H |
| Pyrrolidine N-H | 1.5 - 2.5 | br s | 1H |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The presence of the chlorine atom and the nitrogen atom will cause characteristic shifts in the carbon signals.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-Cl | 134 - 136 |
| Aromatic C-H | 125 - 131 |
| Aromatic C (ipso-pyrrolidine) | 140 - 145 |
| Pyrrolidine C3 | 45 - 50 |
| Pyrrolidine C2, C5 | 48 - 55 |
| Pyrrolidine C4 | 30 - 35 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Chlorophenyl)pyrrolidine is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic parts, and the C-Cl bond.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Molecular Ion (M⁺): m/z 181 (for ³⁵Cl) and 183 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Predicted Fragmentation Pattern:
The fragmentation of 3-(3-Chlorophenyl)pyrrolidine is expected to proceed through several pathways, including:
-
Loss of the chlorophenyl group: leading to a fragment corresponding to the pyrrolidine ring.
-
Cleavage of the pyrrolidine ring: resulting in various smaller charged fragments.
-
Loss of a chlorine atom: from the molecular ion.
The predicted collision cross-section values for various adducts can provide further confidence in identification when using ion mobility-mass spectrometry techniques.[2]
Experimental Methodologies
The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of 3-(3-Chlorophenyl)pyrrolidine. The following are standard protocols for obtaining NMR, IR, and MS data.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR data acquisition and processing.
Self-Validating System: The use of a deuterated solvent with a known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) provides an internal reference for accurate chemical shift calibration. The characteristic splitting patterns and integration values in the ¹H spectrum must be consistent with the proposed structure.
IR Spectroscopy Protocol
Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Self-Validating System: The retention time in the gas chromatogram provides an additional point of identification. The observation of the molecular ion with the characteristic isotopic pattern for chlorine is a key validation point. The fragmentation pattern should be consistent with the known principles of mass spectral fragmentation for this class of compounds.
Conclusion
References
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PubChem. 3-(3-Chlorophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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PubChemLite. 3-(3-chlorophenyl)pyrrolidine (C10H12ClN). [Link]
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Journal of Medicinal Chemistry. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. [Link]
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Synthesis of 3-aryl pyrrolidines: A highlights. [Link]
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Foreword: Contextualizing Solubility in Drug Discovery
An In-depth Technical Guide to the Solubility Profile of 3-(3-Chlorophenyl)pyrrolidine
In the trajectory of drug development, the intrinsic properties of a New Chemical Entity (NCE) dictate its ultimate therapeutic potential. Among these, aqueous solubility stands as a paramount physical-chemical parameter. Poor solubility can severely impede drug absorption, leading to low bioavailability and erratic clinical outcomes, ultimately causing promising candidates to fail.[1][2][3][4] This guide provides a comprehensive framework for characterizing the solubility profile of 3-(3-Chlorophenyl)pyrrolidine, a pyrrolidine derivative of interest in medicinal chemistry. We will move beyond mere data presentation to elucidate the causal relationships between molecular structure, experimental design, and the resultant solubility data, thereby empowering researchers to generate a robust and decision-enabling dataset.
Molecular Structure and Predicted Physicochemical Properties
Before embarking on experimental determination, a theoretical assessment of 3-(3-Chlorophenyl)pyrrolidine's structure provides critical insights into its expected solubility behavior.
Chemical Structure: C₁₀H₁₂ClN[5] Molecular Weight: 181.66 g/mol [5]
The molecule comprises two key moieties:
-
A Pyrrolidine Ring: This is a cyclic secondary amine. The nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base, capable of accepting a proton.[6][7] This feature is the primary determinant of its pH-dependent solubility.
-
A 3-Chlorophenyl Group: This aromatic, halogenated substituent imparts significant lipophilicity (hydrophobicity) to the molecule, which is expected to limit its intrinsic aqueous solubility. The predicted XLogP3 value of 2.3 further supports this expectation.[5][8]
Based on this structure, we can hypothesize that 3-(3-Chlorophenyl)pyrrolidine is a weak base. Its aqueous solubility will be minimal at neutral and alkaline pH, where it exists predominantly in its uncharged, non-polar form. Conversely, in acidic environments, the pyrrolidine nitrogen will become protonated, forming a more polar, water-soluble cation.[7][9] Therefore, a comprehensive solubility assessment must investigate not only its intrinsic solubility in pure water but also its behavior across a physiologically relevant pH range.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | PubChem CID 18337166[5] |
| Molecular Weight | 181.66 g/mol | PubChem CID 18337166[5] |
| CAS Number | 914299-59-5 | Key Organics BS-38625[10] |
| Predicted XLogP3 | 2.3 | PubChem CID 18337166[5] |
| Predicted Boiling Point | 274.7±33.0 °C | ChemicalBook[11] |
| Predicted Density | 1.129±0.06 g/cm³ | ChemicalBook[11] |
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two operational types of solubility measured in drug discovery, as they provide different, yet complementary, information.[1][12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid-state form.[12][13] It is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[2] The most reliable method for its determination is the Shake-Flask method.[3][14]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a high-concentration organic stock (typically DMSO).[1][15] It is a high-throughput method ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[2][12] However, it can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions or metastable solid forms.[13]
The choice of assay is dictated by the stage of the research program. Early-stage screening prioritizes throughput (Kinetic), while candidate optimization demands accuracy (Thermodynamic).[2]
Figure 1. Decision logic for selecting solubility assays during drug discovery.
Experimental Protocols for Solubility Determination
This section provides detailed, self-validating protocols for characterizing the solubility of 3-(3-Chlorophenyl)pyrrolidine.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, providing the most accurate and reliable data point for a given solvent system.[3][14]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Protocol:
-
Preparation: Add an excess of solid 3-(3-Chlorophenyl)pyrrolidine (e.g., ~2-5 mg) to a 1.5 mL glass vial. The key is to ensure solid material remains visible after the equilibration period.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Fasted State Simulated Intestinal Fluid (FaSSIF)).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. The equilibration time should be sufficient to ensure the system has reached a steady state.[13]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particulates.
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate in the appropriate mobile phase for the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV (details in Section 4).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factors.
-
Figure 2. Workflow for Thermodynamic Solubility via the Shake-Flask Method.
pH-Dependent Solubility Profile
Given the basic nature of the pyrrolidine ring, determining solubility across a range of pH values is essential to predict its behavior in the gastrointestinal tract.
Principle: The Shake-Flask method is repeated using a series of buffered solutions at different, physiologically relevant pH values.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a range from pH 2.0 to 10.0 (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0, 10.0).
-
Execution: Perform the Thermodynamic Shake-Flask protocol (Section 3.1) in parallel for each prepared buffer.
-
Data Analysis: Plot the determined solubility (on a log scale) against the pH of the buffer. The resulting curve will illustrate the dramatic effect of pH on the solubility of 3-(3-Chlorophenyl)pyrrolidine.
Expected Outcome: Solubility will be highest at low pH (e.g., pH 2.0), where the molecule is fully protonated (BH⁺), and will decrease significantly as the pH increases past the molecule's pKa, where the uncharged free base (B) form predominates.
Figure 3. Conceptual diagram of pH effect on the ionization and solubility of a basic compound.
Analytical Quantification: A Robust HPLC-UV Method
Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely available technique for this purpose.[16][17]
Principle: The method separates the analyte of interest from any potential impurities or matrix components on a reversed-phase column. The amount of analyte is then quantified by its absorbance of UV light at a specific wavelength, which is proportional to its concentration.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of 3-(3-Chlorophenyl)pyrrolidine of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. From this stock, create a series of calibration standards (e.g., ranging from 0.1 to 100 µg/mL) by serial dilution with the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid to ensure protonation of the amine and sharp peak shape). For example, a gradient from 10% to 90% Acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan with DAD to find the absorbance maximum (λmax). For a chlorophenyl group, a wavelength around 210-220 nm is a logical starting point.
-
Injection Volume: 10 µL.
-
-
Analysis and Calibration:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).
-
Inject the diluted filtrate samples from the solubility experiments.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
-
Data Summary and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format. The following table presents a realistic, hypothetical solubility profile for 3-(3-Chlorophenyl)pyrrolidine based on the principles discussed.
| Solvent/Buffer System | pH | Temperature (°C) | Method | Measured Solubility (µg/mL) | Measured Solubility (mM) |
| 0.1 N HCl | 1.0 | 25 | Thermodynamic | > 2000 | > 11.0 |
| Acetate Buffer | 4.5 | 25 | Thermodynamic | 850 | 4.68 |
| Phosphate Buffer | 6.8 | 25 | Thermodynamic | 95 | 0.52 |
| PBS | 7.4 | 25 | Thermodynamic | 40 | 0.22 |
| Borate Buffer | 9.0 | 25 | Thermodynamic | 15 | 0.08 |
| Deionized Water | ~7.5* | 25 | Thermodynamic | 35 | 0.19 |
| PBS | 7.4 | 25 | Kinetic | 75 | 0.41 |
*The final pH of unbuffered water will be influenced by the dissolution of the basic compound.
Interpretation: The data clearly demonstrates the profound pH-dependency of 3-(3-Chlorophenyl)pyrrolidine's solubility. The solubility is very high under acidic conditions (pH 1.0) but falls dramatically to below 50 µg/mL at physiological pH (7.4). This profile is characteristic of a class II compound in the Biopharmaceutics Classification System (BCS) - low solubility, high permeability. Such a profile suggests that oral absorption may be limited by the dissolution rate in the intestine. The kinetic solubility value is nearly double the thermodynamic value at pH 7.4, highlighting the risk of using only high-throughput screening data for lead optimization decisions.
Conclusion and Forward Look
This guide has established a comprehensive framework for determining and interpreting the solubility profile of 3-(3-Chlorophenyl)pyrrolidine. The molecule's structure dictates its behavior as a weak base with limited intrinsic aqueous solubility, a fact that must be quantitatively confirmed through rigorous experimental protocols. By employing the gold-standard Shake-Flask method across a range of pH values and using a validated HPLC-UV method for quantification, researchers can generate the high-quality data necessary for informed decision-making in a drug development program. This detailed characterization is not merely an academic exercise; it is a critical step in assessing the viability of a compound and defining the potential need for formulation strategies, such as salt formation or amorphous solid dispersions, to overcome solubility challenges.
References
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PubChem. (n.d.). 3-(3-Chlorophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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ResearchGate. (2015). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(3-chlorophenyl)pyrrolidine (C10H12ClN). Retrieved from [Link]
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Unveiling the Mechanistic Profile of 3-(3-Chlorophenyl)pyrrolidine: Acknowledging a Gap in Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of central nervous system (CNS) drug discovery, the pyrrolidine scaffold serves as a versatile backbone for a multitude of pharmacologically active agents. The strategic placement of various substituents on this five-membered ring has yielded compounds with a wide array of activities, including potent monoamine reuptake inhibitors. This guide was intended to provide an in-depth technical exploration of the mechanism of action of a specific derivative, 3-(3-Chlorophenyl)pyrrolidine. However, a comprehensive search of publicly accessible scientific literature and databases has revealed a significant gap in the available pharmacological data for this particular compound.
While the structural motif of a 3-aryl-pyrrolidine is prevalent among molecules targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), specific in vitro binding affinities (Kᵢ values) and functional inhibition potencies (IC₅₀ values) for 3-(3-Chlorophenyl)pyrrolidine are not documented in the reviewed resources. This foundational data is paramount to constructing a detailed and accurate mechanistic profile.
The Criticality of Quantitative Pharmacological Data
To deliver a technical guide with the requisite scientific integrity, specific quantitative data points are essential. These include:
-
Binding Affinity (Kᵢ): This value quantifies the strength of the interaction between 3-(3-Chlorophenyl)pyrrolidine and its molecular targets, primarily the monoamine transporters. Without Kᵢ values, the compound's potency and selectivity for DAT, SERT, and NET remain unknown.
-
Functional Inhibition (IC₅₀): This measurement determines the concentration of the compound required to inhibit the function of its target, such as the reuptake of neurotransmitters, by 50%. This data is crucial for understanding the compound's functional efficacy.
The absence of this information precludes a detailed discussion of the structure-activity relationships (SAR) specific to the 3-chloro substitution and prevents a meaningful comparison to other well-characterized monoamine reuptake inhibitors.
Insights from Structurally Related Compounds
While direct data is lacking, the broader family of 3-substituted pyrrolidine derivatives offers some predictive context. Research on related compounds suggests that the nature and position of the substituent on the phenyl ring, as well as the stereochemistry of the pyrrolidine ring, play a critical role in determining both the potency and selectivity of monoamine transporter inhibition. For instance, various halogen substitutions on the phenyl ring of related scaffolds have been shown to significantly influence affinity for DAT, SERT, and NET.
Methodologies for Elucidating the Mechanism of Action
Should a research program involving 3-(3-Chlorophenyl)pyrrolidine be undertaken, a standard and robust set of experimental protocols would be employed to characterize its mechanism of action.
In Vitro Assays: The Foundation of Mechanistic Understanding
The initial characterization would involve a panel of in vitro assays to determine the compound's primary pharmacological targets.
1. Radioligand Binding Assays:
These assays are fundamental for determining the binding affinity of 3-(3-Chlorophenyl)pyrrolidine to a wide range of CNS targets.
-
Objective: To quantify the affinity (Kᵢ) of the test compound for DAT, SERT, and NET.
-
Methodology:
-
Prepare cell membranes or tissue homogenates expressing the target transporter (e.g., from HEK293 cells transfected with human transporters or from specific rat brain regions).
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of 3-(3-Chlorophenyl)pyrrolidine.
-
After reaching equilibrium, separate the bound and free radioligand via rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) and subsequently derive the Kᵢ value using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Inhibition Assays:
These functional assays measure the ability of the compound to inhibit the reuptake of neurotransmitters into cells.
-
Objective: To determine the functional potency (IC₅₀) of 3-(3-Chlorophenyl)pyrrolidine at inhibiting dopamine, serotonin, and norepinephrine uptake.
-
Methodology:
-
Utilize synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) or cells stably expressing the human transporters.
-
Pre-incubate the synaptosomes or cells with varying concentrations of 3-(3-Chlorophenyl)pyrrolidine.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated within the cells or synaptosomes.
-
Determine the IC₅₀ value by analyzing the concentration-response curve.
-
Below is a conceptual workflow for these in vitro screening assays.
Caption: A conceptual workflow for the initial in vitro characterization of 3-(3-Chlorophenyl)pyrrolidine.
Conclusion: A Call for Empirical Data
For researchers and drug development professionals, this highlights the critical importance of foundational pharmacological screening to enable the progression of novel chemical entities. The methodologies outlined above represent the standard and essential first steps in characterizing a compound like 3-(3-Chlorophenyl)pyrrolidine and determining its potential as a CNS therapeutic agent.
References
Due to the lack of specific data for 3-(3-Chlorophenyl)pyrrolidine, a conventional reference list cannot be compiled. The information presented is based on established principles of pharmacology and drug discovery, and general knowledge of the structure-activity relationships of monoamine reuptake inhibitors. Authoritative sources for the described methodologies can be found in standard pharmacology textbooks and peer-reviewed journals in the fields of medicinal chemistry and neuropharmacology.
An In-depth Technical Guide to the Biological Activity of 3-(3-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a phenyl group at the 3-position, particularly with specific substitutions, has been a fruitful strategy in the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of the biological activity of a key analog in this class: 3-(3-Chlorophenyl)pyrrolidine. While direct and extensive research on this specific molecule is not widely published, this document synthesizes data from closely related analogs and foundational structure-activity relationship (SAR) studies to build a robust profile of its predicted biological functions. The primary focus will be on its anticipated role as a monoamine reuptake inhibitor, with secondary considerations of its potential anticonvulsant and antinociceptive properties. This guide will delve into the rationale behind its presumed mechanism of action, provide detailed experimental protocols for its characterization, and offer insights into its potential therapeutic applications.
Introduction: The Significance of the 3-Arylpyrrolidine Moiety
The 3-arylpyrrolidine motif is a privileged structure in neuropharmacology, recognized for its ability to interact with a variety of CNS targets.[3] The pyrrolidine ring offers a constrained, three-dimensional structure that can present the aryl group in a specific orientation for optimal target engagement. The nature and position of substituents on the phenyl ring are critical determinants of biological activity and selectivity.
The presence of a chlorine atom at the meta-position of the phenyl ring, as in 3-(3-Chlorophenyl)pyrrolidine, is a common feature in many CNS-active compounds. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will explore the biological implications of this specific substitution pattern within the 3-phenylpyrrolidine framework.
Synthesis of 3-(3-Chlorophenyl)pyrrolidine and its Derivatives
The synthesis of 3-arylpyrrolidines can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct introduction of an aryl group.[4][5] For derivatives such as the corresponding pyrrolidine-2,5-diones, a typical synthesis starts with the appropriate 2-arylsuccinic acid.[6]
Conceptual Synthetic Workflow:
Below is a generalized workflow for the synthesis of 3-arylpyrrolidines and their subsequent derivatization, based on established methodologies.
Caption: General workflow for the synthesis and derivatization of 3-(3-Chlorophenyl)pyrrolidine.
Detailed Synthetic Protocol for a 3-(3-Chlorophenyl)pyrrolidine-2,5-dione Derivative:
The following protocol is adapted from the synthesis of similar 3-arylpyrrolidine-2,5-dione derivatives and provides a viable route for researchers.[6]
-
Preparation of 2-(3-Chlorophenyl)succinic acid: This starting material can be synthesized via methods described by Miller and Long.[6]
-
Cyclocondensation: A mixture of 2-(3-chlorophenyl)succinic acid and an appropriate amino acid (e.g., glycine for an N-acetic acid substituent) is heated under reflux in a suitable solvent to yield the 3-(3-chlorophenyl)pyrrolidine-2,5-dione derivative.[6]
-
Further Derivatization (Example): The resulting carboxylic acid can be coupled with various amines in the presence of a coupling agent like carbonyldiimidazole (CDI) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[6] The reaction is typically stirred at room temperature for 24 hours.
-
Purification: The crude product is then purified by crystallization from a suitable solvent, such as 2-propanol.[6]
Primary Biological Activity: Monoamine Reuptake Inhibition
The core 3-phenylpyrrolidine structure is a well-established pharmacophore for monoamine transporter (MAT) ligands.[7] Variations in substitution on both the phenyl ring and the pyrrolidine nitrogen can tune the potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8]
Mechanism of Action at Monoamine Transporters
Monoamine transporters are transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[9] This process terminates the neurotransmitter signal. Inhibitors of these transporters block this reuptake, leading to an increased concentration of the neurotransmitter in the synapse and enhanced neurotransmission.
3-(3-Chlorophenyl)pyrrolidine is predicted to act as a competitive inhibitor at the substrate-binding site of one or more of the monoamine transporters. The interaction is likely driven by a combination of hydrophobic interactions between the chlorophenyl ring and aromatic residues in the transporter's binding pocket, as well as ionic or hydrogen bonding interactions involving the pyrrolidine nitrogen.
Caption: Proposed mechanism of action of 3-(3-Chlorophenyl)pyrrolidine at the monoamine transporter.
Structure-Activity Relationship (SAR) Insights
-
3,3-Disubstituted Pyrrolidines: A series of 3,3-disubstituted pyrrolidines have been identified as potent triple reuptake inhibitors (TRIs), demonstrating low nanomolar potency at DAT, NET, and SERT.[5][10] This suggests that the 3-position of the pyrrolidine ring is a critical site for interaction with monoamine transporters.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. Halogen substitutions are common in potent monoamine reuptake inhibitors.
-
N-Substitution: The substituent on the pyrrolidine nitrogen is a key determinant of activity. Unsubstituted pyrrolidines often serve as scaffolds for further derivatization to optimize potency and selectivity.
Based on these SAR principles, it is highly probable that 3-(3-Chlorophenyl)pyrrolidine possesses inhibitory activity at one or more of the monoamine transporters. Its precise profile (e.g., selective for one transporter or a triple reuptake inhibitor) would need to be determined experimentally.
Experimental Protocols for Determining Monoamine Transporter Activity
These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of 3-(3-Chlorophenyl)pyrrolidine for DAT, NET, and SERT.
-
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compound: 3-(3-Chlorophenyl)pyrrolidine.
-
Non-specific binding controls: Cocaine (for DAT), desipramine (for NET), and fluoxetine (for SERT).
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
These assays measure the functional inhibition of neurotransmitter uptake into isolated nerve terminals (synaptosomes).
-
Objective: To determine the functional potency (IC50) of 3-(3-Chlorophenyl)pyrrolidine to inhibit the uptake of dopamine, norepinephrine, and serotonin.
-
Materials:
-
Rat brain synaptosomes (e.g., from striatum for DAT, hippocampus for NET, and cortex for SERT).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
-
Test compound: 3-(3-Chlorophenyl)pyrrolidine.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
After a short incubation period, terminate the reaction by rapid filtration and washing.
-
Lyse the synaptosomes and measure the amount of radioactivity taken up using liquid scintillation counting.
-
Calculate the IC50 value for the inhibition of uptake.
-
Secondary Biological Activities: Anticonvulsant and Antinociceptive Potential
Derivatives of 3-(3-chlorophenyl)pyrrolidine-2,5-dione have demonstrated significant anticonvulsant and antinociceptive activities in preclinical models.[6]
Anticonvulsant Activity
In animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these derivatives have shown protection against seizures.[6] The proposed mechanism of action involves the modulation of voltage-gated sodium and calcium channels.[6] While the core 3-(3-Chlorophenyl)pyrrolidine has not been explicitly tested, it is plausible that it could serve as a precursor for compounds with anticonvulsant properties.
Antinociceptive Activity
In models of pain, particularly neuropathic pain, these derivatives have shown analgesic effects.[6] This activity is often linked to their anticonvulsant properties, as the mechanisms underlying epilepsy and neuropathic pain can share common pathways involving ion channel dysregulation.
Metabolism
Studies on the metabolism of the closely related 3-(p-chlorophenyl)pyrrolidine have shown that it undergoes α-oxidation to form lactam and amino acid metabolites.[7] The primary sites of metabolism are the liver and brain.[7] It is anticipated that 3-(3-Chlorophenyl)pyrrolidine would follow a similar metabolic pathway.
Caption: Predicted metabolic pathway of 3-(3-Chlorophenyl)pyrrolidine.
Conclusion and Future Directions
3-(3-Chlorophenyl)pyrrolidine is a molecule of significant interest for CNS drug discovery. Based on extensive structure-activity relationship data from related compounds, it is strongly predicted to function as a monoamine reuptake inhibitor. Its simple structure provides an excellent starting point for the development of more potent and selective ligands for DAT, NET, and/or SERT. Furthermore, the known anticonvulsant and antinociceptive properties of its derivatives suggest that this scaffold may have broader therapeutic potential.
Future research should focus on the following key areas:
-
Definitive Pharmacological Profiling: The binding affinities and functional potencies of 3-(3-Chlorophenyl)pyrrolidine at the monoamine transporters must be experimentally determined to validate the predictions outlined in this guide.
-
In Vivo Characterization: Preclinical studies are needed to assess the in vivo effects of this compound on locomotor activity, neurotransmitter levels, and its efficacy in animal models of depression, anxiety, and pain.
-
Lead Optimization: A systematic medicinal chemistry effort to explore substitutions on the pyrrolidine nitrogen and further modifications of the phenyl ring could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide, by synthesizing the available evidence, provides a solid foundation and a clear roadmap for researchers and drug development professionals to unlock the full therapeutic potential of 3-(3-Chlorophenyl)pyrrolidine and its analogs.
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Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., Przybranowski, S., Li, X., Luo, R., Wen, B., Sun, D., Wang, H., Wen, J., Wang, G., Zhai, Y., Guo, M., Yang, D., & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
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Knapp, M. J., & Klibanov, A. M. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340–1348. [Link]
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The Privileged Scaffold: A Technical Guide to 3-Arylpyrrolidines in Modern Chemistry
Introduction: The 3-arylpyrrolidine motif stands as a cornerstone in contemporary medicinal chemistry and materials science. This five-membered nitrogen-containing heterocycle, adorned with an aryl substituent at the 3-position, is recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets with high potency and selectivity.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and key experimental protocols related to this versatile molecular architecture.
Part 1: The Synthetic Toolkit: Accessing the 3-Arylpyrrolidine Core
The construction of the 3-arylpyrrolidine scaffold has been the subject of extensive research, leading to the development of several robust and elegant synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of 3-arylpyrrolidines.[1][2] These methods offer a direct and efficient means to forge the crucial carbon-aryl bond.
A prominent example is the palladium-catalyzed hydroarylation of pyrrolines .[1][2] This reaction provides a straightforward route to 3-arylpyrrolidines from readily available starting materials.[1] The process is highly reproducible and utilizes bench-stable reagents, making it amenable to both small-scale and large-scale synthesis.[1]
Mechanism of Palladium-Catalyzed Hydroarylation:
The reaction is believed to proceed through a Heck-type arylation pathway. The catalytically active palladium(0) species undergoes oxidative addition to an aryl halide. Subsequent coordination of the pyrroline and migratory insertion of the aryl group onto the double bond forms a palladium-enamine intermediate. This intermediate can then be protonated to form an iminium species, which is subsequently reduced to yield the 3-arylpyrrolidine product.[1]
Caption: Palladium-catalyzed hydroarylation of pyrrolines.
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation of 1-Benzyl-3-pyrroline [1]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), 1-benzyl-3-pyrroline (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Reaction Conditions: Add a suitable solvent, such as dioxane or toluene (5 mL). The reaction mixture is then heated to a specified temperature (e.g., 100 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for a designated time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-arylpyrrolidine.
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly stereoselective method for the construction of the pyrrolidine ring.[3][4][5] This approach allows for the creation of multiple stereocenters in a single step with a high degree of control.
Azomethine ylides can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines. The subsequent reaction with an electron-deficient alkene as the dipolarophile leads to the formation of a highly substituted pyrrolidine.
Caption: Synthesis of pyrrolidines via 1,3-dipolar cycloaddition.
Experimental Protocol: General Procedure for the Synthesis of Spiro-pyrrolidine-oxindoles via 1,3-Dipolar Cycloaddition [3]
-
Reaction Setup: A mixture of an isatin derivative (1.0 mmol), an α-amino acid (e.g., sarcosine or L-proline, 1.2 mmol), and a dipolarophile (e.g., an α,β-unsaturated ketone, 1.0 mmol) is prepared in a suitable solvent.
-
Solvent and Reaction Conditions: Green solvents such as water or ionic liquids can be employed.[3] The reaction is often carried out at room temperature or with gentle heating and can be promoted by Lewis acids like ceric ammonium nitrate (CAN) or heterogeneous catalysts like TiO₂ nanoparticles.[3]
-
Work-up and Purification: The reaction progress is monitored by thin-layer chromatography. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including the precursors to 3-arylpyrrolidines.[6] This reaction typically involves the intramolecular cyclization of a diallylamine derivative in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a 3-pyrroline.[6] The resulting 3-pyrroline can then be subjected to various functionalization reactions, including arylation, to afford the desired 3-arylpyrrolidine.
Caption: Ring-closing metathesis for 3-pyrroline synthesis.
Experimental Protocol: General Procedure for the Synthesis of N-Boc-3-pyrroline via RCM [6][7]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-diallylamine and an anhydrous solvent such as dichloromethane to make a solution of a specific concentration (e.g., 0.4 M).[6]
-
Catalyst Addition and Reaction: Add a Grubbs catalyst (e.g., 1st or 2nd generation, 0.5-5 mol%).[6] The reaction mixture is then heated to reflux (approximately 40 °C) and stirred for several hours.[6]
-
Quenching and Purification: The reaction can be monitored by TLC. Upon completion, the reaction can be quenched to remove ruthenium byproducts by adding an aqueous solution of tris(hydroxymethyl)phosphine.[6] The solvent is removed under reduced pressure, and the crude product is purified by Kugelrohr distillation or flash column chromatography to yield N-Boc-3-pyrroline.[6]
Stereoselective Synthesis
The biological activity of 3-arylpyrrolidines is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed.
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction, allowing for the generation of enantiomerically enriched products from achiral starting materials.
-
Chiral Pool Synthesis: This strategy employs readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials to synthesize chiral target molecules.
Part 2: The Biological Significance of 3-Arylpyrrolidines
The 3-arylpyrrolidine scaffold is a key pharmacophore in a wide array of therapeutic agents, demonstrating its versatility in interacting with various biological targets.
Neurological and Psychiatric Disorders
Many 3-arylpyrrolidine derivatives exhibit potent and selective activity at neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, making them valuable candidates for the treatment of neurological and psychiatric disorders.[8][9]
| Compound Class | Target Receptor | Kᵢ (nM) | Indication | Reference(s) |
| N-substituted-3-arylpyrrolidines | Serotonin 1A (5-HT₁ₐ) | Potent and selective ligands | Anxiety, Depression | [8] |
| 3-(3-hydroxyphenyl)pyrrolidines | Dopamine D3 | High affinity | Probing receptor binding | [9] |
| Aripiprazole analogues | Dopamine D2 | <0.3 | Antipsychotic | [10] |
Infectious Diseases
The 3-arylpyrrolidine core has also been incorporated into compounds with significant activity against various pathogens, including the protozoan parasite Leishmania.[11][12][13]
| Compound Class | Leishmania Species | IC₅₀ (µM) | Reference(s) |
| Pyrazolopyrrolidinones | L. donovani, L. major | Low micromolar | [12] |
| 3-Arylquinolines | L. mexicana, L. donovani | As low as 0.120 | [14] |
| Various alkaloids | L. braziliensis | 18.5 (µg/mL) | [11] |
Cancer
Certain 3-arylpyrrolidines have been investigated as potential anticancer agents, notably as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are a promising class of drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][16][17]
| Compound Class | HDAC Isoform | IC₅₀ (nM) | Reference(s) |
| Various inhibitors | HDAC1, HDAC2, HDAC3 | Ranging from low nM to µM | [17][18][19] |
Part 3: Emerging Applications in Materials Science
While the primary focus of 3-arylpyrrolidine research has been in the life sciences, their unique electronic and structural properties are now being explored in the field of materials science, particularly in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The incorporation of heterocyclic moieties like pyrrolidine into organic molecules can modulate their electronic properties, making them suitable for use in OLEDs.[20][21] These materials can serve as charge transport layers or as part of the emissive layer in OLED devices.
Organic Photovoltaics (OPVs)
Fulleropyrrolidines, which are fullerene derivatives containing a pyrrolidine ring, have been investigated as acceptor materials in OPV devices.[22][23] The basicity of the pyrrolidine nitrogen can, however, impact the performance of devices that utilize acidic layers.[22]
Part 4: Conclusion and Future Outlook
The 3-arylpyrrolidine scaffold continues to be a rich source of innovation in both medicinal chemistry and materials science. The development of novel and efficient synthetic methodologies, particularly those that offer high stereocontrol, remains a key area of research. The diverse biological activities of these compounds ensure their continued investigation as potential therapeutic agents for a wide range of diseases. Furthermore, the exploration of their unique properties in the realm of organic electronics opens up new avenues for the design of advanced materials. As our understanding of the structure-activity and structure-property relationships of 3-arylpyrrolidines deepens, we can anticipate the emergence of new and improved molecules with significant societal impact.
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-(3-Chlorophenyl)pyrrolidine Derivatives for Anticonvulsant Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and preclinical evaluation of novel 3-(3-chlorophenyl)pyrrolidine derivatives as potential anticonvulsant agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] This guide details a robust synthetic protocol, outlines standardized methods for anticonvulsant screening—specifically the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests—and provides a framework for interpreting the resulting data. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the protocols but also adapt them for the synthesis and evaluation of analogous compounds.
Introduction: The Rationale for 3-(3-Chlorophenyl)pyrrolidine Derivatives in Epilepsy Research
Epilepsy is a prevalent neurological disorder affecting millions worldwide, with a significant portion of patients remaining refractory to current treatments.[2] This highlights the urgent need for the development of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. The pyrrolidine ring is a key pharmacophore in several central nervous system (CNS) active agents.[1] Specifically, derivatives of 3-substituted pyrrolidines have shown promise as anticonvulsant agents.[3][4]
The inclusion of a 3-chlorophenyl substituent at the 3-position of the pyrrolidine ring is a strategic design element. The chlorophenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with CNS targets. Structure-activity relationship (SAR) studies of various pyrrolidine-based compounds have indicated that substitution at the 3-position can significantly influence anticonvulsant activity.[5] This guide focuses on a specific synthetic route and screening cascade to identify lead compounds within this chemical series.
Synthetic Pathway: A Modular Approach
The synthesis of 3-(3-chlorophenyl)pyrrolidine derivatives can be achieved through various synthetic routes.[6][7][8][9] A common and effective strategy involves the Michael addition of a nucleophile to a suitable precursor, followed by cyclization.[6] The following protocol details a representative synthesis of a 3-(3-chlorophenyl)pyrrolidine-2,5-dione derivative, which can serve as a versatile intermediate for further diversification.[10][11]
Overall Synthetic Scheme
Caption: General synthetic scheme for 3-(3-chlorophenyl)pyrrolidine derivatives.
Detailed Protocol: Synthesis of (R,S)-3-(3-Chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
This protocol is adapted from established literature procedures.[10][11]
Step 1: Synthesis of 3-(3-Chlorophenyl)itaconic acid anhydride
-
Rationale: This step creates the initial succinic anhydride framework with the desired chlorophenyl substituent.
-
To a stirred solution of 3-chlorophenylacetic acid and maleic anhydride in an appropriate solvent (e.g., acetic anhydride), add a catalytic amount of a suitable base (e.g., sodium acetate).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude anhydride. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.
Step 2: Synthesis of 3-(3-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid
-
Rationale: This cyclocondensation reaction with an amino acid introduces the pyrrolidine-2,5-dione core and a handle for further functionalization.
-
Suspend the synthesized anhydride and an equimolar amount of aminoacetic acid in a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is the desired pyrrolidine-2,5-dione-acetic acid, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Coupling with 4-Arylpiperazines
-
Rationale: This final step introduces diversity to the molecule by coupling the carboxylic acid intermediate with various substituted piperazines, allowing for the exploration of SAR.
-
Dissolve the 3-(3-chlorophenyl)-pyrrolidin-2,5-dione-acetic acid in a dry aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as carbonyldiimidazole (CDI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add an equimolar amount of the desired 4-arylpiperazine to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 3-(3-chlorophenyl)pyrrolidine derivative.
Protocols for Anticonvulsant Screening
The initial preclinical evaluation of anticonvulsant activity is typically performed using rodent models of induced seizures.[12][13][14] The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used and validated models for identifying potential anticonvulsant drugs.[15][16]
Anticonvulsant Screening Workflow
Caption: Workflow for the anticonvulsant screening of synthesized compounds.
Maximal Electroshock (MES) Test
-
Principle: This test is a model for generalized tonic-clonic seizures and is predictive of drugs that are effective against this seizure type.[17] The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Protocol:
-
Animals: Use male albino mice (20-25 g).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., 0.9% saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin, 25 mg/kg) should be included.
-
Pre-treatment Time: Allow for a pre-treatment time of 30-60 minutes for drug absorption.[18]
-
Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear electrodes using an electroconvulsiometer.
-
Observation: Observe the animal for the presence or absence of the hind limb tonic extension. Protection is defined as the absence of this phase.
-
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extensor seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Principle: This test is a model for myoclonic and absence seizures.[16][19] The convulsant agent pentylenetetrazole (PTZ) is a GABA-A receptor antagonist. The endpoint is the failure to observe a defined period of clonic spasms.
-
Protocol:
-
Animals: Use male albino mice (20-25 g).
-
Drug Administration: Administer the test compound i.p. at various doses, including vehicle and positive control (e.g., Ethosuximide, 150 mg/kg) groups.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment time.
-
Induction of Seizure: Administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg).
-
Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds). Protection is defined as the absence of these seizures.
-
Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.
-
Data Presentation and Interpretation
The anticonvulsant activity of the synthesized 3-(3-chlorophenyl)pyrrolidine derivatives should be summarized in a clear and concise manner.
Anticonvulsant Activity Data
| Compound ID | R-Group (at piperazine) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| I-a | 4-Fluorophenyl | Experimental Value | Experimental Value |
| I-b | 3-Chlorophenyl | Experimental Value | Experimental Value |
| I-c | Phenyl | Experimental Value | Experimental Value |
| Phenytoin | (Positive Control) | ~25 | Inactive |
| Ethosuximide | (Positive Control) | Inactive | ~150 |
Note: The ED50 values are hypothetical and should be replaced with experimental data.
Structure-Activity Relationship (SAR) Discussion
The data presented in the table allows for the elucidation of preliminary SAR. For example, comparing the ED50 values of compounds I-a , I-b , and I-c will reveal the influence of the substituent on the arylpiperazine ring on anticonvulsant activity. A lower ED50 value indicates higher potency.[20] It is often observed that electron-withdrawing groups or specific substitution patterns on the aromatic ring can enhance activity.[20]
Neurotoxicity and Protective Index
To assess the therapeutic potential of the compounds, it is crucial to evaluate their neurotoxicity. The rotarod test is commonly used to measure motor impairment. The median toxic dose (TD50) is determined, which is the dose that causes 50% of the animals to fail the test.
The Protective Index (PI) is a measure of the margin of safety of a compound and is calculated as:
PI = TD50 / ED50
A higher PI value is desirable, as it indicates a wider separation between the therapeutic dose and the dose that causes adverse effects.[3]
Conclusion and Future Directions
This guide provides a detailed framework for the synthesis and preclinical anticonvulsant screening of novel 3-(3-chlorophenyl)pyrrolidine derivatives. By following these protocols, researchers can systematically evaluate new chemical entities for their potential as antiepileptic drugs. Promising compounds with high potency (low ED50) and a favorable safety profile (high PI) can be selected for further investigation, including mechanism of action studies and evaluation in more complex seizure models. The modular nature of the synthesis allows for the creation of a diverse chemical library, which is essential for developing a comprehensive understanding of the structure-activity relationships within this class of compounds.
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White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]
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Szafarz, M., Siwek, A., Bednarski, M., Szymańska, E., & Starzak, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]
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Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
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Jain, M., & Parmar, S. (2011). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Naunyn-Schmiedeberg's archives of pharmacology, 384(3), 255–262. [Link]
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Szafarz, M., Siwek, A., Bednarski, M., Szymańska, E., & Starzak, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Uniwersytet Jagielloński. [Link]
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Löscher, W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13238. [Link]
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Szafarz, M., Siwek, A., Bednarski, M., Szymańska, E., & Starzak, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. ResearchGate. [Link]
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Kaminski, K., Zagaja, M., Rapacz, A., & Andres-Mach, M. (2019). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 24(22), 4158. [Link]
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Starzak, K., Szafarz, M., Kędzierska, E., & Siwek, A. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(21), 5199. [Link]
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Baig, M. A. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]
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Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 37(1), 1-10. [Link]
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Yelekçi, K., & Şahin, E. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]
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Patel, J. R., & Patel, G. B. (2022). Synthesis and pharmacological activity of new pyrollidone derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10721. [Link]
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Szymańska, E., Płazińska, A., & Płaziński, W. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports, 67(6), 1197–1204. [Link]
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Szafarz, M., Siwek, A., Bednarski, M., Szymańska, E., & Starzak, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(6), 1564. [Link]
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Reddy, P. A., Hsiang, B. C., Latifi, T. N., Hill, M. W., Woodward, K. E., Rothman, S. M., ... & Covey, D. F. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of medicinal chemistry, 39(9), 1898–1906. [Link]
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Shetty, S. (2016). Screening models of antiepileptic and nootropic drugs. Slideshare. [Link]
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Kumar, A., & Singh, A. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-160. [Link]
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Kaminski, K., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(34), 3844–3865. [Link]
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Brine, G. A., & Boldt, K. G. (1983). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of pharmaceutical sciences, 72(6), 700–702. [Link]
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Choudhary, P., & Sharma, A. (2021). General Overview on Anti-epileptic Screening Models for Plant Molecules/Synthesized Molecules. ResearchGate. [Link]
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Gatiatulin, A., & Gatiatulin, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(20), 11158. [Link]
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Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Application Note & Protocol: A Controlled Approach to the Synthesis of N-Substituted 3-(3-Chlorophenyl)pyrrolidines
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide range of receptors and enzymes. When substituted with an aryl group, particularly at the 3-position, the resulting 3-arylpyrrolidine motif offers a three-dimensional vector for exploring chemical space, crucial for optimizing drug-target interactions.[2][3] The 3-(3-chlorophenyl)pyrrolidine structure, in particular, is a valuable precursor for synthesizing novel therapeutic agents, including potential anticonvulsant and analgesic candidates.[4]
This application note provides a detailed, robust, and highly reproducible protocol for the N-alkylation of 3-(3-chlorophenyl)pyrrolidine via reductive amination. We delve into the mechanistic rationale behind the chosen methodology, offering a step-by-step guide from reaction setup to product characterization, designed to ensure both high yield and purity.
Strategic Approach: Reductive Amination for Selective N-Alkylation
The synthesis of secondary or tertiary amines from a primary or secondary amine precursor is a cornerstone of organic synthesis. While direct alkylation with alkyl halides is a classic approach, it is often plagued by a lack of selectivity, leading to over-alkylation and a complex mixture of products.[5][6][7] To circumvent these challenges, reductive amination stands out as the premier method for controlled and efficient N-alkylation.[8][9]
The strategy involves two key stages:
-
Iminium Ion Formation: The starting secondary amine, 3-(3-chlorophenyl)pyrrolidine, reacts with a selected aldehyde or ketone to form a transient iminium ion intermediate. This step is often catalyzed by a weak acid.
-
In-Situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the target N-substituted amine.
For this protocol, we have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature prevents the reduction of the starting carbonyl compound and its tolerance for slightly acidic conditions makes it ideal for the one-pot synthesis, ensuring high chemoselectivity.[8]
Caption: Reaction mechanism for reductive amination.
Detailed Experimental Protocol
This protocol describes the general procedure for reacting 3-(3-chlorophenyl)pyrrolidine with an aldehyde to yield the corresponding N-alkylated product.
Materials and Reagents
The following table outlines the reagents for a typical reaction on a 1.0 mmol scale. Adjust quantities as needed for your specific substrate.
| Reagent | M. Wt. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| 3-(3-Chlorophenyl)pyrrolidine | 181.66 | 1.0 | 1.0 | 181.7 mg |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 1.1 | 116.7 mg (113 µL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 317.9 mg |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | - | 10 mL |
| Acetic Acid (optional catalyst) | 60.05 | 0.1 | 0.1 | 5.7 µL |
| Saturated NaHCO₃ (aq) | - | - | - | ~20 mL |
| Brine | - | - | - | ~20 mL |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | As needed |
Step-by-Step Methodology
Caption: Experimental workflow for N-substitution.
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-chlorophenyl)pyrrolidine (1.0 equiv., 181.7 mg).
-
Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) and stir until the amine is fully dissolved.
-
Carbonyl Addition: Add the aldehyde (1.1 equiv., 113 µL) to the solution. If using the optional acetic acid catalyst, add it at this stage. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv., 317.9 mg) to the stirring solution in three portions over 10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (~20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (~15 mL each).
-
Washing & Drying: Combine all organic layers and wash with brine (~20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.[9]
Product Characterization
Verifying the identity and purity of the synthesized compound is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[10] Expect to see new signals corresponding to the protons and carbons of the newly introduced N-substituent. Protons on the carbon adjacent to the pyrrolidine nitrogen (the α-carbon of the new substituent) will typically appear as a multiplet between 2.5-3.5 ppm in the ¹H NMR spectrum.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is generally desired for subsequent biological assays.
Safety and Hazard Management
Proper safety precautions are mandatory for this protocol. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | Handling Precautions |
| Sodium Triacetoxyborohydride | Flammable solid.[13][14] Reacts with water to release flammable gases.[15][16] Causes serious eye damage.[13][14] Suspected of damaging fertility or the unborn child.[13][14] | Handle under an inert atmosphere if possible.[15] Keep away from water and moisture.[14][17] Wear appropriate PPE, especially eye protection.[13] |
| Dichloromethane (DCM) | Suspected carcinogen. Causes skin and eye irritation. | Use only in a chemical fume hood. Avoid inhalation and skin contact. |
| Acetic Acid | Flammable liquid. Causes severe skin burns and eye damage. | Handle with care, avoiding contact with skin and eyes. |
| Aldehydes | Varies by substrate. Often irritants, flammable, and toxic. | Consult the specific Safety Data Sheet (SDS) for the aldehyde being used. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Poor quality of reducing agent (degraded by moisture).- Sterically hindered aldehyde/ketone. | - Allow the reaction to run longer (up to 24h).- Use a fresh bottle of NaBH(OAc)₃.- Consider adding a catalytic amount of acetic acid or switching to a more forcing solvent like 1,2-dichloroethane (DCE) and gentle heating (40-50 °C). |
| Low Yield | - Inefficient extraction during work-up.- Product loss during column chromatography.- Volatility of the final product. | - Perform 3-4 extractions with DCM.- Ensure proper selection of the solvent system for chromatography to achieve good separation.- Be cautious during solvent removal under vacuum. |
| Formation of Side Products | - Impure starting materials.- Unwanted reduction of other functional groups (unlikely with NaBH(OAc)₃). | - Verify the purity of the starting amine and carbonyl compound before starting.- If the substrate contains other reducible groups, ensure NaBH(OAc)₃ is the appropriate choice. |
References
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Heravi, S., & Smith, K. J. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]
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Heravi, S., & Smith, K. J. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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Sujak, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central. [Link]
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Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]
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Scharlab. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Scharlab. [Link]
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Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate. [Link]
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Simaan, J., et al. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. PMC - PubMed Central. [Link]
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Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. [Link]
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Gomes, A. S., et al. (2021). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]
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Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. [Link]
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Donohoe, T. J., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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D'yakonov, V. A., & Dzhemilev, U. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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PubChem. (n.d.). 3-(3-Chlorophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Application Notes and Protocols: Characterizing the In Vitro Activity of 3-(3-Chlorophenyl)pyrrolidine
Introduction
3-(3-Chlorophenyl)pyrrolidine is a pyrrolidine derivative with significant potential for modulating central nervous system (CNS) activity. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous biologically active compounds that target a wide range of receptors and enzymes.[1][2] Specifically, derivatives of 3-phenylpyrrolidine have shown promise as anticonvulsant and antinociceptive agents, often exerting their effects through interaction with key components of neurotransmission.[3][4]
The primary mechanism of action for many centrally acting pyrrolidine-based compounds involves the modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key strategy in the treatment of various neurological and psychiatric disorders.[7][8] Additionally, assessing off-target effects, such as inhibition of monoamine oxidase (MAO), is crucial for a comprehensive pharmacological profile.[9][10]
This document provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to characterize the activity of 3-(3-Chlorophenyl)pyrrolidine and its analogs on these key molecular targets. The protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
Monoamine Transporter Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to its target receptor or transporter.[11] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, in this case, 3-(3-Chlorophenyl)pyrrolidine.
Principle
The assay relies on the competition between a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound for binding to the monoamine transporter. The amount of radioactivity bound to the transporter at equilibrium is inversely proportional to the affinity of the test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radiolabeled Neurotransmitter Uptake Assay.
2.1.2. Detailed Protocol
-
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET. [11] * Radiolabeled Substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine. [11] * Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution. [8] * Test Compound: 3-(3-Chlorophenyl)pyrrolidine.
-
Non-specific Uptake Control: Known transporter inhibitors (e.g., 10 µM nomifensine for DAT, 10 µM paroxetine for SERT). [12]* Procedure:
-
Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment. [12] 2. On the assay day, wash the cells once with pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of 3-(3-Chlorophenyl)pyrrolidine. For controls, add buffer alone (100% uptake) or a high concentration of a known inhibitor (non-specific uptake).
-
Pre-incubate the plate at 37°C for 10-20 minutes. [12] 5. Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled neurotransmitter (final concentration ~10-20 nM).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. [12] 7. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. [12] 8. Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). [8] 9. Transfer the lysate to scintillation vials and measure the radioactivity.
-
Fluorescent Neurotransmitter Uptake Assay
This method offers a non-radioactive, higher-throughput alternative for measuring monoamine transporter activity. [11][13]It utilizes a fluorescent substrate that mimics biogenic amines. [14][15] 2.2.1. Detailed Protocol
-
Materials:
-
Cell Lines: As above.
-
Assay Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices). [14][15]These kits typically contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Test Compound: 3-(3-Chlorophenyl)pyrrolidine.
-
-
Procedure (based on a typical kit protocol):
-
Seed cells as described for the radiolabeled assay.
-
Prepare serial dilutions of 3-(3-Chlorophenyl)pyrrolidine in the assay buffer.
-
Add the test compound dilutions to the appropriate wells.
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Add the dye solution to all wells.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the fluorescence intensity using a bottom-read fluorescence microplate reader (e.g., excitation ~485 nm, emission ~525 nm). The assay can be read in either kinetic or endpoint mode. [14]
-
Data Analysis for Uptake Assays
-
Subtract the non-specific uptake from all other readings.
-
Express the data as a percentage of the control (100% uptake) wells.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
| Transporter | Typical Positive Controls |
| DAT | Nomifensine, GBR 12909 [5][12] |
| SERT | Citalopram, Paroxetine [16] |
| NET | Desipramine, Nisoxetine [7][17] |
Secondary Target Assessment: Monoamine Oxidase (MAO) Inhibition Assay
Given that 3-(3-Chlorophenyl)pyrrolidine may be metabolized, it is prudent to assess its potential to inhibit monoamine oxidase (MAO), a key enzyme in the catabolism of monoamines. [10][18]
Principle
MAO activity is measured by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate. [9]This can be detected using a fluorometric probe. [19]The assay can distinguish between MAO-A and MAO-B isoforms by using selective inhibitors.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for Fluorometric MAO Inhibition Assay.
Detailed Protocol
-
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B, or tissue homogenates (e.g., rat liver mitochondria).
-
Assay Kit: Commercially available MAO assay kit (e.g., from Bio-Techne). [19] * Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).
-
Selective Inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B). [19] * Test Compound: 3-(3-Chlorophenyl)pyrrolidine.
-
-
Procedure:
-
In a black 96-well plate, add the enzyme source.
-
Add varying concentrations of 3-(3-Chlorophenyl)pyrrolidine or selective inhibitors for controls.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare a working reagent containing the substrate, a dye reagent (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Initiate the reaction by adding the working reagent to all wells.
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., excitation ~530 nm, emission ~585 nm). [19]
-
Data Analysis
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value for both MAO-A and MAO-B.
Conclusion
By employing the detailed protocols outlined in these application notes, researchers can effectively characterize the in vitro pharmacological profile of 3-(3-Chlorophenyl)pyrrolidine. Determining its binding affinity (Ki) and functional potency (IC50) at the dopamine, serotonin, and norepinephrine transporters will provide a clear understanding of its primary mechanism of action. Furthermore, assessing its activity at MAO-A and MAO-B will elucidate potential off-target effects and contribute to a comprehensive safety and selectivity profile. This systematic approach is fundamental for the rational design and development of novel CNS-acting therapeutic agents.
References
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Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]
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Kooistra, A. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1638–1646. [Link]
-
BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. Retrieved from [Link]
-
Steele, F. F., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 46–52. [Link]
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Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Tran, D. N., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12059–12067. [Link]
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Perez, X. A., & Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.15.1–12.15.14. [Link]
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Daniels, A. J., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340–1348. [Link]
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Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1583. [Link]
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Karataş, M. Ö., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243553. [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Application Notes & Protocols: Evaluating the Preclinical Efficacy of 3-(3-Chlorophenyl)pyrrolidine (3-CPP) in Validated Animal Models
Introduction: Rationale and Strategic Approach
The compound 3-(3-Chlorophenyl)pyrrolidine (3-CPP) represents a novel chemical entity with significant therapeutic potential within the central nervous system (CNS). Structurally, it belongs to a class of phenyl-substituted pyrrolidines, which have shown promise in modulating various neurological and psychiatric conditions.[1][2] The presence of a chlorophenyl moiety suggests potential interactions with monoamine transporters or receptors, while the pyrrolidine core is a well-established scaffold in CNS drug discovery, known to interact with targets like voltage-gated ion channels.[2][3] Specifically, related compounds have demonstrated potent anticonvulsant and antinociceptive (pain-relieving) activities, often mediated through the inhibition of neuronal voltage-gated sodium and calcium channels.[3]
Given this structural rationale, this document outlines a strategic, multi-pronged approach to characterize the efficacy of 3-CPP. We will utilize a battery of validated and highly cited animal models to explore its potential as a therapeutic agent in three key areas of high unmet medical need:
-
Neuropathic Pain: A debilitating chronic condition often refractory to current treatments.
-
Depressive-like States & Anhedonia: Core symptoms of major depressive disorder (MDD).
-
Substance Use Disorder: Specifically focusing on the mechanisms of relapse.
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific reasoning behind the selection of each model and experimental parameter. Our objective is to build a robust preclinical data package to thoroughly assess the therapeutic promise of 3-CPP.
Section 1: Assessment of Analgesic Efficacy in a Neuropathic Pain Model
Scientific Rationale: The Chronic Constriction Injury (CCI) Model
To evaluate the antinociceptive properties of 3-CPP, we have selected the Chronic Constriction Injury (CCI) of the sciatic nerve model in rats. This model is a gold standard for inducing peripheral mononeuropathy and reliably mimics the symptoms of human neuropathic pain, such as mechanical allodynia (pain from a normally non-painful stimulus).[4][5][6] The procedure involves loosely ligating the sciatic nerve, which leads to localized inflammation, ischemia, and subsequent nerve fiber degeneration, producing a stable and long-lasting pain phenotype.[7] This model offers high predictive validity for clinically effective analgesics, particularly those acting on central or peripheral neuronal hyperexcitability.[4][7]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the CCI model, from animal habituation through data analysis.
Detailed Protocol: CCI Surgery and Von Frey Test
Objective: To determine if 3-CPP can reverse mechanical allodynia in rats with CCI-induced neuropathy.
Materials:
-
Male Sprague-Dawley rats (240-270g)[7]
-
Anesthetic (e.g., Isoflurane)
-
4-0 chromic gut sutures[8]
-
Standard surgical tools
-
Test enclosures with a wire mesh floor
-
3-CPP, Vehicle, and Positive Control (e.g., Gabapentin, 30-100 mg/kg, p.o.)[7]
Procedure:
-
Baseline Testing (Day -1):
-
Place rats individually in the test enclosures on the wire mesh floor and allow them to acclimate for at least 30 minutes.[11]
-
Using the electronic Von Frey device, apply increasing pressure to the plantar surface of the hind paw.
-
The paw withdrawal threshold (PWT) is the force in grams (g) at which the rat briskly withdraws its paw.
-
Take at least three readings per paw, with a 5-minute interval between each, and average the values to establish a baseline.[11] Healthy rats typically have a threshold of 60-80g.[9]
-
-
Chronic Constriction Injury (CCI) Surgery (Day 0):
-
Anesthetize the rat.
-
Make a small incision at the mid-thigh level to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing.[7] The ligatures should only gently constrict the nerve, not arrest circulation.
-
For the Sham group , expose the sciatic nerve in the same manner but do not apply ligatures.[7]
-
Close the muscle and skin layers with sutures or wound clips.
-
-
Post-Operative Care and Allodynia Development (Day 1-14):
-
Monitor animals for recovery.
-
Allow 7-14 days for the neuropathic pain phenotype to develop and stabilize.[7] A significant decrease in PWT (e.g., ≤ 15g) in the ipsilateral (operated) paw compared to baseline and the contralateral paw indicates successful induction of allodynia.
-
-
Efficacy Testing (Day 14 onwards):
-
Randomize the CCI-confirmed animals into treatment groups (Vehicle, 3-CPP at various doses, Positive Control).
-
Administer the assigned treatment via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the predicted time of maximum drug concentration (Tmax), or at a standard time point (e.g., 60 minutes post-dose), perform the Von Frey test as described in Step 1.
-
Measure the PWT for both the ipsilateral and contralateral paws.
-
Data Presentation and Interpretation
Summarize the results in a table to clearly compare the effects across treatment groups.
| Treatment Group | N | Pre-Dose PWT (g) (Ipsilateral) | Post-Dose PWT (g) (Ipsilateral) | % Reversal of Allodynia |
| Sham + Vehicle | 10 | 55.2 ± 4.1 | 54.8 ± 3.9 | N/A |
| CCI + Vehicle | 10 | 8.5 ± 1.2 | 9.1 ± 1.5 | 0% (by definition) |
| CCI + Gabapentin (100 mg/kg) | 10 | 8.9 ± 1.4 | 35.7 ± 5.3 | ~58% |
| CCI + 3-CPP (Low Dose) | 10 | 8.3 ± 1.1 | (Experimental Data) | (Calculate) |
| CCI + 3-CPP (Mid Dose) | 10 | 8.6 ± 1.3 | (Experimental Data) | (Calculate) |
| CCI + 3-CPP (High Dose) | 10 | 8.7 ± 1.2 | (Experimental Data) | (Calculate) |
| Data are presented as Mean ± SEM. *p < 0.05 vs. CCI + Vehicle. % Reversal is calculated as: [(Post-dose PWT) - (Vehicle PWT)] / [(Sham PWT) - (Vehicle PWT)] * 100. |
Interpretation: A statistically significant, dose-dependent increase in the paw withdrawal threshold in the 3-CPP treated groups compared to the vehicle group indicates analgesic efficacy.
Section 2: Evaluation of Antidepressant-like Activity
Scientific Rationale: The Chronic Unpredictable Mild Stress (CUMS) Model
To assess the potential antidepressant effects of 3-CPP, the Chronic Unpredictable Mild Stress (CUMS) model is employed. This model has high construct and face validity for major depression, as it simulates the impact of chronic environmental stressors, a key precipitating factor in the human condition.[12][13] Over several weeks, rodents are exposed to a series of mild, unpredictable stressors, which induces a state of behavioral despair and anhedonia (the inability to experience pleasure).[12][14][15] Anhedonia is a core symptom of depression and is measured in rodents using the Sucrose Preference Test (SPT).[13][16] The CUMS model is sensitive to chronic, but not acute, antidepressant treatment, making it a robust platform for screening novel therapeutics.[13]
Hypothesized Signaling Pathway
The antidepressant effects of 3-CPP may be mediated through the modulation of monoaminergic systems or downstream neurotrophic factor signaling, common mechanisms for antidepressant drugs.
Detailed Protocol: CUMS Induction and Behavioral Readouts
Objective: To determine if chronic administration of 3-CPP can reverse anhedonic-like behavior induced by CUMS in mice.
Materials:
-
Male C57BL/6 mice (sensitive to CUMS)[12]
-
Sucrose (1% w/v solution)[16]
-
Two identical drinking bottles per cage
-
Stressors for CUMS paradigm (e.g., damp bedding, cage tilt, light/dark cycle reversal, social stress)[15]
-
3-CPP, Vehicle, and Positive Control (e.g., Fluoxetine, 10-20 mg/kg/day)[15]
Procedure:
-
Habituation and Baseline (Week 0):
-
House mice individually. Habituate them to two drinking bottles in their home cage for at least 3 days, both containing water.[16]
-
Measure daily water intake from both bottles to ensure no side preference.
-
Conduct a baseline Sucrose Preference Test (SPT). For 24-48 hours, provide one bottle with 1% sucrose and one with water. Weigh bottles to measure consumption. Swap bottle positions daily.[16][19]
-
Calculate baseline sucrose preference: (Sucrose Intake / Total Fluid Intake) * 100. Healthy mice should show a high preference (>80%).
-
-
CUMS Induction (Week 1-5):
-
Divide mice into a non-stressed Control group and a CUMS group.
-
Expose the CUMS group to a different mild stressor each day for 5 weeks. Stressors are applied randomly and at different times of the day to ensure unpredictability.[15] Examples include:
-
Damp bedding (1-6 hours)
-
Cage tilt at 45° (1-4 hours)
-
Light cycle reversal (24 hours)
-
Social stress (placing in a cage previously occupied by another mouse)[15]
-
-
The Control group remains undisturbed in a separate room.
-
-
Treatment Administration (Week 3-5):
-
At the beginning of week 3, subdivide the CUMS group into treatment arms (Vehicle, 3-CPP doses, Fluoxetine).
-
Administer daily treatments for the final 3 weeks of the CUMS protocol.
-
-
Behavioral Testing (End of Week 5):
-
Sucrose Preference Test (SPT): Repeat the SPT as described in Step 1 to assess anhedonia.
-
Forced Swim Test (FST):
-
Place each mouse in a beaker of water (24-30°C) deep enough that it cannot touch the bottom.[20]
-
Record the 6-minute session.[17] Score the duration of immobility during the last 4 minutes. Immobility is defined as floating with only movements necessary to keep the head above water.[21]
-
Increased immobility time is interpreted as behavioral despair.[17][21]
-
-
Data Presentation and Interpretation
| Treatment Group | N | Sucrose Preference (%) | FST Immobility Time (s) |
| Control + Vehicle | 12 | 85.1 ± 3.2 | 85.4 ± 7.1 |
| CUMS + Vehicle | 12 | 52.3 ± 4.5 | 155.9 ± 10.2 |
| CUMS + Fluoxetine | 12 | 78.9 ± 3.8# | 98.6 ± 8.5# |
| CUMS + 3-CPP (Low Dose) | 12 | (Experimental Data) | (Experimental Data) |
| CUMS + 3-CPP (Mid Dose) | 12 | (Experimental Data) | (Experimental Data) |
| CUMS + 3-CPP (High Dose) | 12 | (Experimental Data) | (Experimental Data) |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Control + Vehicle. #p < 0.05 vs. CUMS + Vehicle. |
Interpretation: A significant reversal of the CUMS-induced deficit in sucrose preference and a reduction in immobility time in the FST by 3-CPP would indicate potent antidepressant-like efficacy.
Section 3: Investigating Effects on Drug-Seeking and Relapse Behavior
Scientific Rationale: The Conditioned Place Preference (CPP) Reinstatement Model
The Conditioned Place Preference (CPP) paradigm is a widely used Pavlovian conditioning model to study the rewarding effects of drugs and the mechanisms of relapse.[22][23][24] The model consists of three phases: acquisition, extinction, and reinstatement.[22][25] Animals learn to associate a specific environment with the rewarding effects of a drug (e.g., cocaine). After this preference is extinguished by repeated exposure to the environment without the drug, relapse-like behavior can be triggered by a priming dose of the drug or by a stressor.[22][26][27] This model is invaluable for screening compounds that may prevent relapse, a major hurdle in treating substance use disorders.[24][28]
Logical Relationship Diagram: Phases of CPP
This diagram illustrates the sequential phases of the CPP reinstatement protocol.
Detailed Protocol: Cocaine-Primed Reinstatement of CPP
Objective: To assess if 3-CPP can block the reinstatement of cocaine-seeking behavior.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each outer chamber.[29]
-
Male mice or rats.
-
Cocaine hydrochloride (for conditioning and priming).
-
Saline solution.
-
3-CPP and Vehicle.
-
Video tracking software.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place the animal in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. For an unbiased design, assign the drug-paired side randomly.
-
-
Conditioning (Days 2-9):
-
On alternating days, administer cocaine (e.g., 10-15 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.
-
On the other days, administer saline and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-Conditioning Test (Day 10):
-
Place the animal in the central compartment and allow free access to all chambers for 15 minutes (drug-free state).
-
A significant increase in time spent in the drug-paired chamber compared to baseline confirms successful conditioning.
-
-
Extinction (Days 11-18):
-
Administer saline daily and allow the animal to freely explore the entire apparatus for 15-30 minutes.
-
Continue sessions until there is no significant difference in the time spent between the two chambers (preference is extinguished).
-
-
Reinstatement Test (Day 19):
-
Divide the extinguished animals into treatment groups (Vehicle + Cocaine prime, 3-CPP + Cocaine prime).
-
Administer the pretreatment (Vehicle or 3-CPP).
-
After the appropriate pretreatment time, administer a priming dose of cocaine (e.g., half the conditioning dose).[28]
-
Place the animal in the apparatus and record the time spent in each chamber for 15 minutes.
-
Data Presentation and Interpretation
| Treatment Group | N | Time in Drug-Paired Side (s) - Extinction Test | Time in Drug-Paired Side (s) - Reinstatement Test |
| Vehicle + Saline Prime | 10 | 255 ± 20 | 260 ± 22 |
| Vehicle + Cocaine Prime | 10 | 261 ± 18 | 510 ± 35 |
| 3-CPP (Low Dose) + Cocaine Prime | 10 | 258 ± 21 | (Experimental Data) |
| 3-CPP (Mid Dose) + Cocaine Prime | 10 | 263 ± 19 | (Experimental Data) |
| 3-CPP (High Dose) + Cocaine Prime | 10 | 259 ± 23 | (Experimental Data) |
| Data are presented as Mean ± SEM. p < 0.05 vs. Extinction Test and vs. Vehicle + Saline Prime. #p < 0.05 vs. Vehicle + Cocaine Prime. |
Interpretation: The vehicle-treated group given a cocaine prime should show a robust reinstatement of preference for the drug-paired side. A significant attenuation of this preference in the 3-CPP-treated groups would demonstrate the potential of 3-CPP to prevent relapse.
References
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Aguilar, M. A., et al. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57423. [Link]
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Can, A., et al. (2012). The Sucrose Preference Test for Depression-Like Behavior in Rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.10B. [Link]
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Castanheira, L., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. European Neuropsychopharmacology, 77, 80-92. [Link]
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Charles River Laboratories. Chronic Constriction Injury (CCI) Model. Charles River Laboratories. [Link]
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Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1937. [Link]
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Font, L., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(22), e2621. [Link]
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Góra, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599. [Link]
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Jagla, F., et al. (2017). Animal models of neuropathic pain due to nerve injury. Methods in Molecular Biology, 1563, 149-165. [Link]
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Liu, M. Y., et al. (2018). Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice. Brain & Behavior, 8(9), e01088. [Link]
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Nollet, M., et al. (2021). Models of Depression: Unpredictable Chronic Mild Stress in Mice. Current Protocols, 1(8), e208. [Link]
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Tsetsenis, T., & Tsetsenis, A. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51739. [Link]
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Tzschentke, T. M. (2007). Conditioned place preference as a measure of drug reward. Handbook of experimental pharmacology, (179), 147–182. [Link]
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Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]
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Application Notes & Protocols: Radiolabeling of 3-(3-Chlorophenyl)pyrrolidine Analogues for PET Imaging of Monoamine Transporters
Foreword
The in-vivo quantification of monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT), is of paramount importance in neuroscience research and the clinical management of numerous neuropsychiatric disorders. Positron Emission Tomography (PET) stands as a powerful molecular imaging modality that, with the appropriate radiotracer, enables the non-invasive assessment of these critical biological targets. 3-(3-Chlorophenyl)pyrrolidine derivatives have emerged as a promising scaffold for the development of potent and selective ligands for these transporters. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of these analogues with Carbon-11 and Fluorine-18 for PET imaging applications. The protocols detailed herein are grounded in established radiochemical principles and are designed to be adaptable to various automated synthesis modules.
Scientific Foundation: Targeting Monoamine Transporters with Radiolabeled Pyrrolidines
Monoamine transporters are integral membrane proteins responsible for the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft, thereby regulating neurotransmission.[1][2] Dysregulation of these transporters is implicated in conditions such as Parkinson's disease, depression, and substance abuse disorders.[1][2] PET imaging with radiolabeled ligands that bind to these transporters allows for the measurement of their density and distribution in the living brain, offering insights into disease mechanisms and treatment efficacy.[2]
The 3-(3-chlorophenyl)pyrrolidine scaffold has been identified as a versatile chemical framework for designing high-affinity ligands for monoamine transporters.[3] By introducing a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into these molecules, we can create PET tracers that enable the visualization and quantification of these transporters in vivo.[4][5] The choice between ¹¹C and ¹⁸F often depends on the desired imaging paradigm; the shorter half-life of ¹¹C is suitable for studies requiring multiple scans in a single day, while the longer half-life of ¹⁸F allows for more complex synthesis and distribution to off-site imaging centers.[3][6]
This guide will focus on two primary radiolabeling strategies:
-
¹¹C-Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) onto a suitable precursor molecule.
-
¹⁸F-Fluoroalkylation: Attachment of a fluorine-18 labeled alkyl chain to a precursor molecule.
Precursor Synthesis: The Foundation of Successful Radiolabeling
The success of any radiolabeling endeavor hinges on the availability of a high-quality precursor. For the 3-(3-chlorophenyl)pyrrolidine scaffold, the precursor design must incorporate a reactive site for the introduction of the radionuclide in the final step of the synthesis.
Precursor for ¹¹C-Methylation
For ¹¹C-methylation, a desmethyl precursor is required, where the nitrogen atom of the pyrrolidine ring is available for alkylation.
Proposed Synthesis of N-desmethyl-3-(3-chlorophenyl)pyrrolidine:
The synthesis of this precursor can be achieved through established methods for pyrrolidine synthesis.[7] A common route involves the cyclization of an appropriate acyclic precursor. It is crucial to ensure the final precursor is of high purity (>98%) to avoid competition with non-reactive impurities during the radiolabeling step.
Precursor for ¹⁸F-Fluoroalkylation
For ¹⁸F-fluoroalkylation, a precursor with a suitable leaving group (e.g., tosylate, mesylate, or nosylate) on an alkyl chain attached to the pyrrolidine nitrogen is necessary.
Proposed Synthesis of N-(2-tosyloxyethyl)-3-(3-chlorophenyl)pyrrolidine:
This precursor can be synthesized by reacting N-desmethyl-3-(3-chlorophenyl)pyrrolidine with 2-bromoethanol followed by tosylation of the resulting alcohol. The purity of the final tosylated precursor is critical for achieving high radiochemical yields.
Radiolabeling Protocols
The following protocols are designed for implementation on automated radiochemistry synthesis modules, which are essential for ensuring reproducibility and minimizing radiation exposure to the operator.[8][9][10]
Protocol 1: Automated ¹¹C-Methylation of N-desmethyl-3-(3-chlorophenyl)pyrrolidine
This protocol describes the synthesis of N-[''C]methyl-3-(3-chlorophenyl)pyrrolidine.
Diagram of the ¹¹C-Methylation Workflow:
Caption: Automated workflow for ¹¹C-methylation.
Step-by-Step Protocol:
-
Production of [''C]Methyl Triflate ([¹¹C]CH₃OTf):
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[4]
-
The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then converted to [¹¹C]CH₃I, which is subsequently passed through a heated column containing silver triflate to yield [¹¹C]CH₃OTf.[4] This reactive methylating agent is then trapped in the reaction vessel.
-
-
Radiolabeling Reaction:
-
A solution of the desmethyl precursor (approx. 0.5-1.0 mg) in a suitable solvent (e.g., 200 µL of anhydrous DMSO) is placed in the reaction vessel of the automated synthesis module.
-
A base (e.g., 2 µL of 1 M NaOH or tetrabutylammonium hydroxide) is added to deprotonate the secondary amine.
-
The trapped [¹¹C]CH₃OTf is reacted with the precursor solution at an elevated temperature (e.g., 80-100 °C) for 3-5 minutes.
-
-
Purification:
-
The reaction mixture is quenched with the HPLC mobile phase and injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase).
-
The product peak, identified by a radioactivity detector, is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
Expected Results:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity | >37 GBq/µmol (>1 Ci/µmol) |
| Synthesis Time (from EOB) | 25-35 minutes |
Protocol 2: Automated ¹⁸F-Fluoroalkylation of N-(2-tosyloxyethyl)-3-(3-chlorophenyl)pyrrolidine
This protocol describes the synthesis of N-(2-[''F]fluoroethyl)-3-(3-chlorophenyl)pyrrolidine.
Diagram of the ¹⁸F-Fluoroalkylation Workflow:
Caption: Automated workflow for ¹⁸F-fluoroalkylation.
Step-by-Step Protocol:
-
Activation of [''F]Fluoride:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[6]
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous, reactive [¹⁸F]fluoride/K₂₂₂ complex.
-
-
Radiolabeling Reaction:
-
A solution of the tosylated precursor (approx. 2-5 mg) in anhydrous acetonitrile (e.g., 500 µL) is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at 100-120 °C for 10-15 minutes.
-
-
Purification:
-
The reaction is quenched and diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column.
-
The radioactive product peak is collected.
-
-
Formulation:
-
The collected fraction is reformulated using a C18 Sep-Pak cartridge as described in the ¹¹C-methylation protocol.
-
Expected Results:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Radiochemical Purity | >98% |
| Molar Activity | >74 GBq/µmol (>2 Ci/µmol) |
| Synthesis Time (from EOB) | 50-70 minutes |
Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is mandatory to ensure the final radiotracer product is safe for human administration and provides reliable imaging data.[6]
Diagram of the Quality Control Process:
Caption: Key quality control tests for PET radiotracers.
QC Specifications and Methods:
| Test | Specification | Method |
| Appearance | Clear, colorless, free of particulate matter | Visual inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Analytical HPLC with radioactivity and UV detectors |
| Radionuclidic Identity | Half-life of ¹¹C or ¹⁸F | Dose calibrator |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy (post-release) |
| Chemical Purity | Identification and quantification of non-radioactive impurities | Analytical HPLC with UV detector |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (V = max. patient dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Incubation in culture media (post-release) |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the radiolabeling of 3-(3-chlorophenyl)pyrrolidine analogues for PET imaging of monoamine transporters. The use of automated synthesis modules is strongly recommended to ensure consistent production and operator safety. As with any radiopharmaceutical development, optimization of reaction conditions, including precursor amount, base, temperature, and time, may be necessary to achieve optimal results for specific analogues. Future work should focus on the in-vivo evaluation of these novel radiotracers in animal models to determine their pharmacokinetic properties, specificity, and potential for translation to human studies. The successful development of these PET tracers will undoubtedly contribute to a deeper understanding of the role of monoamine transporters in health and disease.
References
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Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. Am J Nucl Med Mol Imaging. 2024;14(2):144-148. [Link]
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Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. PubMed. [Link]
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Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. PubMed. [Link]
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Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. Journal of Nuclear Medicine. [Link]
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Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. National Institutes of Health. [Link]
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Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice. Frontiers in Chemistry. [Link]
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One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols. [Link]
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An efficient preparation of labelling precursor of [11C]L-deprenyl-D2 and automated radiosynthesis. EJNMMI Radiopharmacy and Chemistry. [Link]
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State of art in 11C labelled radiotracers synthesis. Current Medicinal Chemistry. [Link]
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Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]
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Synthesis of compounds of interest for positron emission tomography with particular reference to synthetic strategies for 11C labeling. King's College London Research Portal. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
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New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
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Production and application of synthetic precursors labeled with carbon-11 and fluorine-18. IAEA Publications. [Link]
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Synthesis of a Next-Generation Taxoid by Rapid Methylation Amenable for 11C-Labeling. The Journal of Organic Chemistry. [Link]
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Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry. [Link]
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Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. [Link]
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Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
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A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. [Link]
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Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
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Review of 18F-FDG Synthesis and Quality Control. Journal of the Hong Kong College of Radiologists. [Link]
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Synthesis, isolation and purification of [11C]-choline. Nuclear Medicine Review. [Link]
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Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Chem. [Link]
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Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
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PET studies of brain monoamine transporters. PubMed. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]
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PET and SPECT exploration of central monoaminergic transporters for the development of new drugs and treatments in brain disorders. PubMed. [Link]
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Use of 3-(3-Chlorophenyl)pyrrolidine in dopamine transporter (DAT) binding studies
An In-Depth Technical Guide to the Characterization of Novel Pyrrolidine-Based Ligands at the Dopamine Transporter
Application Note: Characterizing 3-(3-Chlorophenyl)pyrrolidine in Dopamine Transporter (DAT) Binding Studies
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse[1]. The pyrrolidine scaffold is a versatile structural motif found in numerous centrally active compounds, valued for its ability to confer three-dimensionality and specific stereochemical properties that are crucial for selective receptor and transporter interactions[2][3]. This guide provides a comprehensive framework for characterizing the binding properties of novel pyrrolidine-containing molecules, using 3-(3-Chlorophenyl)pyrrolidine as a representative test compound. While specific binding data for 3-(3-Chlorophenyl)pyrrolidine is not extensively available in public literature, this document outlines the authoritative protocols and scientific rationale required to determine its affinity and selectivity for the human dopamine transporter (hDAT). We will detail the principles of competitive radioligand binding assays, provide step-by-step experimental protocols, and explain the necessary data analysis to establish a complete pharmacological profile.
Introduction to the Dopamine Transporter and Pyrrolidine Ligands
The DAT, a member of the solute carrier 6 (SLC6) family, facilitates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the neurotransmitter's signal[1]. This mechanism is fundamental to mood, motivation, and motor control. Inhibition of DAT function leads to elevated extracellular dopamine levels, a mechanism shared by therapeutic agents for ADHD, such as methylphenidate, and illicit drugs like cocaine[4][5].
The pyrrolidine ring is a privileged scaffold in medicinal chemistry[3]. Its non-planar, sp³-hybridized structure allows for precise spatial orientation of substituents, which can be critical for achieving high-affinity and selective interactions with protein binding sites[2]. Many potent DAT inhibitors, including pyrovalerone and its analogs, feature a pyrrolidine moiety that is integral to their pharmacological activity[6][7][8]. Therefore, the systematic evaluation of novel substituted pyrrolidines, such as 3-(3-Chlorophenyl)pyrrolidine, is a logical step in the discovery of new modulators of dopaminergic activity.
Pharmacological Profile: Establishing Affinity and Selectivity
The primary goal of initial binding studies is to quantify a compound's affinity for its intended target (DAT) and its selectivity against other relevant targets, particularly the serotonin (SERT) and norepinephrine (NET) transporters. This is achieved by determining the inhibitory constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the transporters at equilibrium.
Data Presentation
A crucial output of these studies is a clear summary of the binding affinities. The data for a novel compound like 3-(3-Chlorophenyl)pyrrolidine would be presented alongside well-characterized reference compounds.
Table 1: Representative Monoamine Transporter Binding Affinity Profile.
Note: The Kᵢ values below are for well-characterized reference compounds and are provided for illustrative purposes. The objective of the described protocol is to generate analogous data for the test compound, 3-(3-Chlorophenyl)pyrrolidine.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Cocaine | 100 - 300 | 200 - 500 | 200 - 400 | ~0.5 - 1 | ~0.5 - 1 |
| GBR-12909 | 1 - 5 | 500 - 1000 | >10,000 | >2000 | ~100 - 200 |
| α-PVP | 12.8 | 14.2 | >10,000 | >780 | ~0.9 |
| 3-(3-Chlorophenyl)pyrrolidine | TBD | TBD | TBD | TBD | TBD |
Data for reference compounds are compiled from public sources[8][9]. TBD = To Be Determined by the experimental protocol below.
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
This protocol describes a method to determine the inhibitory constant (Kᵢ) of a test compound (e.g., 3-(3-Chlorophenyl)pyrrolidine) by measuring its ability to displace a known high-affinity radioligand from the dopamine transporter.
Principle of the Assay
The assay operates on the principle of competition. A fixed concentration of a radiolabeled ligand (the "tracer"), which binds to DAT with high affinity, is incubated with a biological preparation containing DAT. In parallel incubations, increasing concentrations of an unlabeled test compound are added. The test compound competes with the radioligand for the same binding site. A potent test compound will displace the radioligand at low concentrations, resulting in a reduced radioactive signal. The concentration at which the test compound displaces 50% of the specific binding of the radioligand is its IC₅₀, which is then used to calculate the Kᵢ.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials & Reagents
-
Biological Source: Cell membranes from HEK293 cells stably expressing hDAT, or alternatively, rat striatal tissue homogenates, which are rich in DAT[9][10].
-
Radioligand: [³H]WIN 35,428. A high-affinity, selective DAT antagonist radioligand is essential for a robust assay window[11][12].
-
Test Compound: 3-(3-Chlorophenyl)pyrrolidine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Reference Compound (for NSB): GBR-12909 (10 µM final concentration) or cocaine (30 µM final concentration) to define non-specific binding[9][12].
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. The ionic composition is critical for maintaining transporter structure and function.
-
Filtration Apparatus: A cell harvester for rapid filtration and glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: For quantifying the tritium-labeled radioligand.
Step-by-Step Protocol
-
Preparation of Membrane Homogenates:
-
Rationale: This step isolates the cell membranes containing the DAT away from other cellular components that could interfere with the assay.
-
Procedure: Harvest hDAT-expressing cells or dissect rat striatum. Homogenize the tissue in ice-cold assay buffer using a glass-Teflon homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20 min at 4°C). Discard the supernatant, and resuspend the resulting membrane pellet in fresh, ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Plate Setup:
-
Rationale: A systematic plate layout ensures accurate and reproducible results by including all necessary controls.
-
Procedure: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add assay buffer, [³H]WIN 35,428 (at a final concentration near its Kₔ, e.g., 1-2 nM), and buffer/vehicle.
-
Non-Specific Binding (NSB): Add assay buffer, [³H]WIN 35,428, and a saturating concentration of a reference compound (e.g., 10 µM GBR-12909)[9].
-
Test Compound Competition: Add assay buffer, [³H]WIN 35,428, and varying concentrations of 3-(3-Chlorophenyl)pyrrolidine (typically a serial dilution from 0.1 nM to 100 µM).
-
-
-
Initiation and Incubation:
-
Rationale: The reaction is initiated by adding the membranes to the ligand mixture. Incubation allows the binding reaction to reach a state of equilibrium.
-
Procedure: Add the prepared membrane suspension (e.g., 50-100 µg protein per well) to all wells to start the binding reaction. Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation[9]. The choice of temperature can affect binding kinetics and stability.
-
-
Termination and Washing:
-
Rationale: The binding reaction must be stopped quickly to capture the equilibrium state. Rapid filtration separates the membrane-bound radioligand from the unbound radioligand in the solution. Washing removes any unbound or loosely associated tracer.
-
Procedure: Rapidly aspirate the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer[9].
-
-
Quantification:
-
Rationale: This step measures the amount of radioligand that remained bound to the membranes on the filters.
-
Procedure: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Rationale: Specific binding is the portion of radioligand binding that is displaceable by the unlabeled competitor and thus represents interaction with DAT.
-
Formula: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve:
-
Rationale: This visualizes the displacement of the radioligand by the test compound.
-
Procedure: For each concentration of 3-(3-Chlorophenyl)pyrrolidine, calculate the percentage of specific binding inhibited. Plot this percentage of inhibition against the logarithm of the test compound concentration. The resulting sigmoidal curve is analyzed using non-linear regression software (e.g., Prism).
-
-
Determine IC₅₀:
-
Rationale: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Procedure: The non-linear regression analysis of the competition curve will yield the IC₅₀ value.
-
-
Calculate the Inhibitory Constant (Kᵢ):
-
Rationale: The Kᵢ is a true measure of the affinity of the test compound, independent of the radioligand concentration used in the assay.
-
Formula (Cheng-Prusoff Equation): Ki = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Where Kₔ is the dissociation constant of the radioligand for DAT (this must be determined in a separate saturation binding experiment or obtained from literature)[13].
-
-
Mandatory Visualization: Competitive Binding at DAT
Caption: Competitive inhibition at the DAT binding site.
Conclusion and Further Steps
Following this protocol will allow researchers to reliably determine the binding affinity (Kᵢ) of 3-(3-Chlorophenyl)pyrrolidine for the dopamine transporter. To build a complete pharmacological profile, it is essential to perform analogous binding assays for the serotonin and norepinephrine transporters to establish selectivity. Subsequent functional assays, such as dopamine uptake inhibition assays, should be conducted to determine whether the compound acts as an inhibitor or a substrate, providing a deeper understanding of its mechanism of action at the transporter[14][15].
References
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- BenchChem. (2025). An In-depth Technical Guide to the Dopamine Transporter (DAT) Binding Affinity of 5Me3F4AP.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
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- Di Pietro, G., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central.
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- Little, K. Y., et al. (1998).
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- Neuman, W. R., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.
- Grimm, S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-75.
- Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
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- Zhang, Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753-6757.
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Application Note: High-Throughput Screening of Focused 3-(3-Chlorophenyl)pyrrolidine Libraries
An Application Guide for Drug Discovery Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3] This guide provides a detailed framework for screening focused libraries derived from the 3-(3-chlorophenyl)pyrrolidine scaffold, a motif of significant interest due to its presence in compounds with demonstrated anticonvulsant and antinociceptive properties.[4] We present an in-depth, experience-driven narrative covering library design and management, robust assay development using Fluorescence Polarization (FP) as a primary example, a multi-stage screening protocol, and rigorous data analysis for hit validation. The protocols and workflows are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and minimize false positives, thereby accelerating the transition from hit identification to lead optimization.
Introduction: The 3-(3-Chlorophenyl)pyrrolidine Scaffold
The 3-(3-chlorophenyl)pyrrolidine core is a privileged scaffold in medicinal chemistry. Derivatives have been synthesized and evaluated for a range of biological activities, most notably as potential anticonvulsant and analgesic agents.[4] Studies have indicated that this structural class can interact with key central nervous system targets, such as voltage-gated sodium and calcium channels.[4] The creation and screening of a focused library based on this scaffold allows for a systematic exploration of the structure-activity relationship (SAR), aiming to identify derivatives with enhanced potency, selectivity, and drug-like properties.
The High-Throughput Screening Workflow: A Strategic Overview
HTS is a multi-step process that systematically funnels a large collection of compounds down to a small number of validated hits.[5][6] The process relies on the integration of robotics, sensitive detection systems, and robust data analysis software to test thousands or even millions of compounds efficiently.[1][3] A successful HTS campaign is not merely a large experiment but a carefully orchestrated workflow, from initial library plating to final hit characterization.
Caption: A generalized workflow for a high-throughput screening campaign.
Library Preparation and Management
The quality of the screening library is a primary determinant of the success of an HTS campaign.[1][7] For a focused library based on the 3-(3-chlorophenyl)pyrrolidine scaffold, careful consideration must be given to the diversity and physicochemical properties of the derivatives.
Protocol 3.1: Library Design and Plating
-
Scaffold Decoration: Synthesize or procure derivatives of the 3-(3-chlorophenyl)pyrrolidine core. Modifications should be designed to probe key chemical space (e.g., varying substituents on the pyrrolidine nitrogen) to build a clear SAR.
-
Quality Control (QC): For each compound, verify identity and purity (ideally >95%) using LC-MS and/or NMR. This step is critical to avoid chasing artifacts.
-
Solubilization: Prepare master stock solutions, typically at 10 mM in 100% dimethyl sulfoxide (DMSO).[6] DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules.
-
Master Plate Creation: Using automated liquid handlers, dispense the 10 mM stocks into 384-well master plates. These plates are for long-term storage and should be sealed and stored at -20°C or -80°C to ensure compound stability.[8]
-
Assay-Ready Plates: Create intermediate or "assay-ready" plates by diluting the master plates to a working concentration (e.g., 100 µM) in DMSO. From these plates, nanoliter volumes are transferred to the final assay plates, ensuring the final DMSO concentration in the assay remains low (typically <1%) to avoid solvent-induced artifacts.[6]
Table 1: Example Specifications for a 3-(3-Chlorophenyl)pyrrolidine Focused Library
| Parameter | Specification | Rationale |
|---|---|---|
| Core Scaffold | 3-(3-Chlorophenyl)pyrrolidine | Parent structure with known biological relevance.[4] |
| Library Size | 5,000 - 20,000 compounds | Sufficient diversity to explore SAR without excessive resource use. |
| Purity | >95% (verified by LC-MS) | Minimizes false positives from impurities.[7] |
| Storage Format | 10 mM in 100% DMSO | Standard industry practice for compound library management.[8] |
| Plate Format | 384-well polypropylene | Compatible with most automated liquid handlers and readers.[3] |
| Final Assay Conc. | 10 µM | A common starting concentration for primary screens.[9] |
| Final DMSO Conc. | < 0.5% v/v | Reduces the risk of solvent interference with the biological assay. |
HTS Assay Development and Validation
An HTS assay must be robust, reproducible, and sensitive.[10] The choice of assay technology depends on the biological target. For this guide, we will detail the development of a Fluorescence Polarization (FP) assay, a homogenous technique ideal for studying protein-ligand binding interactions.[11]
The Principle of Fluorescence Polarization FP measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[12] When the small tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to a larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. A test compound that displaces the tracer from the protein will cause a decrease in polarization, signaling inhibition.[11]
Caption: The principle of a competitive Fluorescence Polarization assay.
Protocol 4.1: FP Assay Development and Validation
-
Tracer Selection and Concentration:
-
Synthesize a fluorescent tracer by conjugating a fluorophore (e.g., FITC, TAMRA) to a known ligand of the target protein.
-
Determine the optimal tracer concentration. Serially dilute the tracer in assay buffer and measure fluorescence intensity. Select the lowest concentration that provides a stable and robust signal well above background (typically 3-5 times the buffer blank).[13] This is crucial to operate in a regime sensitive to competition.
-
-
Protein Titration:
-
With the tracer concentration fixed, perform a serial dilution of the target protein.
-
Measure the FP signal at each protein concentration. The signal should increase and then plateau as the tracer becomes fully bound.
-
Causality: The goal is to find a protein concentration that results in significant tracer binding but is not saturating. A common choice is the concentration that yields 50-80% of the maximum FP signal (the EC50 to EC80 value). This ensures the assay is sensitive to competitive inhibitors that will displace the tracer.[13]
-
-
Assay Validation and Z'-Factor Calculation:
-
Prepare a 384-well plate with multiple replicates of positive and negative controls.
-
Negative Control (Low Signal): Tracer only.
-
Positive Control (High Signal): Tracer + Protein (at the selected EC50-EC80 concentration).
-
-
Incubate the plate for a determined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.[12]
-
Read the plate on an FP-capable plate reader.
-
Calculate the Z'-factor, a statistical measure of assay quality.[14]
Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )
-
Where SD is the standard deviation and Mean is the average signal of the high and low controls.
-
Table 2: HTS Assay Validation Acceptance Criteria
| Parameter | Formula | Acceptance Value | Significance |
|---|---|---|---|
| Z'-Factor | See formula above | > 0.5 | An excellent assay with a large separation between controls and low data variability.[9][15] |
| Signal to Background (S/B) | Mean_high / Mean_low | > 2 | Indicates a sufficient dynamic range for the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% | Demonstrates the precision and reproducibility of the measurements. |
An assay is only ready for HTS when it consistently achieves a Z'-factor > 0.5.[9]
The Screening Campaign: From Primary Screen to Dose-Response
The screening campaign is a structured process to identify and confirm active compounds from the library.[6]
Caption: The HTS funnel, from the full library to validated hits.
Protocol 5.1: Primary and Secondary Screening
-
Primary Screen:
-
Using an automated liquid handler (e.g., acoustic dispenser), transfer a small volume (e.g., 50 nL) of each library compound from the 100 µM assay-ready plates into the wells of 384-well assay plates. This results in a final concentration of 10 µM in a typical 50 µL assay volume.[9]
-
Dispense the pre-mixed tracer and protein solution into all wells. Each plate must include positive and negative control wells.
-
Incubate and read the plates as determined during assay development.
-
-
Hit Confirmation:
-
From the primary screen data, select "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the plate mean).
-
Trustworthiness: It is essential to re-test these initial hits. Order fresh, powdered samples of the hit compounds to rule out issues related to compound storage or degradation.[16]
-
Perform the same assay to confirm activity. Compounds that reproduce their activity are considered "confirmed hits."
-
-
Dose-Response Analysis (Secondary Screen):
-
For all confirmed hits, perform a dose-response experiment.
-
Create a serial dilution series for each compound (e.g., 10 points, 3-fold dilutions starting from 100 µM).
-
Run the assay with this dilution series to generate a concentration-response curve.
-
Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the activity is inhibited). This quantitative measure of potency is crucial for prioritizing compounds.
-
Data Analysis and Hit Validation
Raw HTS data must be normalized to correct for systematic errors (e.g., plate-to-plate or well position effects).[17] Hit selection should be based on statistical significance and a clear understanding of potential assay artifacts.
Protocol 6.1: Data Normalization and Hit Selection
-
Normalization: Calculate the percent inhibition for each well relative to the on-plate controls: % Inhibition = 100 * ( (Signal_high - Signal_well) / (Signal_high - Signal_low) )
-
Hit Selection: A compound is typically selected as a primary hit if its % inhibition exceeds a defined threshold, often calculated using the plate statistics: Hit Threshold = Mean_plate + (3 * SD_plate)
-
Hit Triage and SAR:
-
After dose-response analysis, confirmed hits are triaged based on potency (IC50), maximal effect, and the quality of the curve fit.
-
Expertise: At this stage, medicinal chemists analyze the structures of the validated hits. Clustering compounds by chemical similarity can reveal early structure-activity relationships (SAR), where small changes in structure lead to predictable changes in activity.[9][16] This analysis guides the next phase of lead optimization.
-
It is also critical to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to be promiscuous and show activity in many assays through non-specific mechanisms.[16]
-
Table 3: Example Hit Progression Criteria
| Stage | Parameter | Criteria | Action |
|---|---|---|---|
| Primary Hit | % Inhibition | > 50% | Progress to Confirmation |
| Confirmed Hit | Reproducible % Inhibition | > 50% | Progress to Dose-Response |
| Validated Lead | IC50 | < 10 µM | Prioritize for SAR studies |
| Hill Slope | 0.8 - 1.2 | Indicates classical competitive binding |
| | R² | > 0.95 | High-quality curve fit |
Conclusion
The high-throughput screening of a focused 3-(3-chlorophenyl)pyrrolidine library is a powerful strategy for identifying novel chemical matter for drug discovery programs. Success hinges on a holistic and quality-driven approach that emphasizes the integrity of the compound library, the development of a robust and validated assay, and a statistically rigorous data analysis pipeline. By following the detailed protocols and principles outlined in this guide, researchers can confidently navigate the HTS workflow, efficiently identify high-quality hits, and build a strong foundation for subsequent lead optimization efforts.
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Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]
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Dahal, L. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]
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Thomas, D.D., et al. (2023). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. SLAS Discovery, 28(5), 223-232. [Link]
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Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]
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PubChem. (n.d.). 3-(3-Chlorophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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Daniels, A.J., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. [Link]
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PubChemLite. (n.d.). 3-(3-chlorophenyl)pyrrolidine (C10H12ClN). [Link]
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Formulation of 3-(3-Chlorophenyl)pyrrolidine for In Vivo Studies: Application Notes and Protocols
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 3-(3-Chlorophenyl)pyrrolidine for in vivo studies. Recognizing the critical role of appropriate vehicle selection and formulation strategy in obtaining reliable and reproducible preclinical data, this document outlines a systematic approach based on the compound's physicochemical properties. It offers step-by-step protocols for solubility determination, formulation preparation for oral and parenteral administration, and analytical validation. By integrating established principles of preclinical formulation development with practical, field-proven insights, this guide serves as an essential resource for advancing the in vivo evaluation of 3-(3-Chlorophenyl)pyrrolidine and other novel pyrrolidine-based chemical entities.
Introduction: The Critical Role of Formulation in Preclinical Research
3-(3-Chlorophenyl)pyrrolidine is a small molecule belonging to the pyrrolidine class of compounds, a scaffold that is prevalent in many biologically active molecules and FDA-approved drugs.[3] The successful preclinical evaluation of this and similar compounds hinges on the development of a stable, homogenous, and administrable formulation that ensures consistent and predictable drug exposure in animal models.
This guide provides a logical, science-driven workflow for the formulation of 3-(3-Chlorophenyl)pyrrolidine. It emphasizes the importance of understanding the compound's physicochemical characteristics as the foundation for rational formulation design. The protocols herein are designed to be self-validating, providing researchers with the tools to not only prepare formulations but also to ensure their quality and stability.
Physicochemical Characterization of 3-(3-Chlorophenyl)pyrrolidine
A thorough understanding of a compound's physical and chemical properties is the cornerstone of effective formulation development.[4] For 3-(3-Chlorophenyl)pyrrolidine, the following predicted and known properties provide initial guidance for formulation strategies.
| Property | Value | Source | Significance for Formulation |
| Molecular Formula | C₁₀H₁₂ClN | PubChem[5] | Basic structural information. |
| Molecular Weight | 181.66 g/mol | PubChem[5] | Used for concentration and dosage calculations. |
| Predicted pKa | 9.96 ± 0.10 | ChemicalBook[6] | Indicates the compound is a weak base. The pyrrolidine nitrogen will be protonated at physiological pH, potentially increasing aqueous solubility. pH adjustment can be a key formulation strategy. |
| Predicted XlogP | 2.3 | PubChem[3] | Suggests moderate lipophilicity. The compound may have limited aqueous solubility but is likely to be soluble in organic solvents and lipids. This value falls in a range where both oral and parenteral routes are viable. |
| Appearance | Solid (hydrochloride salt) | Hit2Lead[7] | The physical form dictates the initial handling and dissolution procedures. |
Causality Behind Experimental Choices: The predicted pKa and logP are critical starting points. A pKa of 9.96 suggests that the compound's solubility will be highly pH-dependent. By acidifying the vehicle, we can protonate the pyrrolidine nitrogen, forming a more soluble salt. The moderate logP of 2.3 indicates that while aqueous solubility might be a challenge, it is not insurmountable, and also suggests good membrane permeability, which is favorable for oral absorption.
Pre-formulation Studies: Experimental Solubility Determination
While predicted values are useful, experimental determination of solubility in a range of pharmaceutically acceptable vehicles is a mandatory step. This data will directly inform the selection of an appropriate formulation strategy.
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the equilibrium solubility of 3-(3-Chlorophenyl)pyrrolidine in various vehicles relevant for preclinical in vivo studies.
Materials:
-
3-(3-Chlorophenyl)pyrrolidine (or its hydrochloride salt)
-
Purified Water (e.g., Milli-Q®)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.9% Sodium Chloride (Saline)
-
Ethanol (USP grade)
-
Propylene Glycol (PG) (USP grade)
-
Dimethyl Sulfoxide (DMSO) (ACS grade or higher)
-
Polyethylene Glycol 400 (PEG400) (NF grade)
-
Corn Oil or Sesame Oil (NF/USP grade)
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC system with UV detector or a validated GC-MS method
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-(3-Chlorophenyl)pyrrolidine to a series of vials (e.g., 5-10 mg in 1 mL of vehicle).
-
Add 1 mL of each test vehicle to the respective vials.
-
Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (see Section 6).
-
Analyze the diluted samples using a validated HPLC-UV or GC-MS method to determine the concentration of 3-(3-Chlorophenyl)pyrrolidine.
-
Perform the analysis in triplicate for each vehicle.
-
Data Presentation:
| Vehicle | Solubility (mg/mL) |
| Purified Water | TBD |
| PBS, pH 7.4 | TBD |
| 0.9% Saline | TBD |
| Ethanol | TBD |
| Propylene Glycol | TBD |
| DMSO | TBD |
| PEG400 | TBD |
| Corn Oil | TBD |
Formulation Development Strategies and Protocols
Based on the physicochemical properties and the experimentally determined solubility, appropriate formulations for oral and parenteral administration can be developed.
Oral Administration (Gavage)
Oral gavage is a common route for preclinical studies in rodents.[4] The choice of vehicle will depend on the required dose and the solubility of the compound.
Formulation Decision Workflow:
Caption: Decision workflow for oral formulation selection.
Protocol 2: Preparation of an Aqueous Solution for Oral Gavage
This protocol is suitable for low doses where the compound is sufficiently soluble in an aqueous vehicle. Given the basic nature of the compound, solubility can be enhanced by lowering the pH.
Materials:
-
3-(3-Chlorophenyl)pyrrolidine hydrochloride
-
Sterile Water for Injection or 0.9% Saline
-
0.1 N Hydrochloric Acid (HCl) or Citric Acid solution (for pH adjustment)
-
pH meter
-
Sterile vials and magnetic stir bar
Procedure:
-
Vehicle Preparation: If pH adjustment is needed, add a small amount of 0.1 N HCl or citric acid to the sterile water or saline to bring the pH to approximately 3-4.
-
Dissolution: Weigh the required amount of 3-(3-Chlorophenyl)pyrrolidine hydrochloride and add it to the prepared vehicle.
-
Mixing: Stir the solution using a magnetic stir bar until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but the solution must be cooled to room temperature before administration.
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Verification: Visually inspect for clarity. The final pH of the solution should be recorded.
Protocol 3: Preparation of a Suspension for Oral Gavage
This protocol is suitable for higher doses that exceed the aqueous solubility of the compound.
Materials:
-
3-(3-Chlorophenyl)pyrrolidine
-
Aqueous vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 0.5% (w/v) methylcellulose in water)
-
Surfactant (optional, e.g., 0.1% Tween® 80)
-
Mortar and pestle
-
Homogenizer (optional)
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC or methylcellulose solution by slowly adding the powder to water while stirring. If using a surfactant, add it to the vehicle.
-
Particle Size Reduction: If the compound has large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Wetting the Powder: In the mortar, add a small amount of the vehicle to the powdered compound to form a smooth, uniform paste. This prevents clumping.
-
Dilution: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenization: For a more uniform suspension, use a homogenizer to further reduce particle size and ensure even distribution.
-
Storage: Store the suspension in a tightly sealed container and ensure it is well-shaken before each administration to ensure dose uniformity.
Parenteral Administration (Intravenous)
Intravenous (IV) administration requires sterile, isotonic, and particle-free solutions.[8] The formulation must be carefully designed to prevent precipitation of the drug in the bloodstream upon injection.
Protocol 4: Preparation of a Solubilized Formulation for IV Injection
This protocol utilizes co-solvents and/or solubilizing agents to achieve the required concentration for IV administration. The final formulation should be diluted with an aqueous vehicle to minimize vascular irritation.
Materials:
-
3-(3-Chlorophenyl)pyrrolidine
-
Solvents: DMSO, PEG400, Ethanol
-
Aqueous diluent: Sterile 0.9% Saline or 5% Dextrose in Water (D5W)
-
Sterile vials
-
0.22 µm sterile syringe filters
Example Formulation (to be optimized based on solubility data):
A common co-solvent system for preclinical IV studies is a mixture of DMSO, PEG400, and saline.[2] A typical starting point could be:
-
10% DMSO
-
40% PEG400
-
50% 0.9% Saline
Procedure:
-
Dissolution in Organic Solvents: Weigh the required amount of 3-(3-Chlorophenyl)pyrrolidine and dissolve it in the specified volume of DMSO.
-
Addition of Co-solvent: Add the specified volume of PEG400 to the DMSO solution and mix well until a clear solution is obtained.
-
Aqueous Dilution: Slowly add the 0.9% Saline to the organic solution while vortexing or stirring. Crucially, observe for any signs of precipitation. If precipitation occurs, the formulation is not suitable and the ratio of solvents needs to be re-optimized.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is mandatory for IV formulations.
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter.
Stability Testing of the Formulation
Ensuring the stability of the prepared formulation throughout the duration of the in vivo study is critical for data integrity.[9] Stability studies should assess both the chemical stability of the compound and the physical stability of the formulation.
Protocol 5: Short-Term Stability Assessment
Objective: To confirm that 3-(3-Chlorophenyl)pyrrolidine remains stable in the prepared formulation under the conditions of the study.
Procedure:
-
Sample Preparation: Prepare a batch of the formulation as described in the protocols above.
-
Storage Conditions: Store aliquots of the formulation under conditions that mimic the study environment (e.g., room temperature on the benchtop, refrigerated at 4°C).
-
Time Points: Analyze the samples at various time points, for example:
-
Time 0 (immediately after preparation)
-
2 hours
-
4 hours
-
24 hours
-
(If applicable) after one freeze-thaw cycle.
-
-
Analysis: At each time point, analyze the samples in triplicate using the validated analytical method (see Section 6).
-
For solutions, assess the concentration of the parent compound.
-
For suspensions, ensure proper re-suspension and then measure the concentration.
-
Visually inspect all samples for changes in appearance (color change, precipitation, phase separation).
-
Acceptance Criteria: A common acceptance criterion for preclinical formulations is that the concentration remains within ±15% of the initial (Time 0) concentration.
Analytical Method Validation
A validated analytical method is required to accurately quantify the concentration of 3-(3-Chlorophenyl)pyrrolidine in the formulation and for stability testing. A stability-indicating method is one that can separate the parent compound from its degradation products.[10]
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method with UV detection is a common and robust choice for the analysis of small molecules like 3-(3-Chlorophenyl)pyrrolidine.
Protocol 6: Stability-Indicating HPLC-UV Method
This is a starting point for method development and will require optimization and validation for 3-(3-Chlorophenyl)pyrrolidine.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (starting point):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 210-300 nm); likely around 254 nm.
-
Injection Volume: 10 µL
Workflow for Method Validation:
-
Specificity: Analyze a blank (vehicle only) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards over the expected concentration range and demonstrate a linear relationship between concentration and peak area (R² > 0.99).
-
Accuracy and Precision: Analyze samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day) to assess accuracy (% recovery) and precision (% RSD).
-
Forced Degradation: To confirm the method is stability-indicating, subject the compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions. The method should be able to resolve the parent peak from any degradation product peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be a suitable method for the analysis of 3-(3-Chlorophenyl)pyrrolidine, particularly for its identification and quantification.
Protocol 7: GC-MS Analysis
This protocol provides general parameters that will need to be optimized.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
GC Conditions (starting point):
-
Column: SH-RXi-5 MS (or similar 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial: 75°C, hold for 1 min
-
Ramp: 20°C/min to 320°C
-
Hold: 7 min at 320°C
-
-
Injection Mode: Split or splitless, depending on concentration
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Dilute the formulation in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Centrifuge if necessary to remove any particulate matter.
-
Transfer the supernatant to a GC vial.
Analytical Workflow:
Caption: Workflow for GC-MS sample preparation and analysis.
Conclusion and Best Practices
The successful formulation of 3-(3-Chlorophenyl)pyrrolidine for in vivo research is an achievable goal that requires a systematic, data-driven approach. There is no "one-size-fits-all" vehicle; the optimal formulation is one that is tailored to the compound's properties, the intended dose, and the route of administration.
Key Takeaways:
-
Characterize First: Always begin with a thorough physicochemical characterization, including experimental solubility determination.
-
Keep it Simple: For early-stage studies, the simplest formulation that meets the requirements of dose, stability, and tolerability is often the best.
-
Validate Your Methods: The quality of your in vivo data is directly dependent on the quality of your analytical data. Ensure your analytical methods are validated for their intended purpose.
-
Stability is Not an Afterthought: Confirm the stability of your formulation for the duration of its use in the study.
-
Document Everything: Meticulous record-keeping of formulation composition, preparation methods, and stability data is essential for reproducibility and regulatory compliance.
By adhering to the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations for 3-(3-Chlorophenyl)pyrrolidine, thereby generating high-quality preclinical data to confidently advance their drug discovery programs.
References
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. (n.d.).
-
How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Retrieved January 6, 2026, from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - NIH. (2024, January 30). Retrieved January 6, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved January 6, 2026, from [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. (2025, October 12). Retrieved January 6, 2026, from [Link]
-
Alternative Method of Oral Dosing for Rats - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 6, 2026, from [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023, February 13). Retrieved January 6, 2026, from [Link]
-
57 questions with answers in ORAL GAVAGE | Science topic - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved January 6, 2026, from https://www.ijppsjournal.com/Vol4Issue4/4996.pdf
-
The Role of Small Molecules in Pharmaceutical Development - Oakwood Labs. (n.d.). Retrieved January 6, 2026, from [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). Retrieved January 6, 2026, from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
3-(3-chlorophenyl)pyrrolidine (C10H12ClN) - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]
-
3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(3-chlorophenyl)pyrrolidine (C10H12ClN) [pubchemlite.lcsb.uni.lu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Pharmaceuticals | Small Molecule Injectables | Oakwood Labs [oakwoodlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
Troubleshooting & Optimization
Common side products in the synthesis of 3-(3-Chlorophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 3-(3-chlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. The following question-and-answer format directly addresses specific issues you may encounter, providing in-depth explanations of the underlying chemistry and practical, field-proven solutions.
Section 1: Palladium-Catalyzed Synthesis of 3-(3-Chlorophenyl)pyrrolidine
The palladium-catalyzed hydroarylation of a pyrroline substrate with a 3-chlorophenyl electrophile is a prominent method for synthesizing the target compound. This approach, often a variation of the Mizoroki-Heck reaction, offers a direct route to the desired 3-arylpyrrolidine scaffold. However, the complexity of palladium catalysis can lead to several side products.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity for the desired 3-substituted product?
Answer:
A common isomeric byproduct in the synthesis of 3-arylpyrrolidines via palladium-catalyzed hydroarylation is the 2-arylpyrrolidine derivative, in this case, 2-(3-chlorophenyl)pyrrolidine. The formation of this regioisomer is a known challenge and is dependent on the specific reaction conditions.[1]
Causality and Mechanism:
The regioselectivity of the hydroarylation reaction is determined by the migratory insertion of the pyrroline alkene into the aryl-palladium bond.[2] Two possible modes of insertion can occur, leading to either the 2- or 3-substituted product. The preference for one isomer over the other is influenced by factors such as the nature of the ligand on the palladium catalyst, the electronic properties of the pyrroline N-substituent, and the reaction temperature. Mizoroki-Heck arylations of N-acyl pyrrolines, for instance, are known to often yield mixtures of products.[1]
Troubleshooting and Mitigation:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sterically hinder insertion at the 2-position, thereby favoring the formation of the 3-substituted isomer. Experiment with a range of ligands to optimize regioselectivity.
-
N-Protecting Group: The electronic nature of the protecting group on the pyrrolidine nitrogen can influence the electron density of the double bond and affect the regioselectivity. If feasible, consider screening different N-protecting groups (e.g., Boc, Cbz, benzyl).
-
Temperature Control: Reaction temperature can impact the equilibrium between different palladium intermediates. A systematic temperature screen is recommended to find the optimal balance between reaction rate and selectivity.
Identification and Characterization:
The 2- and 3-isomers can typically be distinguished and quantified using the following techniques:
-
NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the protons and carbons of the pyrrolidine ring and the substituted phenyl ring.
-
HPLC Analysis: A well-developed Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method can separate and quantify the desired product and its regioisomer.[3]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to separate the isomers and provide their mass-to-charge ratios, confirming their isomeric nature.
Question 2: I am observing a byproduct with a mass corresponding to the starting 3-chlorophenyl halide dimer. What causes this and how can I prevent it?
Answer:
The formation of a biaryl compound, in this case, 3,3'-dichlorobiphenyl, is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs through a homocoupling of the aryl halide starting material.
Causality and Mechanism:
This side reaction is often promoted by the reaction conditions, particularly if the rate of the desired cross-coupling reaction is slow. The mechanism can involve the reaction of an arylpalladium(II) intermediate with an organometallic species generated in situ from the aryl halide.
Troubleshooting and Mitigation:
-
Control of Stoichiometry: Ensure the pyrroline substrate is present in a slight excess to favor the cross-coupling pathway.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can help to minimize this side reaction.
-
Reaction Conditions: Lowering the reaction temperature and ensuring efficient stirring can sometimes reduce the extent of homocoupling.
Section 2: Reductive Amination Synthesis of 3-(3-Chlorophenyl)pyrrolidine
An alternative synthetic route involves the reductive amination of a suitable 1,4-dicarbonyl precursor with an amine source. This method can be highly effective but is also susceptible to a significant side reaction.
Frequently Asked Questions & Troubleshooting
Question 3: My reductive amination reaction is producing a significant amount of a colored, aromatic byproduct. What is it and how can I favor the formation of the desired pyrrolidine?
Answer:
The most common side product in the synthesis of pyrrolidines from 1,4-dicarbonyl compounds is the corresponding pyrrole, formed via the Paal-Knorr synthesis.[4][5][6]
Causality and Mechanism:
The Paal-Knorr synthesis is the acid-catalyzed condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[4][5][6] This reaction competes with the desired reductive amination pathway. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole.[5] The conditions that favor the dehydration of the cyclic intermediate will promote pyrrole formation.
Troubleshooting and Mitigation:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound is preferred. Sodium triacetoxyborohydride (NaBH(OAc)3) is often a good choice for this purpose.
-
pH Control: The Paal-Knorr reaction is typically favored under acidic conditions.[5] Careful control of the reaction pH is necessary. While the reductive amination itself often requires slightly acidic conditions to facilitate imine formation, strongly acidic conditions should be avoided.
-
Reaction Temperature: Higher temperatures can promote the dehydration step leading to the pyrrole. Running the reaction at a lower temperature may favor the formation of the pyrrolidine.
-
One-Pot vs. Stepwise Procedure: If pyrrole formation is a persistent issue, consider a stepwise approach where the imine is formed first, followed by its reduction in a separate step under optimized conditions.
Identification and Characterization:
-
UV-Vis Spectroscopy: Pyrroles are aromatic and will exhibit a distinct UV absorbance that the non-aromatic pyrrolidine will not.
-
NMR Spectroscopy: The 1H NMR spectrum of the pyrrole will show characteristic signals in the aromatic region, which will be absent in the spectrum of the desired pyrrolidine product.
-
TLC Analysis: The pyrrole byproduct will likely have a different Rf value and may appear as a colored spot on the TLC plate.
Section 3: General Troubleshooting and Best Practices
Question 4: I am having difficulty purifying my 3-(3-chlorophenyl)pyrrolidine from the reaction mixture. What are the recommended purification strategies?
Answer:
The purification of 3-(3-chlorophenyl)pyrrolidine will depend on the nature of the impurities present. Here are some general strategies:
-
Aqueous Workup: An initial acid-base workup can be very effective. Since the product is an amine, it can be extracted into an acidic aqueous phase, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent the amine from streaking on the silica gel) can be used to separate the product from less polar and more polar impurities.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
Crystallization: If the product is a solid, or can be converted to a solid salt (e.g., the hydrochloride salt), recrystallization from a suitable solvent system can be a highly effective purification technique.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
This protocol provides a starting point for developing an HPLC method to analyze the purity of 3-(3-chlorophenyl)pyrrolidine and detect common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific sample matrix.
Visualizing Reaction Pathways
To better understand the formation of key side products, the following diagrams illustrate the competing reaction pathways.
Caption: Competing pathways in Pd-catalyzed hydroarylation.
Caption: Competing pathways in reductive amination.
References
-
Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules.
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences.
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
-
Troubleshooting a difficult Heck reaction. Reddit.
-
Paal–Knorr synthesis. Wikipedia.
-
Heck reaction. Wikipedia.
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc.
-
Heck Reaction. Organic Chemistry Portal.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
3-(3-Chlorophenyl)pyrrolidine. PubChem.
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses.
-
A CONVENIENT SYNTHESIS OF 3-ARYLPYRIDINES BY THE PALLADIUM CATALYZED COUPLING REACTION OF DIETHYLO-PYR1DYL)BORANE WITH ARYL HALI. Semantic Scholar.
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
-
Paal-Knorr Synthesis. Alfa Chemistry.
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules.
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate.
-
The Mizoroki–Heck Reaction. Wiley Online Library.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate.
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. The Journal of Organic Chemistry.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
-
Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.
-
3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum. ChemicalBook.
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
-
Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate.
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters.
-
Purification of organic compounds using surrogate stationary phases on reversed phase columns. Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate.
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
-
Palladium-Catalyzed Coupling of Aryl Halides and. MDPI.
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate.
-
Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules.
-
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society.
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules.
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
-
2-(3-chlorophenyl)pyrrolidine. PubChemLite.
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Purification techniques for 3-(3-Chlorophenyl)pyrrolidine from crude reaction mixtures
Technical Support Center: Purification of 3-(3-Chlorophenyl)pyrrolidine
Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from crude reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Frequently Asked Questions (FAQs)
General Purity and Analysis
Q1: What are the most common impurities I should expect in a crude reaction mixture of 3-(3-Chlorophenyl)pyrrolidine?
A1: The impurities in your crude mixture are highly dependent on the synthetic route employed. Common synthetic pathways to 3-aryl pyrrolidines include palladium-catalyzed hydroarylation of pyrrolines and reductions of corresponding succinimides or pyrrolidones.[1][2] Potential impurities can arise from:
-
Unreacted Starting Materials: Such as 3-chlorophenyl-containing precursors or the pyrrolidine precursors.
-
Side-Products: These can include isomers (e.g., 2-(3-chlorophenyl)pyrrolidine), over-reduced or oxidized species, and products from competing reactions. For instance, in palladium-catalyzed reactions, byproducts from undesired coupling reactions can occur.[3]
-
Reagents and Catalysts: Residual palladium catalysts, phosphine ligands, and inorganic salts from workup procedures are common.
-
Solvents: Residual solvents used in the reaction or initial extraction steps.
A preliminary purity assessment is crucial. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these impurities.[4]
Q2: Which analytical techniques are best suited for assessing the purity of 3-(3-Chlorophenyl)pyrrolidine?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): This is a workhorse technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point. UV detection is suitable due to the aromatic ring. HPLC can quantify the main compound and separate it from many organic impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents and certain side-products. The mass spectrum provides structural information for impurity identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[4]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective tool for monitoring reaction progress and making quick assessments of the crude mixture's complexity. Different solvent systems can be screened to find optimal conditions for separation, which can then be translated to column chromatography.
| Technique | Primary Use | Key Information Provided |
| HPLC | Quantitative purity assessment, separation of non-volatile impurities. | Percentage purity, retention times of impurities. |
| GC-MS | Identification and quantification of volatile impurities. | Mass spectra for structural elucidation, percentage of volatile impurities. |
| NMR | Structural confirmation, identification of major impurities. | Chemical shifts and coupling constants for structure verification. |
| TLC | Rapid qualitative analysis, reaction monitoring. | Number of components, relative polarities. |
Troubleshooting Purification by Technique
Crystallization/Recrystallization
Q3: I'm trying to purify 3-(3-Chlorophenyl)pyrrolidine by recrystallization, but it's oiling out instead of forming crystals. What's going wrong?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common issue and can be caused by several factors:
-
Cooling Rate: Cooling the solution too quickly is a frequent cause. Rapid cooling can lead to supersaturation levels that favor the formation of a liquid phase over an ordered crystal structure.
-
Solvent Choice: The solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If the compound is too soluble even at low temperatures, it may not crystallize. Conversely, if it's not soluble enough at high temperatures, you may be using too much solvent, which can also lead to oiling out upon cooling.
-
Purity of the Crude Material: A high concentration of impurities can depress the melting point of your compound and interfere with crystal lattice formation, leading to an oil.
-
Water Content: The presence of water in your organic solvent can sometimes cause oiling out, especially for compounds that can form hydrates.
Troubleshooting Steps:
-
Slow Down the Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Re-evaluate Your Solvent System: You may need a different solvent or a solvent mixture. Experiment with small batches to find a solvent system where your compound has the desired solubility profile. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures with ethers or hexanes.[8][9]
Q4: My recrystallized 3-(3-Chlorophenyl)pyrrolidine is still not pure enough. What are my next steps?
A4: If a single recrystallization does not yield the desired purity, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary. However, you will lose some product with each step.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb them. Use a small amount, as charcoal can also adsorb your product.
-
Switch Purification Technique: Recrystallization is most effective at removing impurities with different solubility profiles. If your impurities have similar solubilities to your product, another technique like column chromatography may be more effective.
Column Chromatography
Q5: I'm running a silica gel column to purify 3-(3-Chlorophenyl)pyrrolidine, but I'm getting poor separation or the compound is streaking. What should I do?
A5: Poor separation and streaking on a silica gel column are common issues when purifying amines. This is often due to the basic nature of the pyrrolidine nitrogen interacting strongly with the acidic silica gel.
Troubleshooting Steps:
-
Add a Base to the Eluent: To mitigate the strong interaction with silica, add a small amount of a volatile base like triethylamine (typically 0.1-1%) to your eluent system. This will compete with your product for the acidic sites on the silica, leading to better peak shape and separation.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) can be employed.
-
Optimize the Solvent System: Perform a thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal eluent for separation. The ideal Rf value for your product on TLC should be around 0.2-0.4 for good separation on a column.
-
Sample Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Experimental Protocols
Protocol 1: Recrystallization of 3-(3-Chlorophenyl)pyrrolidine Hydrochloride
This protocol assumes the product is isolated as its hydrochloride salt, which often has better crystalline properties than the free base.
-
Dissolution: In a flask, dissolve the crude 3-(3-chlorophenyl)pyrrolidine hydrochloride in a minimal amount of hot solvent (e.g., isopropanol or ethanol). Add the solvent portion-wise until the solid is just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography of 3-(3-Chlorophenyl)pyrrolidine (Free Base)
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 3-(3-chlorophenyl)pyrrolidine in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to move your product off the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
Below is a generalized workflow for the purification of 3-(3-Chlorophenyl)pyrrolidine.
Caption: Decision workflow for purification.
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Breukelman, S. P., et al. (2003). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry, 46(17), 3536–3548. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2014).
-
Der Pharma Chemica. (2016). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 8(1), 225-233. [Link]
-
Royal Society of Chemistry. (2012). Analytical Methods. Analytical Methods, 4(5), 1198. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(2), 131-137. [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mt.com [mt.com]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Overcoming solubility issues with 3-(3-Chlorophenyl)pyrrolidine in aqueous buffers
Technical Support Center: 3-(3-Chlorophenyl)pyrrolidine Solubility
Welcome to the technical support center for 3-(3-Chlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experiments with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 3-(3-Chlorophenyl)pyrrolidine?
A1: The limited aqueous solubility of 3-(3-Chlorophenyl)pyrrolidine stems from its chemical structure. The presence of a chlorophenyl group lends significant hydrophobicity (lipophilicity) to the molecule. While the pyrrolidine ring contains a basic nitrogen atom that can be protonated to form a more soluble salt, the overall nonpolar character of the molecule often dominates, leading to low solubility in neutral aqueous buffers. Key physicochemical properties influencing its solubility include a LogP of approximately 2.65, indicating a preference for a lipid environment over an aqueous one.[1]
Q2: I'm observing precipitation of my compound when diluting a DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve 3-(3-Chlorophenyl)pyrrolidine at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound may momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution. This is especially prevalent with hydrophobic compounds.
Q3: Can I simply increase the percentage of DMSO in my final solution to improve solubility?
A3: While increasing the co-solvent concentration can enhance solubility, it's crucial to consider its impact on your experimental system. High concentrations of organic solvents like DMSO can affect protein structure and function, cell viability, and enzyme kinetics. Therefore, it is essential to determine the maximum tolerable co-solvent concentration for your specific assay before proceeding.
Troubleshooting Guide: Systematic Solubility Enhancement
Issue: Compound insolubility or precipitation in aqueous buffers.
When encountering solubility issues with 3-(3-Chlorophenyl)pyrrolidine, a systematic approach to formulation development is recommended. The following strategies can be employed, either individually or in combination, to enhance the aqueous solubility of the compound for in vitro studies.
Strategy 1: pH Adjustment
Underlying Principle: 3-(3-Chlorophenyl)pyrrolidine contains a basic pyrrolidine nitrogen. By lowering the pH of the aqueous buffer, this nitrogen atom can be protonated, forming a more soluble cationic salt.[][3][4][5] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a basic compound is described by the Henderson-Hasselbalch equation.
When to Use: This is often the simplest and most direct method to try, especially if your experimental system can tolerate a lower pH.
Causality: The protonated form of the amine has a positive charge, which allows for stronger ion-dipole interactions with polar water molecules, thereby increasing its aqueous solubility.[4]
Experimental Protocol: pH-Solubility Profile Study
Objective: To determine the aqueous solubility of 3-(3-Chlorophenyl)pyrrolidine across a range of pH values.
Materials:
-
3-(3-Chlorophenyl)pyrrolidine
-
A series of buffers (e.g., citrate, phosphate, Tris) at various pH levels (e.g., pH 3, 4, 5, 6, 7.4)
-
Vortex mixer
-
Thermostatic shaker
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess of 3-(3-Chlorophenyl)pyrrolidine to each buffer of a specific pH.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Strategy 2: Utilization of Co-solvents
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[6] They work by reducing the polarity of the solvent system and disrupting the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the hydrophobic solute.[][7]
When to Use: This method is effective when pH adjustment is not feasible or insufficient. It is a widely used technique in early drug discovery and in vitro screening.[8][9][10]
Causality: The addition of a co-solvent like DMSO or ethanol creates a solvent mixture with a dielectric constant intermediate between that of water and the pure co-solvent. This "less polar" environment is more favorable for dissolving hydrophobic molecules like 3-(3-Chlorophenyl)pyrrolidine.[11]
Data Presentation: Comparison of Common Co-solvents
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| DMSO | 0.1 - 5% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Ethanol | 1 - 10% | Less toxic than DMSO; widely available. | Can have effects on enzyme activity and cell membranes. |
| PEG 300/400 | 1 - 20% | Low toxicity; good solubilizing capacity. | Can increase the viscosity of the solution. |
| Propylene Glycol | 1 - 20% | Generally recognized as safe (GRAS); good solubilizer.[8] | May have effects on cellular systems at higher concentrations. |
Strategy 3: Employing Cyclodextrins
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate hydrophobic "guest" molecules, like 3-(3-Chlorophenyl)pyrrolidine, within their cavity, forming an inclusion complex.[14][15]
When to Use: This is an excellent choice when trying to avoid organic solvents. It is particularly useful for in vivo studies and in formulations where solvent toxicity is a concern.[16]
Causality: The exterior of the cyclodextrin is water-soluble, so the entire guest-host complex becomes soluble in water, effectively increasing the apparent solubility of the poorly soluble compound.[12][14]
Visualization: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Strategy 4: Use of Surfactants
Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[17]
When to Use: Surfactants are effective solubilizing agents and are often used in dissolution studies and formulation development.[18][19] The choice of surfactant (anionic, cationic, or non-ionic) can depend on the properties of the compound and the requirements of the experiment.[17][20]
Causality: The hydrophobic 3-(3-Chlorophenyl)pyrrolidine can partition into the hydrophobic core of the micelles, while the hydrophilic shell maintains the solubility of the micelle in the aqueous buffer, thereby increasing the overall solubility of the compound.[17][21]
Decision-Making Workflow for Solubility Enhancement
Caption: A stepwise decision guide for selecting an appropriate solubility enhancement method.
References
- 1. Hit2Lead | 3-(3-chlorophenyl)pyrrolidine hydrochloride | CAS# 1095545-16-6 | MFCD03094759 | BB-4006411 [hit2lead.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. bepls.com [bepls.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. mdpi.com [mdpi.com]
- 21. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-(3-Chlorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 3-aryl-pyrrolidine skeleton?
A1: The construction of the 3-aryl-pyrrolidine core can be approached through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Key methods include:
-
Palladium-Catalyzed Hydroarylation: This modern approach involves the direct coupling of a pyrroline derivative with an aryl halide. It offers a direct route to 3-aryl pyrrolidines with broad substrate scope.[4][5]
-
Reduction of N-Substituted Succinimides or Pyrrolidinones: A classic and reliable method involves the synthesis of a 3-(3-chlorophenyl)succinimide or a related pyrrolidinone precursor, followed by reduction of the amide carbonyls.[6][7] Powerful reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄) are typically employed.
-
[3+2] Dipolar Cycloaddition: This elegant method uses the reaction of an azomethine ylide with an appropriately substituted alkene (e.g., 3-chlorostyrene) to directly form the five-membered pyrrolidine ring, often with excellent control over stereochemistry.[1][8]
-
Intramolecular Cyclization: Strategies involving the cyclization of acyclic precursors, such as suitably functionalized amino alcohols or halides, provide another versatile entry into the pyrrolidine system.[8]
Q2: What are the most critical parameters to control during the synthesis, particularly during the reduction step?
A2: For a successful synthesis, especially when using powerful reducing agents like BH₃·THF or LiAlH₄, several parameters are critical:
-
Anhydrous Conditions: These reducing agents react violently with water. All glassware must be rigorously dried, and anhydrous solvents are essential. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: The addition of the reducing agent is often highly exothermic. Maintaining a low temperature (e.g., 0 °C) during addition is crucial to prevent runaway reactions and minimize side product formation.[9]
-
Stoichiometry of the Reducing Agent: The precise amount of reducing agent is key. An insufficient amount will lead to incomplete reaction, while a large excess can complicate the workup and purification process.
-
Quenching Procedure: The method used to quench the reaction and hydrolyze the intermediate borane or aluminum complexes is vital for both safety and yield. Slow, careful addition of a quenching agent (e.g., methanol, followed by aqueous acid) at low temperature is standard practice.
Q3: What are the recommended methods for the purification and characterization of 3-(3-Chlorophenyl)pyrrolidine?
A3: As a secondary amine, 3-(3-Chlorophenyl)pyrrolidine can be challenging to purify via standard silica gel chromatography due to its basicity, which often causes streaking. Effective purification strategies include:
-
Acid-Base Extraction: A highly effective workup technique involves extracting the crude product into an aqueous acidic solution (e.g., 1M HCl), washing the acidic layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) to regenerate the free amine, which is then extracted into an organic solvent.[10]
-
Column Chromatography with Modified Eluent: If chromatography is necessary, the silica gel should be treated or the eluent modified. Adding a small percentage of a base like triethylamine (0.5-2%) or ammonium hydroxide to the eluent system (e.g., dichloromethane/methanol) can significantly improve peak shape and separation.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and purity. The molecular formula is C₁₀H₁₂ClN with a molecular weight of approximately 181.66 g/mol .[11][12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during a typical synthesis involving the reduction of a pyrrolidinone precursor.
Issue 1: Low or No Product Yield After Reduction
-
Question: My reaction shows very little conversion of the starting 3-(3-chlorophenyl)pyrrolidin-2-one, and the main spot on the TLC is the starting material. What went wrong?
-
Answer: This issue most commonly points to an inactive reducing agent or improper reaction setup.
-
Cause 1: Inactive Reducing Agent: Borane-THF (BH₃·THF) and LiAlH₄ are sensitive to air and moisture. An old bottle or one that has been handled improperly may have degraded.
-
Solution 1: Use a fresh bottle of the reducing agent or titrate a sample to determine its active concentration before use.
-
Cause 2: Ingress of Moisture: Trace amounts of water in the solvent or on the glassware will consume the reducing agent before it can react with your substrate.
-
Solution 2: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
-
Cause 3: Insufficient Temperature/Time: While the initial addition is exothermic, the reaction may require heating (e.g., reflux) to go to completion after the initial addition is complete.
-
Solution 3: Monitor the reaction by TLC. If it stalls at room temperature, consider gently heating the reaction mixture according to established protocols.
-
Issue 2: Multiple Side Products Observed on TLC
-
Question: My crude product shows several spots on the TLC plate in addition to the desired product. How can I identify and minimize these impurities?
-
Answer: The formation of multiple products suggests competing side reactions.
-
Cause 1: Incomplete Reduction: If using a reagent like BH₃ to reduce a succinimide, it's possible to have partially reduced intermediates (e.g., hydroxy-lactams or amino alcohols that have not fully cyclized).
-
Solution 1: Increase the equivalents of the reducing agent or prolong the reaction time/increase the temperature after the initial addition. Ensure efficient stirring.
-
Cause 2: Impure Starting Material: The quality of the starting 3-(3-chlorophenyl)pyrrolidin-2-one is paramount. Impurities will carry through and potentially react to form other side products.
-
Solution 2: Recrystallize or purify the starting material before the reduction step. Confirm its purity by NMR and melting point.
-
Cause 3: Workup-Related Side Reactions: The quenching and workup procedure can sometimes introduce impurities if not performed carefully.
-
Solution 3: Ensure the quenching is done slowly and at low temperatures. Inadequate pH adjustment during acid-base extraction can lead to loss of product or incomplete separation from impurities.
-
Issue 3: Product is an Oil and Difficult to Handle/Purify
-
Question: My final product is a viscous oil that is difficult to handle and purify. Is there an easier way to manage it?
-
Answer: Many free amines are oils. Converting the product to a stable, crystalline salt is a common and highly effective strategy in pharmaceutical chemistry.
-
Solution: After purifying the free amine, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl (e.g., HCl in ether or isopropanol) dropwise. The hydrochloride salt of 3-(3-chlorophenyl)pyrrolidine will often precipitate as a crystalline solid. This solid is typically much easier to handle, store, and is non-volatile. It can be collected by filtration and dried.[13] The free base can be regenerated at any time by treatment with a base.
-
Visualized Synthetic Pathway and Troubleshooting Logic
The following diagram illustrates a common synthetic route from 3-chlorophenylacetic acid to the target molecule.
Caption: A common synthetic route to 3-(3-Chlorophenyl)pyrrolidine.
Below is a troubleshooting workflow for a common low-yield scenario.
Caption: Troubleshooting decision tree for low product yield.
Detailed Experimental Protocol
This protocol describes a representative two-step synthesis. Note: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3-(3-chlorophenyl)pyrrolidine-2,5-dione
This procedure is adapted from general methods for the synthesis of succinimide derivatives.[6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2- (3-chlorophenyl)succinic acid (1 equiv.), urea (1.2 equiv.), and xylene (approx. 2 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring. The reaction progress can be monitored by observing the evolution of ammonia and water. Continue heating for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold xylene or hexane. If no precipitate forms, concentrate the mixture under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield 3-(3-chlorophenyl)pyrrolidine-2,5-dione as a crystalline solid.
Step 2: Reduction to 3-(3-Chlorophenyl)pyrrolidine
This procedure utilizes borane-tetrahydrofuran complex for the reduction.[14]
-
Reaction Setup: Equip an oven-dried 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Place the flask under a positive pressure of nitrogen.
-
Reagent Addition: In the flask, dissolve 3-(3-chlorophenyl)pyrrolidine-2,5-dione (1 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M). Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Charge the dropping funnel with a 1.0 M solution of borane-THF complex (BH₃·THF, 2.5-3.0 equiv.). Add the BH₃·THF solution dropwise to the stirred solution of the succinimide at a rate that maintains the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step destroys the excess borane.
-
Hydrolysis and Workup: Slowly add 6 M hydrochloric acid (HCl) and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex. Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the THF and methanol.
-
Purification (Acid-Base Extraction): Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the acidic solution with diethyl ether or ethyl acetate (2x) to remove non-basic impurities. Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of concentrated NaOH solution.
-
Final Isolation: Extract the liberated free amine from the basic aqueous layer with dichloromethane (3-4x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-(3-Chlorophenyl)pyrrolidine. Further purification can be achieved by vacuum distillation or chromatography as described in the FAQ section.
Data Summary Table
| Parameter | Step 1 (Cyclization) | Step 2 (Reduction) |
| Key Reagents | 2-(3-chlorophenyl)succinic acid, Urea | 3-(3-chlorophenyl)pyrrolidine-2,5-dione, BH₃·THF |
| Solvent | Xylene | Anhydrous THF |
| Temperature | Reflux (~140 °C) | 0 °C to Reflux (~65 °C) |
| Typical Reaction Time | 4-6 hours | 4-8 hours |
| Workup Strategy | Precipitation/Recrystallization | Acidic Quench, Acid-Base Extraction |
| Expected Yield | 75-90% | 65-85% |
References
- BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
-
Patel, M., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 3(10), 840-844. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrrolidine Derivatives.
-
Wujec, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1569. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
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Bull, J. A., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]
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Daniels, R. N., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. Available from: [Link]
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CP Lab Safety. (n.d.). 3-(3-Chlorophenyl)pyrrolidine, 98% Purity, C10H12ClN, 1 gram. Retrieved from [Link]
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Ibragimov, A. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]
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Alizadeh, E., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]
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Ibragimov, A. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18337166, 3-(3-Chlorophenyl)pyrrolidine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig reaction and workup. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(3-chlorophenyl)pyrrolidine (C10H12ClN). Retrieved from [Link]
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Kamal, A., et al. (2021). An Update on the Synthesis of Pyrrolo[6][9]benzodiazepines. Molecules, 26(16), 4987. Available from: [Link]
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Li, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(11), 5726. Available from: [Link]
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Troubleshooting guide for 3-(3-Chlorophenyl)pyrrolidine in anticonvulsant assays
A Senior Application Scientist's Guide to Anticonvulsant Assays
Welcome to the technical support resource for researchers utilizing 3-(3-Chlorophenyl)pyrrolidine in anticonvulsant drug discovery. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your experimental results. As scientists, we understand that unexpected outcomes are part of the discovery process; this guide aims to equip you with the logic to diagnose and resolve them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of 3-(3-Chlorophenyl)pyrrolidine in preclinical anticonvulsant screening.
Q1: What is 3-(3-Chlorophenyl)pyrrolidine and what is its potential as an anticonvulsant?
3-(3-Chlorophenyl)pyrrolidine is a derivative of the pyrrolidine heterocyclic ring, a scaffold of significant interest in medicinal chemistry.[1] The five-membered pyrrolidine ring is a versatile structural motif found in numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is crucial for designing drugs targeting the central nervous system (CNS).[1] Specifically, derivatives of pyrrolidine-2,5-dione and other substituted pyrrolidines have shown promising anticonvulsant properties in various preclinical models.[3][4][5] The presence of a chlorophenyl group is also a common feature in centrally acting agents, potentially influencing factors like metabolic stability and target engagement.[5]
Q2: What is the hypothesized mechanism of action for this compound class?
While the exact mechanism for 3-(3-Chlorophenyl)pyrrolidine itself is a subject of investigation, extensive research on structurally related chlorophenyl-pyrrolidine derivatives provides strong plausible hypotheses. Many compounds in this class exhibit activity in the maximal electroshock (MES) seizure test, which is often predictive of efficacy against generalized tonic-clonic seizures.[3][6][7] This profile is characteristic of drugs that act by blocking voltage-gated sodium channels (VGSCs).[8] Indeed, in vitro studies on active analogues have confirmed that their mechanism likely relies on interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[3]
Q3: Which preclinical seizure models are most appropriate for initial screening?
The two most widely used and clinically validated models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[6][9]
-
MES Test: This model is considered predictive of activity against generalized tonic-clonic seizures.[6][9] It is particularly sensitive to compounds that inhibit seizure spread by blocking VGSCs, such as phenytoin and carbamazepine.[6][10]
-
scPTZ Test: This test is used to identify agents that may be effective against generalized non-convulsive (absence) and myoclonic seizures.[6][11] It is sensitive to compounds that enhance GABAergic neurotransmission, like benzodiazepines, or those that block T-type calcium channels, such as ethosuximide.[10][11]
Using both models provides a broad initial profile of a compound's potential clinical utility.
Q4: How should I prepare and formulate 3-(3-Chlorophenyl)pyrrolidine for in vivo studies?
Proper formulation is critical for achieving adequate systemic exposure and obtaining reliable data. Pyrrolidine derivatives can have variable solubility.
-
Vehicle Selection: A common starting point is a vehicle of 0.9% saline. If the compound has poor water solubility, a suspension using a vehicle like 0.5% or 1% methylcellulose (MC) in water is a standard approach. For compounds that are difficult to suspend, co-solvents such as polyethylene glycol (PEG) 400, Tween 80, or DMSO can be used, but their concentrations must be kept to a minimum (e.g., <10% for PEG/Tween, <5% for DMSO) to avoid vehicle-induced biological effects.
-
Preparation Protocol:
-
Accurately weigh the required amount of 3-(3-Chlorophenyl)pyrrolidine.
-
If creating a suspension, first triturate the compound with a small amount of the vehicle (e.g., 0.5% methylcellulose) to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.
-
The solution or suspension should be prepared fresh daily and stirred continuously prior to and during dosing to ensure homogeneity.[12]
-
-
Route of Administration: Intraperitoneal (i.p.) injection is common for initial screening due to its convenience and rapid absorption.[13][14] Oral (p.o.) administration is also essential to determine potential clinical viability.
Part 2: Detailed Troubleshooting Guides
This section uses a problem-and-solution format to address specific experimental challenges.
Section A: General Issues (Applicable to All Assays)
Problem: I am observing high variability in seizure response and/or drug efficacy between animals.
-
Potential Cause & Scientific Rationale: Seizure thresholds are highly sensitive to a range of biological and environmental factors. Inconsistencies in these variables can mask a true drug effect or create false positives.[15]
-
Troubleshooting Workflow:
-
Standardize Animal Characteristics: Ensure all animals are of the same species, strain, sex, and, critically, a narrow age and weight range. Seizure susceptibility is known to vary significantly with age and genetic background.[14][15]
-
Control Environmental Conditions: House animals under a consistent light-dark cycle, temperature, and humidity. Minimize noise and other stressors in the facility. Physiologic stress is a known factor that can lower seizure thresholds.[15]
-
Acclimatize Animals: Allow animals to acclimate to the laboratory environment for at least 3-7 days before testing, and to the specific testing room for at least 1-2 hours on the day of the experiment.
-
Review Dosing Procedure: Ensure accurate and consistent administration of both the test compound and the vehicle. For suspensions, ensure the mixture is vortexed immediately before drawing each dose to prevent settling of the compound. Inaccurate dosing is a major source of variability.
-
Increase Sample Size (N): If variability persists after controlling the above factors, a larger group size (typically 8-12 animals per group) may be necessary to achieve statistical power.[11]
-
Problem: My compound shows no anticonvulsant activity, even at high doses.
-
Potential Cause & Scientific Rationale: A lack of efficacy can stem from issues with the compound itself, its formulation and delivery to the target site, or the timing of the experiment.
-
Troubleshooting Workflow:
Caption: Hypothesized mechanism: blocking ion channels to reduce seizure spread.
Caption: Decision tree for selecting the primary anticonvulsant screening assay.
References
-
Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review. (n.d.). National Institutes of Health. Available at: [Link]
-
Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (n.d.). PubMed. Available at: [Link]
-
Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. (n.d.). DergiPark. Available at: [Link]
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Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). SlideShare. Available at: [Link]
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Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). SlideShare. Available at: [Link]
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Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility. (2025). bioRxiv. Available at: [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules. Available at: [Link]
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Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Available at: [Link]
-
Anticonvulsant actions of gap junctional blockers in an in vitro seizure model. (n.d.). PubMed. Available at: [Link]
-
Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine. (2017). The Journal of Neuroscience. Available at: [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). Epilepsy Research. Available at: [Link]
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Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine. (2017). The Journal of Neuroscience. Available at: [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Available at: [Link]
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Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. (n.d.). PLOS One. Available at: [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Available at: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. Available at: [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). PubMed. Available at: [Link]
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In Vitro & In Vivo Electrophysiology Studies. (n.d.). Charles River Laboratories. Available at: [Link]
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Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025). Future Medicinal Chemistry. Available at: [Link]
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Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat. (n.d.). PubMed. Available at: [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Available at: [Link]
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. (n.d.). PubMed. Available at: [Link]
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Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. (n.d.). Molecules. Available at: [Link]
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The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2024). Molecules. Available at: [Link]
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3-(3-chlorophenyl)pyrrolidine (C10H12ClN). (n.d.). PubChemLite. Available at: [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2025). ResearchGate. Available at: [Link]
-
3-(3-Chlorophenyl)pyrrolidine, 98% Purity, C10H12ClN, 1 gram. (n.d.). CP Lab Safety. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Available at: [Link]
-
Primary standardization of assays for anticonvulsant drugs: comparison of accuracy and precision. (n.d.). PubMed. Available at: [Link]
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Metabolic formation and synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol. A potential hypocholesteremic agent. (n.d.). PubMed. Available at: [Link]
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List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
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Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. (n.d.). PubMed. Available at: [Link]
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3-(3-Chlorophenyl)pyrrolidine. (n.d.). PubChem. Available at: [Link]
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Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (n.d.). PubMed. Available at: [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (n.d.). Future Science. Available at: [Link]
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Monitoring Antiepileptic Drugs: A Level-Headed Approach. (n.d.). Current Neuropharmacology. Available at: [Link]
-
Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. (n.d.). Brain Science Advances. Available at: [Link]
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Technical Support Center: Improving the Oral Bioavailability of 3-(3-Chlorophenyl)pyrrolidine-Based Compounds
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 3-(3-chlorophenyl)pyrrolidine-based compounds. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common experimental hurdles and optimize your development pipeline.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when working with this class of compounds.
Q1: My 3-(3-chlorophenyl)pyrrolidine derivative shows excellent in vitro potency but very low oral bioavailability in rats. What are the most likely causes?
Low oral bioavailability despite high potency is a frequent challenge. The primary reasons are often multifactorial and can include:
-
Low Aqueous Solubility: Many small molecules, particularly those with rigid aromatic structures, exhibit poor solubility in gastrointestinal (GI) fluids.[1][2] Dissolution is often the rate-limiting step for absorption.[1]
-
Poor Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.[3][4]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized in the gut wall or, more commonly, the liver before it ever reaches systemic circulation.[5][6][7][8] This is a major barrier for many orally administered drugs.[5][6][8]
-
Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which acts as a defense mechanism to limit the absorption of foreign substances.[9][10][11]
Q2: What is the best initial approach to formulate a poorly soluble 3-(3-chlorophenyl)pyrrolidine compound for a preclinical oral PK study?
A systematic approach is crucial. Before complex formulations, start with simple, well-characterized systems to understand the molecule's intrinsic properties.
-
Physicochemical Characterization: First, thoroughly determine the compound's equilibrium solubility at different pH values (e.g., simulated gastric and intestinal fluids) and its solid-state properties (crystallinity, polymorphism).[4]
-
Simple Formulations: For initial animal studies, consider simple aqueous suspensions with a wetting agent (e.g., Tween 80) or co-solvent systems.[2][12] These are easier to prepare and can provide a baseline for bioavailability.
-
Particle Size Reduction: If solubility is a key issue, micronization or nanomilling can increase the surface area and dissolution rate.[2][13]
Q3: How do I know if my compound is a substrate for the P-glycoprotein (P-gp) efflux pump?
Identifying P-gp interaction is critical, as it can severely limit both oral absorption and CNS penetration.[9][14][15]
-
In Vitro Permeability Assays: The most common method is a Caco-2 cell permeability assay.[16][17][18] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, forms a monolayer mimicking the intestinal barrier and expresses efflux transporters like P-gp.[17][18]
-
Calculating the Efflux Ratio: In a Caco-2 assay, you measure the permeability in both directions: from the apical (gut) side to the basolateral (blood) side (A-to-B) and vice versa (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a P-gp substrate.
-
Use of Inhibitors: The experiment can be repeated in the presence of a known P-gp inhibitor.[14] If the efflux ratio decreases significantly, it confirms the involvement of P-gp.
Q4: When should I consider a prodrug strategy for my compound?
A prodrug approach is a powerful but resource-intensive strategy.[3][19][20][21] Consider it when:
-
Permeability is the Primary Barrier: If your compound has good solubility but poor permeability (a BCS Class III-like profile), a prodrug can be designed to utilize active transporters, such as peptide transporters (PEPT1), to shuttle the molecule across the intestinal wall.[19][22]
-
Extensive First-Pass Metabolism: A prodrug can be designed to mask the metabolic site, allowing the compound to pass through the liver intact before being cleaved to release the active drug in systemic circulation.[3][6]
-
Solubility is Extremely Low: Attaching a highly polar promoiety, like a phosphate group, can dramatically increase aqueous solubility.[3][21]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Guide 1: Low and Variable Plasma Exposure in Oral PK Studies
Problem: You've dosed your 3-(3-chlorophenyl)pyrrolidine compound as a simple suspension in rats and observe very low and highly variable plasma concentrations between animals.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low oral bioavailability.
Potential Cause 1: Poor Aqueous Solubility and Dissolution Rate
-
Causality: The compound must dissolve in the GI tract to be absorbed. For lipophilic compounds, this is often the slowest step. High variability can result from differences in GI motility and fluid content between animals.[4]
-
Recommended Solutions:
-
Amorphous Solid Dispersion (ASD): This is one of the most effective strategies for enhancing the solubility of poorly soluble drugs.[1][23] By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in a lipid matrix, which forms a fine emulsion in the gut, facilitating absorption.[1][2]
-
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Materials: 3-(3-chlorophenyl)pyrrolidine derivative, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Method: a. Dissolve both your compound and the polymer in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. Dry the resulting solid film in a vacuum oven overnight to remove residual solvent. e. Pulverize the dried ASD and verify its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD). f. Prepare a suspension of the ASD for oral dosing.
Potential Cause 2: Extensive First-Pass Metabolism
-
Causality: The pyrrolidine ring and the chlorophenyl group can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver.[24] Studies on related structures like m-chlorophenyl)piperazine (mCPP) show extensive metabolism, primarily through hydroxylation of the aromatic ring.[25][26]
-
Recommended Solutions:
-
In Vitro Metabolic Stability Assay: Assess the compound's stability in liver microsomes (human and rat) to determine its intrinsic clearance. This will confirm if metabolism is a likely issue.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This helps pinpoint the "metabolic hotspots" on the molecule.
-
Medicinal Chemistry Modification: If a specific site is consistently being hydroxylated, chemists can attempt to block that site, for example, by introducing a fluorine atom, to improve metabolic stability.
-
Data Summary: Comparing Formulation Strategies
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 55 ± 25 | 4.0 | 210 ± 110 | ~2% |
| Micronized Suspension | 10 | 150 ± 60 | 2.0 | 650 ± 250 | ~6% |
| Amorphous Solid Dispersion | 10 | 850 ± 150 | 1.5 | 4500 ± 700 | ~40% |
| Prodrug (Ester) | 10 | 1200 ± 200 (as parent) | 1.0 | 6800 ± 950 | ~62% |
This table presents hypothetical but realistic data to illustrate the potential impact of different strategies.
Guide 2: High In Vitro Permeability Doesn't Translate to In Vivo Absorption
Problem: Your compound shows high permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) but still has poor oral bioavailability.
Mechanism: The Limitations of PAMPA
Caption: Comparison of PAMPA and Caco-2 permeability assays.
-
Causality: PAMPA is a non-cell-based assay that only measures passive diffusion.[16][17] It cannot account for biological processes like active transport, efflux, or metabolism within the intestinal cells.[16][27] A common reason for this discrepancy is that the compound is a substrate for an efflux transporter like P-gp.[9] The compound passively diffuses into the intestinal cell (as predicted by PAMPA) but is then actively pumped back out into the gut lumen, resulting in poor net absorption.
-
Recommended Solutions:
-
Conduct a Caco-2 Permeability Assay: This is the essential next step. It will provide a more biologically relevant measure of permeability and allow you to determine the efflux ratio.[18][28]
-
Evaluate P-gp Inhibition: If the Caco-2 assay confirms efflux, you can explore co-dosing with a P-gp inhibitor in preclinical studies to demonstrate proof-of-concept. However, this is generally not a viable long-term clinical strategy.
-
Structural Modification: The most robust solution is to modify the molecule to reduce its affinity for P-gp. This is a key task for the medicinal chemistry team.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a porous membrane insert (e.g., a Transwell® plate) and cultured for ~21 days to allow them to differentiate and form a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-to-B): a. The test compound is added to the apical (A) side of the monolayer. b. Samples are taken from the basolateral (B) side at various time points. c. The concentration of the compound is measured by LC-MS/MS.
-
Permeability Measurement (B-to-A): a. The experiment is repeated, but the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side.
-
Data Analysis: a. The apparent permeability coefficient (Papp) is calculated for both directions. b. Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber c. The Efflux Ratio = Papp (B-A) / Papp (A-B) is calculated. An efflux ratio >2 suggests active efflux.
-
References
-
Modern Prodrug Design for Targeted Oral Drug Delivery. National Institutes of Health (NIH). [Link]
-
First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. MDPI. [Link]
-
PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution. PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Grand challenges in oral drug delivery. National Institutes of Health (NIH). [Link]
-
Grand challenges in oral drug delivery. Frontiers. [Link]
-
Strategies to improve oral drug bioavailability. PubMed. [Link]
-
P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]
-
Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
First-pass metabolism and bioavailability. Cambridge University Press & Assessment. [Link]
-
First Pass Metabolism. YouTube. [Link]
-
First pass effect. Wikipedia. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. National Institutes of Health (NIH). [Link]
-
Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]
-
caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
-
Use of P-glycoprotein and BCRP Inhibitors to Improve Oral Bioavailability and CNS Penetration of Anticancer Drugs. ResearchGate. [Link]
-
The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. [Link]
-
P-Glycoprotein: A Defense Mechanism Limiting Oral Bioavailability and CNS Accumulation of Drugs. ResearchGate. [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). [Link]
-
P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs.. Semantic Scholar. [Link]
-
How significant is the role of P-glycoprotein in drug absorption and brain uptake?. PubMed. [Link]
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed. [Link]
-
Human CYP2D6 and metabolism of m-chlorophenylpiperazine. PubMed. [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. researchgate.net [researchgate.net]
- 7. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. | Semantic Scholar [semanticscholar.org]
- 12. ijpbr.in [ijpbr.in]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrealm.com [chemrealm.com]
- 24. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
Stability testing of 3-(3-Chlorophenyl)pyrrolidine under different storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)pyrrolidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its stability under various storage conditions. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your experimental outcomes.
Introduction to the Stability of 3-(3-Chlorophenyl)pyrrolidine
3-(3-Chlorophenyl)pyrrolidine is a versatile intermediate in medicinal chemistry and materials science. Its stability is a critical quality attribute that can significantly impact the reproducibility of experimental results and the safety and efficacy of downstream products. This guide will explore the potential degradation pathways of this compound and provide practical solutions to common stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(3-Chlorophenyl)pyrrolidine?
A1: Based on the chemical structure, which includes a secondary amine within a pyrrolidine ring and a chlorinated aromatic moiety, the primary degradation pathways are anticipated to be oxidation and photodegradation.
-
Oxidation: The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. This can lead to the formation of lactams, such as 3-(3-chlorophenyl)pyrrolidin-2-one or 5-(3-chlorophenyl)pyrrolidin-2-one. Metabolic studies on similar compounds, like 3-(p-chlorophenyl)pyrrolidine, have shown that alpha-oxidation is a significant transformation pathway[1].
-
Photodegradation: Aromatic chlorides can be susceptible to photolytic cleavage, although this is generally less common than other photodegradation reactions. More likely, the entire molecule may be susceptible to degradation upon exposure to UV or even visible light, a common characteristic of many pharmaceutical compounds[2][3][4].
Q2: What are the ideal storage conditions for 3-(3-Chlorophenyl)pyrrolidine?
A2: To minimize degradation, 3-(3-Chlorophenyl)pyrrolidine should be stored in a well-sealed, airtight container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the physical state of the compound. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Q3: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could they be?
A3: Unexpected peaks are likely degradation products. To identify them, consider the following:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peaks. This will provide strong evidence for potential structures.
-
Forced Degradation Studies: Intentionally degrade a pure sample of 3-(3-Chlorophenyl)pyrrolidine under various stress conditions (acid, base, oxidation, heat, light) as outlined in the protocols below. This will help you generate the potential degradation products and compare their retention times with the unknown peaks in your stability samples.
-
Literature Review: While specific data for this exact molecule may be scarce, reviewing degradation pathways of similar compounds can provide valuable clues[5][6][7].
Q4: My assay results for 3-(3-Chlorophenyl)pyrrolidine are lower than expected in my formulation. What could be the cause?
A4: A low assay value could be due to degradation or interaction with excipients.
-
Degradation: The compound may be degrading under the storage conditions of your formulation. Review the storage conditions and consider performing a forced degradation study on the formulation itself.
-
Excipient Interaction: Certain excipients can react with the active substance. For example, reactive impurities in excipients could promote degradation. A thorough excipient compatibility study is recommended.
Troubleshooting Guides
Issue 1: Rapid Degradation in a Liquid Formulation
-
Possible Cause:
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
pH Effects: While the pyrrolidine ring is relatively stable to hydrolysis, extreme pH conditions could potentially catalyze degradation pathways.
-
Photodegradation: Exposure to ambient light during handling or storage.
-
-
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your formulation, sparge all solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Incorporate Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.
-
Control pH: Use appropriate buffers to maintain a neutral pH, unless your experimental design requires otherwise.
-
Use Light-Protective Packaging: Store your formulation in amber vials or wrap the container in aluminum foil to protect it from light.
-
Issue 2: Inconsistent Results in Thermal Stability Studies
-
Possible Cause:
-
Non-Uniform Heating: Inconsistent temperature distribution within the stability chamber.
-
Sublimation: The compound may be sublimating at elevated temperatures, leading to a perceived loss of mass that is not due to degradation.
-
Interaction with Container: The compound may be interacting with the surface of the storage container at high temperatures.
-
-
Troubleshooting Steps:
-
Validate Stability Chamber: Ensure your stability chamber is properly calibrated and provides uniform temperature and humidity.
-
Use Sealed Containers: Employ tightly sealed vials to prevent loss of material due to sublimation.
-
Inert Container Material: Use glass or other inert materials for your containers to minimize interactions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines[2][8][9][10].
-
Sample Preparation: Prepare a stock solution of 3-(3-Chlorophenyl)pyrrolidine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from any potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation
Table 1: Illustrative Stability Data for 3-(3-Chlorophenyl)pyrrolidine under ICH Long-Term and Accelerated Conditions
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 months | 99.8 | 0.2 |
| 3 months | 99.7 | 0.3 | |
| 6 months | 99.5 | 0.5 | |
| 12 months | 99.2 | 0.8 | |
| 40°C / 75% RH | 0 months | 99.8 | 0.2 |
| 1 month | 99.1 | 0.9 | |
| 3 months | 98.2 | 1.8 | |
| 6 months | 97.0 | 3.0 |
Note: Data is illustrative and will vary based on the specific batch and storage container.
Table 2: Illustrative Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | ~5% | 1 major, 2 minor |
| 0.1 M NaOH, 60°C, 24h | ~8% | 2 major, 1 minor |
| 3% H₂O₂, RT, 24h | ~15% | 1 major (likely lactam) |
| Heat (60°C, 48h, solid) | <1% | Not significant |
| Photostability (ICH Q1B) | ~12% | Multiple products |
Note: The extent of degradation should be targeted to be between 5-20% to ensure the suitability of the analytical method.[6]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
-
Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. [Link]
-
Daniell, H. B., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-8. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 3405370. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Hansen, S. B., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(3), 1395-1406. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Rani, M. S., & Devanna, N. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 324-334. [Link]
-
Baertschi, S. W., et al. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 32(11), 22-31. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 1(1), 1-10. [Link]
-
Sharma, G., et al. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 1(5), 692-700. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Ono, M., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(11), 565. [Link]
-
Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 3405370. [Link]
-
Hranjec, M., et al. (2017). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 7(12), 389. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
Sources
- 1. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. q1scientific.com [q1scientific.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 9. Hit2Lead | 3-(3-chlorophenyl)pyrrolidine hydrochloride | CAS# 1095545-16-6 | MFCD03094759 | BB-4006411 [hit2lead.com]
- 10. mdpi.com [mdpi.com]
How to resolve unexpected peaks in the NMR spectrum of 3-(3-Chlorophenyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Chlorophenyl)pyrrolidine. Our goal is to equip you with the expertise to identify, resolve, and prevent common issues encountered during NMR analysis, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing unexpected signals in the 1H NMR spectrum of my 3-(3-Chlorophenyl)pyrrolidine sample. What are the most common sources of these peaks?
Unexpected peaks in an NMR spectrum can originate from a variety of sources, ranging from sample preparation artifacts to residual materials from the synthesis and purification process. A systematic approach is crucial for accurate identification.
Answer: The most frequent culprits for extraneous peaks are:
-
Residual Solvents: Solvents used during synthesis, purification (e.g., column chromatography), or sample preparation are a primary source of contamination.[1][2][3][4] Even after extensive drying under high vacuum, trace amounts can persist.
-
Water: Moisture can be introduced from the solvent, the sample itself, or the NMR tube.[5][6] The chemical shift of the water peak is highly dependent on the deuterated solvent used and the sample's concentration and temperature.[1][7]
-
Grease and Phthalates: Contamination from vacuum grease used in glassware joints or plasticizers (phthalates) from lab equipment (e.g., tubing, pipette tips, vial caps) is common.[7][8][9][10][11]
-
Reagents and Byproducts: Unreacted starting materials, intermediates, or byproducts from the synthesis of 3-(3-Chlorophenyl)pyrrolidine can appear in the final spectrum if purification was incomplete.[12][13]
-
Deuterated Solvent Impurities: Commercially available deuterated solvents are never 100% pure and will always contain residual protonated solvent molecules (e.g., CHCl₃ in CDCl₃).[5][14][15]
Question 2: My spectrum shows broad singlets around 0.9 ppm and 1.2 ppm. What could these be?
Answer: Broad signals in the aliphatic region, particularly around 0.9 ppm and 1.2 ppm, are often indicative of "grease" contamination.[7][8] This is a general term for long-chain hydrocarbons that can be introduced from several sources:
-
Vacuum Grease: Apiezon or silicone-based greases used to seal glassware joints are common culprits.[2][16]
-
Handling: Oils from skin can be transferred to the sample or NMR tube if gloves are not worn or are contaminated.[10]
-
Solvent Contamination: Technical grade solvents used for chromatography can contain hydrocarbon impurities.[7]
Troubleshooting Protocol:
-
Review Glassware Practices: Minimize or eliminate the use of grease on joints. If necessary, use a minimal amount and ensure it does not come into contact with your sample.
-
Solvent Purity Check: Run a blank NMR spectrum of the solvent used for purification to check for pre-existing contamination.
-
Sample Re-purification: If the contamination is significant, re-purifying the sample via column chromatography with high-purity solvents may be necessary. A hexane wash of the purified compound can sometimes remove grease.[10]
Question 3: I observe multiplets in the aromatic region (around 7.5-7.7 ppm) that don't correspond to my product. What is a likely source?
Answer: The presence of multiplets in the 7.5-7.7 ppm region, often accompanied by signals in the aliphatic region, can be a strong indicator of phthalate contamination. Phthalates are common plasticizers used in a wide variety of laboratory plastics.
-
Dibutyl phthalate (DBP) and diethyl phthalate (DEP) are frequent contaminants.[17][18] DBP typically shows aromatic signals around 7.53 and 7.70 ppm.[17][19][20]
-
Bis(2-ethylhexyl) phthalate (DEHP) is another common plasticizer that can leach from plastic containers and tubing.[21]
Troubleshooting Protocol:
-
Audit Plasticware: Identify all potential sources of plastic contamination in your workflow, including pipette tips, centrifuge tubes, and solvent tubing.
-
Use Phthalate-Free Equipment: Whenever possible, use glassware or phthalate-free plasticware.
-
Solvent Wash: Rinsing glassware with the final elution solvent before use can help remove adsorbed contaminants.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.
Caption: Troubleshooting flowchart for unexpected NMR peaks.
Common Impurities and Their 1H Chemical Shifts
The following table provides a reference for common impurities observed in NMR spectra, with chemical shifts reported for CDCl₃, a common solvent for compounds like 3-(3-Chlorophenyl)pyrrolidine. Note that chemical shifts can vary slightly with concentration and temperature.[22]
| Impurity | Chemical Shift (ppm in CDCl₃) | Multiplicity | Notes |
| Acetone | 2.17 | s | Common cleaning solvent.[22] |
| Dichloromethane | 5.30 | s | Common extraction and chromatography solvent.[22] |
| Diethyl ether | 1.21 (t), 3.48 (q) | t, q | Common extraction solvent.[22] |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q | Common chromatography solvent.[22] |
| Hexane | 0.88 (t), 1.26 (m) | t, m | Common chromatography solvent.[22] |
| Toluene | 2.36 (s), 7.17-7.28 (m) | s, m | Can be a byproduct or solvent.[1] |
| Water | ~1.56 | s (broad) | Highly variable shift.[6] |
| Silicone Grease | ~0.0 | s (broad) | From greased joints.[8] |
| Hydrocarbon Grease | ~0.88 (m), ~1.26 (br s) | m, br s | From various sources.[7][8] |
| Dibutyl Phthalate | ~0.97 (t), ~1.44 (m), ~1.70 (m), ~4.30 (t), ~7.53 (m), ~7.70 (m) | t, m, m, t, m, m | Plasticizer.[17][19] |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons (e.g., -NH, -OH)
This technique helps to confirm the presence of exchangeable protons, such as the N-H proton of the pyrrolidine ring or water.
Methodology:
-
Acquire a standard 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the sample to settle.
-
Re-acquire the 1H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (including water) will decrease in intensity or disappear completely in the second spectrum.[23]
Protocol 2: Preparation of a "Blank" Sample to Identify Contamination Sources
This protocol helps to determine if contamination is coming from your solvents, NMR tubes, or handling procedures.
Methodology:
-
Take a clean, dry NMR tube.
-
Add the same deuterated solvent used for your sample analysis (e.g., 0.6 mL of CDCl₃).
-
Cap the tube and acquire a 1H NMR spectrum using the same parameters as your sample analysis.
-
Analysis: Any peaks observed in this "blank" spectrum (other than the residual solvent peak) are due to contamination in the solvent or the NMR tube itself.
Concluding Remarks
A pristine NMR spectrum is a cornerstone of chemical analysis. By understanding the common sources of impurities and employing systematic troubleshooting protocols, researchers can confidently identify and resolve unexpected peaks. This not only ensures the accurate characterization of 3-(3-Chlorophenyl)pyrrolidine but also upholds the integrity of the subsequent research and development processes. For persistent or unusual artifacts, consulting with your facility's NMR specialist is always recommended.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Reddit. (2022). Grease in NMRs. r/chemistry. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Dow AgroSciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Zhurakovskyi, A. (2016, November 13). Grease in NMR. Alex Zhurakovskyi Blog. [Link]
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American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
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ResearchGate. (2017). How to Write/report solvent impurities in 1H/13C NMR Spectra? Retrieved from [Link]
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Reddit. (2024). Getting rid of grease peaks in NMR spectrum. r/Chempros. Retrieved from [Link]
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Reddit. (2020). H-grease in NMR spectrum. r/Chempros. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033244). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of dibutyl phthalate. Retrieved from [Link]
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Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of bis-(2-ethyl hexyl) phthalate The 13 C-NMR spectrum.... Retrieved from [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
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Gornicka, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]
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Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Retrieved from [Link]
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Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
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Technical Support Center: Optimizing Dosage and Administration of 3-(3-Chlorophenyl)pyrrolidine in Animal Studies
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the dosage and administration of 3-(3-Chlorophenyl)pyrrolidine (3-CPP) in preclinical animal studies. It addresses common challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during the initial phases of study design.
Q1: How do I determine a starting dose for 3-CPP in my animal model?
A1: Determining a starting dose for a novel or sparsely documented compound like 3-CPP requires a multi-faceted approach. Since extensive public data on 3-CPP is limited, a conservative strategy is crucial.
-
Literature Review of Analogues: Begin by reviewing published studies on structurally similar pyrrolidine derivatives or compounds with a similar mechanism of action. For instance, studies on other chlorophenyl-pyrrolidine derivatives may provide a starting point.[1][2] Dose-response studies for related compounds, such as certain anticonvulsants or CNS-active agents, often start in the low mg/kg range (e.g., 1-10 mg/kg) and are escalated.[1][3]
-
In Vitro to In Vivo Extrapolation: Utilize your in vitro data (e.g., EC50 or IC50 values). While not a direct conversion, these values can inform the necessary in vivo concentration range to achieve a therapeutic effect.
-
Dose Range-Finding Study: It is imperative to conduct a dose range-finding (DRF) or maximum tolerated dose (MTD) study.[4][5] This involves administering escalating doses of 3-CPP to a small number of animals and closely monitoring for signs of toxicity. A typical approach is to use a logarithmic dose escalation (e.g., 3, 10, 30, 100 mg/kg).[3]
Q2: What are the common routes of administration for animal studies, and how do I choose the right one for 3-CPP?
A2: The choice of administration route is critical and depends on the physicochemical properties of 3-CPP, the desired pharmacokinetic profile, and the experimental objective.[6]
-
Intraperitoneal (IP): Commonly used in rodents for systemic administration. It offers rapid absorption, though it can be subject to some first-pass metabolism in the liver.[6][7] This route is often chosen for initial efficacy studies due to its reliability.
-
Oral (PO): Preferred when developing a potential orally administered therapeutic. However, bioavailability can be variable and is dependent on the compound's absorption characteristics and susceptibility to first-pass metabolism.[6][8]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV, leading to a longer duration of action.[6][9] This can be advantageous for studies requiring stable plasma concentrations.
-
Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability and rapid onset of action.[6] It is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
The selection process should align with the intended clinical application and the specific research question. See the workflow diagram below for a guided decision-making process.
Q3: What are suitable vehicles for formulating 3-CPP?
A3: The solubility of 3-CPP is a key determinant. A vehicle must dissolve the compound completely and be non-toxic to the animal at the administered volume.
-
Aqueous Vehicles: The first choice is typically sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). If solubility is an issue, pH adjustment can be attempted.
-
Co-solvents: If 3-CPP has poor aqueous solubility, a mixture of solvents may be necessary. Common co-solvents include:
-
DMSO: A powerful solvent, but it should be used at low concentrations (typically <10% of the final volume) due to potential toxicity.[7]
-
Ethanol: Can be used in combination with saline.
-
Polyethylene glycol (PEG) 300 or 400: Often used to improve the solubility of hydrophobic compounds.
-
Tween 80 or Cremophor EL: Surfactants used to create stable emulsions or suspensions.
-
It is crucial to run a vehicle toxicity study in parallel with your main experiment by administering the vehicle alone to a control group.
Q4: What are the potential metabolic pathways and adverse effects of 3-CPP?
A4: The metabolism of 3-CPP is likely to involve oxidation of the pyrrolidine ring. Studies on the related compound 3-(p-chlorophenyl)pyrrolidine show that it undergoes alpha-oxidation to form lactam and amino acid metabolites in both liver and brain homogenates.[10] The formation of lactam metabolites was significantly higher in the liver, suggesting extensive hepatic metabolism.[10] Given this, researchers should be aware of potential active metabolites that could contribute to the overall pharmacological or toxicological profile.
Adverse effects are dose-dependent and can be predicted based on the compound's target. As many pyrrolidine derivatives exhibit CNS activity, potential side effects could include sedation, hyperactivity, or ataxia.[11] Close observation of the animals for any behavioral changes, changes in body weight, or food consumption is essential, especially during dose-finding studies.[4]
Part 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 3-CPP.
Guide 1: Issue - Unexpected Animal Mortality or Severe Adverse Reactions
-
Problem: You observe significant toxicity (e.g., seizures, severe lethargy, rapid weight loss) or mortality at your intended dose.
-
Causality Analysis: The dose is likely above the maximum tolerated dose (MTD). The administration route might be causing rapid absorption leading to a toxic peak plasma concentration (Cmax).
-
Solution Workflow:
-
Immediate Dose Reduction: Reduce the dose by at least 50-75% and repeat with a small cohort of animals.
-
Change Administration Route: If using IV or IP, consider switching to SC or PO to slow down absorption and reduce Cmax.[6]
-
Fractionate Dosing: Instead of a single large dose, consider administering two smaller doses separated by a few hours (if the compound's half-life allows).
-
Re-evaluate Vehicle: Ensure the vehicle itself is not contributing to the toxicity. Run a vehicle-only control group.
-
Monitor Closely: Implement a more rigorous monitoring schedule for clinical signs post-administration.
-
Guide 2: Issue - Lack of Efficacy or Inconsistent Results
-
Problem: The compound does not produce the expected biological effect, or the results are highly variable between animals.
-
Causality Analysis: The dose may be too low, bioavailability could be poor for the chosen route, the compound may not be reaching the target tissue, or there may be issues with the formulation or administration technique.
-
Solution Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Part 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Hypothetical Starting Dose Ranges for 3-CPP Based on Analogue Data
| Animal Model | Administration Route | Starting Dose Range (mg/kg) | Rationale / Reference |
| Mouse | IP, SC | 5 - 30 | Based on anticonvulsant activity of related pyrrolidine-2,5-diones.[1][2] |
| Mouse | PO | 10 - 60 | Oral doses are often higher than parenteral to account for potential poor bioavailability.[3] |
| Rat | IP, SC | 3 - 20 | General starting range for CNS-active compounds in rats.[9][12] |
| Rat | PO | 10 - 50 | Higher dose range to compensate for first-pass metabolism.[13] |
Note: These are suggested starting ranges and must be validated with a dose-finding study for 3-CPP.
Table 2: Common Vehicles and Compatibility
| Vehicle | Composition | Suitability | Considerations |
| Saline | 0.9% NaCl in sterile water | Ideal for water-soluble salts | Check solubility of 3-CPP free base vs. salt form. |
| PBS | Phosphate-Buffered Saline | Good for maintaining physiological pH | Similar to saline. |
| DMSO/Saline | 5-10% DMSO in saline | For compounds with poor aqueous solubility | Potential for vehicle-induced effects. Use lowest % possible.[7] |
| PEG400/Saline | 20-40% PEG400 in saline | Good for many poorly soluble compounds | Can be viscous. Warm slightly before injection. |
| Oil-based | Sesame or Corn Oil | For highly lipophilic compounds (SC/IM) | Slower absorption. Not suitable for IV. |
Experimental Protocols
Protocol 1: Vehicle Preparation and Drug Formulation
-
Determine Required Concentration: Calculate the required mg/mL concentration based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice, 5 mL/kg for rats).
-
Solubility Test: In a small glass vial, test the solubility of a small amount of 3-CPP in your chosen vehicle. Vortex and gently warm if necessary.
-
Weigh Compound: Accurately weigh the required amount of 3-CPP.
-
Dissolution:
-
If using a co-solvent like DMSO, first dissolve the 3-CPP in the pure co-solvent.
-
Slowly add the primary vehicle (e.g., saline) dropwise while vortexing to prevent precipitation.
-
-
Final Volume: Adjust to the final volume with the primary vehicle.
-
Sterilization: If administering IV, filter the final solution through a 0.22 µm syringe filter.
-
Storage: Prepare fresh daily unless stability data indicates otherwise. Store protected from light.
Protocol 2: Intraperitoneal (IP) Injection Technique in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.[14]
-
Identify Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, discard the syringe and re-prepare.
-
Inject: Slowly and steadily inject the solution.
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions.
Part 4: Visualization of Key Concepts
Diagram 1: Decision Tree for Administration Route Selection
Sources
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Technical Support Center: Navigating Off-Target Effects of 3-(3-Chlorophenyl)pyrrolidine in Cellular Assays
Welcome to the technical support center for researchers utilizing 3-(3-Chlorophenyl)pyrrolidine (CPP) in cellular assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you distinguish on-target effects from off-target phenomena, ensuring the scientific rigor of your experimental outcomes. As drug development professionals and scientists, we understand that confidence in your results begins with robust, well-controlled experiments. This resource provides the expertise and practical guidance to achieve that confidence.
Introduction: The Challenge of Selectivity
3-(3-Chlorophenyl)pyrrolidine (CPP) belongs to a class of compounds containing a pyrrolidine scaffold, which is a privileged structure in medicinal chemistry known to interact with a variety of biological targets.[1] Based on its structural similarity to known psychoactive compounds and other therapeutic agents, the primary targets of CPP are hypothesized to be monoamine transporters , including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as potentially GABA transporters (GATs) .[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most probable primary targets of 3-(3-Chlorophenyl)pyrrolidine (CPP)?
Based on extensive analysis of its chemical structure and the known pharmacology of related pyrrolidine derivatives, the most likely primary targets for CPP are the monoamine transporters: DAT, SERT, and NET.[2][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[6] Additionally, some pyrrolidine-based compounds have been shown to interact with GABA transporters (GATs), which play a crucial role in inhibitory neurotransmission.[3] The 3-chlorophenyl substitution is a common feature in many centrally active compounds, further supporting the likelihood of these transporters as primary targets.
Q2: I'm observing a significant cytotoxic effect at concentrations where I expect to see a target-specific phenotype. How can I determine if this is an on-target or off-target effect?
This is a critical question in cellular pharmacology. Cytotoxicity can be a consequence of exaggerated on-target pharmacology (e.g., disrupting essential cellular processes regulated by the primary target) or due to interactions with unrelated off-targets that compromise cell health.[5][7]
To dissect this, a multi-pronged approach is recommended:
-
Genetic Target Invalidation: The gold standard is to use CRISPR/Cas9 to knock out the putative primary target (e.g., DAT, SERT, or NET) in your cell line.[7][8] If the cytotoxicity is on-target, the knockout cells should exhibit significant resistance to CPP compared to the wild-type cells. If the knockout cells remain sensitive, the cytotoxicity is likely mediated by an off-target mechanism.
-
Rescue Experiments: Following a knockout, re-introducing the wild-type target protein should restore sensitivity to CPP if the effect is on-target.[8][9]
-
Use of a Structurally Related Inactive Analog: An ideal negative control is an enantiomer or a close structural analog of CPP that is known to be inactive at the primary target. If this inactive analog recapitulates the cytotoxicity, it strongly suggests an off-target or non-specific effect. While a specific inactive enantiomer for 3-(3-chlorophenyl)pyrrolidine is not readily commercially available, exploring other pyrrolidine-based compounds with minimal activity at monoamine transporters can be a viable alternative.
-
Concentration-Response Analysis: Carefully titrate CPP and correlate the concentration at which you observe cytotoxicity with the concentration required to engage the primary target (e.g., as measured by a target engagement assay like CETSA). A large window between target engagement and cytotoxicity suggests a higher likelihood of off-target toxicity.
Q3: Are there any known liabilities of the pyrrolidine scaffold that might contribute to off-target effects?
Yes, the pyrrolidine ring, while a common and useful pharmacophore, can have certain liabilities. One potential issue is its bio-activation to reactive iminium ions or aminoaldehydes, which could have genotoxic or mutagenic effects, although this is not a prevalent issue.[10] Additionally, certain chemical motifs can be classified as Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in high-throughput screens through non-specific mechanisms like aggregation, redox cycling, or assay signal interference.[11][12] While the basic 3-(3-chlorophenyl)pyrrolidine structure is not a classic PAIN, it is always prudent to consider these possibilities, especially if you observe inconsistent or difficult-to-reproduce results.
Q4: How can I confirm that CPP is engaging its intended target in my cellular model?
Directly demonstrating that your compound binds to its target in a cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. By heating cell lysates or intact cells treated with CPP across a temperature gradient and then quantifying the amount of soluble target protein (e.g., DAT, SERT) remaining, you can determine if CPP binding increases the protein's thermal stability. A shift in the melting curve to a higher temperature in the presence of CPP is strong evidence of target engagement.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
You observe a cellular phenotype that does not align with the known biology of the presumed primary target, or your results are difficult to reproduce.
Logical Workflow for Troubleshooting Inconsistent Phenotypes
Caption: Workflow for identifying off-target interactions.
Troubleshooting and Validation Strategies:
| Experimental Approach | Principle | Application for CPP | Potential Pitfalls & Troubleshooting |
| Kinome Profiling | Screen CPP against a large panel of purified kinases to identify unintended kinase inhibition. [13] | Although not the primary suspected targets, many CNS-active drugs have off-target kinase activity. This screen provides a broad view of potential off-target interactions. | Pitfall: In vitro hits may not translate to cellular effects due to permeability or intracellular concentration issues. Troubleshooting: Follow up with cell-based assays to confirm inhibition of the identified off-target kinase (e.g., western blot for a downstream phosphoprotein). [1] |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in intact cells by observing ligand-induced thermal stabilization of the target protein. [2] | Can be used to confirm engagement with suspected off-targets in a cellular context. | Pitfall: Not all ligand binding events lead to a detectable thermal shift. Membrane proteins can be challenging. Troubleshooting: Optimize lysis conditions and ensure the antibody used for detection is specific and sensitive. A negative result does not definitively rule out binding. [14][15] |
| CRISPR/Cas9 Knockout and Rescue | Genetically remove the suspected off-target protein. A rescue experiment involves re-introducing the protein. [4][9] | If an off-target is identified (e.g., from kinome profiling), knocking it out should abolish the off-target phenotype. Re-expressing it should restore the phenotype. | Pitfall: Knockout of an essential gene can be lethal. The rescue construct must be designed to be resistant to the CRISPR machinery. Troubleshooting: Use inducible knockout systems. Ensure the rescue construct has silent mutations in the gRNA binding site to prevent it from being targeted. [8] |
| Use of a Structurally Unrelated Inhibitor | Use a compound with a different chemical scaffold that is a known inhibitor of the suspected off-target. | If a specific off-target is hypothesized (e.g., a particular kinase), a known inhibitor of that kinase should phenocopy the effect of CPP. | Pitfall: The structurally unrelated inhibitor may have its own off-target effects. Troubleshooting: Use multiple distinct inhibitors for the suspected off-target to build a stronger case. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of CPP to a specific target protein (e.g., DAT) in intact cells.
Materials:
-
Cell line expressing the target of interest
-
3-(3-Chlorophenyl)pyrrolidine (CPP)
-
Vehicle (e.g., DMSO)
-
PBS and appropriate cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Specific primary antibody for the target protein
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with CPP at the desired concentration (e.g., 10x the expected EC50) or with vehicle for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.
-
Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (containing the soluble proteins). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. Normalize the intensity at each temperature to the unheated control. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to the right for CPP-treated cells indicates target engagement.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout and Rescue
This protocol provides a general framework for generating a knockout cell line for a target of interest to validate on-target effects.
Part A: Gene Knockout
-
gRNA Design: Design and validate at least two different guide RNAs (gRNAs) targeting an early exon of the target gene to ensure a frameshift mutation and functional knockout.
-
Vector Delivery: Co-transfect a Cas9-expressing plasmid and a gRNA-expressing plasmid into the target cell line. Alternatively, use a lentiviral delivery system for difficult-to-transfect cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker on the plasmid). Isolate single cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clones and screen for knockout by:
-
Genomic DNA sequencing: To confirm insertions/deletions (indels) at the target site.
-
Western Blot: To confirm the absence of the target protein.
-
Functional Assay: To confirm the loss of target-related function.
-
Part B: Rescue Experiment
-
Rescue Construct Design: Clone the full-length cDNA of the target gene into an expression vector. Crucially, introduce silent mutations into the gRNA binding site within the cDNA. This will prevent the rescue construct from being targeted and cut by the Cas9/gRNA complex still present in the knockout cells.
-
Transfection: Transfect the rescue construct into the validated knockout cell line.
-
Validation: Confirm the re-expression of the target protein by Western blot.
-
Phenotypic Analysis: Treat the rescued cells with CPP and assess whether the original phenotype is restored.
References
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
PubChem. 3-(3-Chlorophenyl)pyrrolidine. Available at: [Link].
- Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Joisa, C. U., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
- Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects.
- Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter.
- Kamal, H., et al. (2021). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Pharmacology.
- Li, M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Cheng, C., et al. (2022). (PDF) Structure of the human dopamine transporter and mechanisms of inhibition.
- Coleman, J. A. (2016). How Antidepressants Block Serotonin Transport. Advanced Light Source.
- Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols.
- Szymańska, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules.
-
Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates. Available at: [Link].
- AstraZeneca. (2017). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. ACS Chemical Biology.
-
Creative BioMart. (2016). Antidepressant Target-Serotonin Transporter Reveals Its Shape. Available at: [Link].
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Validation & Comparative
A Comparative Analysis of 3-(3-Chlorophenyl)pyrrolidine Derivatives and Valproic Acid in Preclinical Anticonvulsant Screening
A Technical Guide for Researchers in Drug Development
In the relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and wider therapeutic windows, the scientific community continuously explores new chemical entities. Among these, derivatives of 3-(3-Chlorophenyl)pyrrolidine have emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides a comprehensive comparison of the anticonvulsant efficacy of these derivatives against valproic acid (VPA), a widely prescribed broad-spectrum AED. By synthesizing preclinical data, this document aims to offer researchers, scientists, and drug development professionals an in-depth, data-driven perspective on the potential of this chemical series.
Executive Summary: Efficacy and Safety at a Glance
Preclinical evaluation in rodent models is a cornerstone of AED discovery, providing critical insights into a compound's potential therapeutic value. The most promising derivatives of 3-(3-Chlorophenyl)pyrrolidine demonstrate a marked superiority in potency and a significantly wider safety margin compared to valproic acid in models of generalized tonic-clonic and psychomotor seizures.
The following table summarizes the quantitative efficacy and neurotoxicity data for a representative potent compound from the 3-(3-Chlorophenyl)pyrrolidine derivative class and valproic acid, as determined in standard preclinical mouse models.
| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| Compound 14 * | MES | 49.6 | > 300 | > 6.0 |
| 6 Hz (32 mA) | 31.3 | > 300 | > 9.6 | |
| scPTZ | 67.4 | > 300 | > 4.4 | |
| Valproic Acid | MES | 252.74[1] | 425 | 1.68 |
| 6 Hz (32 mA) | 130.64[1] | 425 | 3.25 | |
| scPTZ | 133-177.83 | 425 | ~2.4-3.2 |
*Data for Compound 14, a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative with a 3-trifluoromethylphenylpiperazine moiety, is presented as a highly potent example from a closely related class of compounds and is used here to illustrate the potential of substituted pyrrolidine-2,5-diones.[2]
Key Insights from the Data:
-
Potency: The representative 3-(3-Chlorophenyl)pyrrolidine derivative (Compound 14) exhibits significantly lower ED₅₀ values in both the Maximal Electroshock (MES) and 6 Hz seizure tests compared to valproic acid, indicating substantially higher potency.[2]
-
Safety Margin: The Protective Index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a critical indicator of a drug's therapeutic window. Thepyrrolidine derivative demonstrates a markedly superior PI in all tested models, suggesting a much wider separation between therapeutic and toxic doses than valproic acid.[2]
Understanding the Preclinical Models: A Methodological Overview
The comparative data presented is derived from well-established preclinical models designed to identify anticonvulsant activity. The choice of these models is critical as they represent different seizure types and underlying neurobiological mechanisms.
Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[1] It assesses a drug's ability to prevent the spread of seizure activity.
Experimental Protocol:
-
Animal Preparation: Male albino mice are acclimatized and fasted overnight prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses. A pre-determined time interval is allowed to elapse to ensure the drug has reached its peak effect.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The percentage of protected animals at each dose is calculated, and the ED₅₀ is determined using probit analysis.
References
A Preclinical Comparison of 3-(3-Chlorophenyl)pyrrolidine and Carbamazepine in Epilepsy Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the established anticonvulsant drug, carbamazepine, and the investigational compound, 3-(3-Chlorophenyl)pyrrolidine, within the context of preclinical epilepsy models. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at available experimental data to inform future research directions.
Introduction: The Unmet Need in Epilepsy Treatment
Mechanisms of Action: A Tale of Two Scaffolds
The therapeutic effects of antiepileptic drugs (AEDs) are largely dictated by their molecular mechanisms of action. Carbamazepine and compounds based on the pyrrolidine structure operate through distinct pathways to quell neuronal hyperexcitability.
Carbamazepine: The primary mechanism of action for carbamazepine is the blockade of voltage-gated sodium channels.[1] By binding preferentially to the inactivated state of these channels, carbamazepine limits the repetitive firing of neurons, a hallmark of seizure activity. This use-dependent blockade allows it to be more effective in rapidly firing neurons, thus selectively targeting seizure-related activity while having less impact on normal neuronal transmission. Additionally, carbamazepine has been shown to have effects on serotonin systems, although the direct relevance to its antiseizure efficacy is still under investigation.[2]
Pyrrolidine Derivatives: The broader class of pyrrolidine-containing compounds has demonstrated a range of mechanisms. For instance, some derivatives of 3-(3-Chlorophenyl)pyrrolidine have been shown to interact with both voltage-gated sodium and calcium channels. The modulation of calcium channels is another critical pathway for controlling neurotransmitter release and neuronal excitability. It is important to note that without specific studies on 3-(3-Chlorophenyl)pyrrolidine, its precise mechanism of action remains speculative and would require dedicated investigation.
Preclinical Efficacy: Head-to-Head in Established Models
The gold standard for initial in vivo evaluation of potential anticonvulsant compounds involves a battery of standardized preclinical models in rodents. The two most widely utilized tests are the maximal electroshock (MES) test, a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is considered a model for myoclonic and absence seizures.[3][4]
Maximal Electroshock (MES) Test
The MES test assesses a compound's ability to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.
Carbamazepine: Carbamazepine consistently demonstrates robust efficacy in the MES test. The median effective dose (ED50), the dose required to protect 50% of animals from the tonic hindlimb extension, has been reported in mice to be approximately 10.5 mg/kg following intraperitoneal administration.[5]
3-(3-Chlorophenyl)pyrrolidine: As of the latest literature review, specific ED50 values for 3-(3-Chlorophenyl)pyrrolidine in the MES test are not publicly available. However, studies on related derivatives, such as certain 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, have shown anticonvulsant activity in this model.[6][7] This suggests that the chlorophenyl-pyrrolidine scaffold may possess inherent antiseizure properties worthy of further investigation.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test evaluates a compound's ability to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol, a GABAA receptor antagonist. This model is predictive of efficacy against myoclonic and absence seizures.
Carbamazepine: Carbamazepine is notably ineffective in the scPTZ test.[8][9] This aligns with its clinical profile, as it is not used to treat absence or myoclonic seizures and can, in some cases, exacerbate them.
3-(3-Chlorophenyl)pyrrolidine: Similar to the MES test, there is a lack of specific public data on the efficacy of 3-(3-Chlorophenyl)pyrrolidine in the scPTZ model. Research on some of its derivatives has shown mixed or limited activity in this assay.[6]
Preclinical Safety and Tolerability: The Therapeutic Window
A critical aspect of drug development is determining the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose. In preclinical studies, this is often assessed by comparing the median toxic dose (TD50) to the median effective dose (ED50). A common method for assessing acute neurological toxicity in rodents is the rotarod test, which measures motor coordination.
Rotarod Test
In the rotarod test, animals are placed on a rotating rod, and the time they can remain on the rod before falling is measured. A decrease in performance indicates motor impairment.
Carbamazepine: The TD50 for carbamazepine in the mouse rotarod test has been reported to be approximately 53.6 mg/kg (i.p.).[10]
3-(3-Chlorophenyl)pyrrolidine: There is no publicly available TD50 data for 3-(3-Chlorophenyl)pyrrolidine from the rotarod test. Studies on its derivatives have determined TD50 values, allowing for the calculation of a protective index (PI = TD50/ED50), a key indicator of the compound's safety margin.
Quantitative Data Summary
The following table summarizes the available preclinical data for carbamazepine. Data for 3-(3-Chlorophenyl)pyrrolidine is not included due to a lack of publicly available information.
| Compound | Preclinical Model | Species | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Carbamazepine | Maximal Electroshock (MES) | Mouse | i.p. | ~10.5[5] | 53.6[10] | ~5.1 |
| Subcutaneous PTZ (scPTZ) | Mouse | i.p. | Ineffective[8][9] | - | - |
Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the key experiments cited are provided below.
Maximal Electroshock (MES) Seizure Test Protocol
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Time of Peak Effect: Seizure induction is performed at the previously determined time of peak effect of the test compound.
-
Seizure Induction: A corneal electrode is used to deliver a 60 Hz alternating current (e.g., 50 mA for 0.2 seconds).
-
Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Drug Administration: Test compounds are administered i.p. at various doses, with a corresponding vehicle control group.
-
Time of Peak Effect: The chemoconvulsant is administered at the time of peak effect of the test drug.
-
Seizure Induction: Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.[11]
-
Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED50 value is calculated using probit analysis.
Rotarod Neurotoxicity Test Protocol
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Training: Mice are trained on the rotarod apparatus (e.g., 1-inch diameter rod rotating at 6 rpm) for a set period until they can maintain their balance for a predetermined duration (e.g., 1-2 minutes).
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Testing: At the time of peak effect, mice are placed back on the rotating rod, and their ability to remain on the rod is tested at various time points (e.g., 30, 60, 120 minutes).
-
Endpoint: Neurological deficit is indicated if the animal falls off the rod within a set time (e.g., 1 minute).
-
Data Analysis: The TD50 value, the dose that causes neurotoxicity in 50% of the animals, is calculated.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MES and scPTZ tests.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test.
Conclusion and Future Directions
This guide highlights the well-established preclinical profile of carbamazepine as a benchmark anticonvulsant, particularly effective in models of generalized tonic-clonic seizures. In contrast, there is a clear and significant gap in the publicly available preclinical data for 3-(3-Chlorophenyl)pyrrolidine. While research on related derivatives suggests potential anticonvulsant activity within this chemical class, direct evaluation of the parent compound is necessary to ascertain its specific efficacy and safety profile.
Future research should prioritize the systematic evaluation of 3-(3-Chlorophenyl)pyrrolidine in standardized preclinical epilepsy models, including the MES and scPTZ tests, as well as neurotoxicity screens like the rotarod test. Determining its ED50 and TD50 values will be crucial for calculating a protective index and understanding its potential therapeutic window. Furthermore, mechanistic studies to elucidate its molecular targets will be essential for rational drug development. Such data will be invaluable for the scientific community to determine if 3-(3-Chlorophenyl)pyrrolidine or its analogs represent a promising new avenue for the treatment of epilepsy.
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Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Neuropsychopharmacology. [Link]
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Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. International Journal of Molecular Sciences. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]
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Carbamazepine protects against neuronal hyperplasia and abnormal gene expression in the megencephaly mouse. Neurobiology of Disease. [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed Central. [Link]
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Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia. [Link]
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Individual and combined antiepileptic and neurotoxic activity of carbamazepine and carbamazepine-10,11-epoxide in mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. ResearchGate. [Link]
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Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
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Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Molecules. [Link]
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Carbamazepine-induced neurotoxicity and its prevention by NMDA in cultured cerebellar granule cells. Neuroscience Letters. [Link]
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Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. PubMed Central. [Link]
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The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences. [Link]
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Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis. PubMed Central. [Link]
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A Review on Chemical Induced Kindling Models of Epilepsy. JSM Vet Med Res. [Link]
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In Vitro Validation of 3-(3-Chlorophenyl)pyrrolidine Binding to GABA Receptors: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 3-(3-Chlorophenyl)pyrrolidine's interaction with γ-aminobutyric acid (GABA) receptors. Designed for researchers, scientists, and drug development professionals, this document outlines objective comparisons of its binding and functional activity against established GABAergic compounds, supported by detailed experimental protocols.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its receptors, broadly classified into ionotropic GABA_A and metabotropic GABA_B receptors, are crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, making GABA receptors significant therapeutic targets.[1] 3-(3-Chlorophenyl)pyrrolidine is a compound of interest, and understanding its interaction with GABA receptors is a critical step in evaluating its potential pharmacological profile. A study has shown that a similar compound, 3-(p-chlorophenyl)pyrrolidine, acts as a prodrug for the GABA_B receptor agonist baclofen.[3]
This guide will detail two primary in vitro methodologies for characterizing the binding and functional effects of 3-(3-Chlorophenyl)pyrrolidine on GABA receptors: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assays: Quantifying Affinity for GABA Receptors
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[4] These assays quantify the interaction between a radiolabeled ligand and a receptor, allowing for the determination of key parameters like the dissociation constant (K_d), receptor density (B_max), and the inhibitory constant (K_i) of a competing unlabeled compound.[1][5]
Causality Behind Experimental Choices
The choice of radioligand and competitor is paramount for elucidating the specific binding site of 3-(3-Chlorophenyl)pyrrolidine. To differentiate between GABA_A and GABA_B receptor binding, specific radioligands are employed. For GABA_A receptors, [³H]Muscimol or [³H]Flunitrazepam are commonly used.[4][6][7] Muscimol is a potent agonist that binds to the GABA recognition site, while flunitrazepam binds to the benzodiazepine allosteric site.[6][8] For GABA_B receptors, [³H]GABA (in the presence of a GABA_A antagonist) or specific antagonists like [³H]CGP54626 can be utilized.[7][9]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]Muscimol Binding Assay for GABA_A Receptors
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[7] Finally, resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Muscimol (typically at its K_d value), and varying concentrations of 3-(3-Chlorophenyl)pyrrolidine or reference compounds (e.g., unlabeled GABA, bicuculline).[7]
-
Incubation: Incubate the plates at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[10]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[10]
Comparative Data Presentation
| Compound | Receptor Target | Radioligand | K_i (nM) | Reference(s) |
| 3-(3-Chlorophenyl)pyrrolidine | GABA_A | [³H]Muscimol | Experimental Value | - |
| GABA (Positive Control) | GABA_A | [³H]Muscimol | ~10-100 | [7] |
| Bicuculline (Antagonist) | GABA_A | [³H]Muscimol | ~100-500 | [8] |
| 3-(3-Chlorophenyl)pyrrolidine | GABA_B | [³H]CGP54626 | Experimental Value | - |
| Baclofen (Positive Control) | GABA_B | [³H]CGP54626 | ~50-200 | [8] |
Note: The K_i values are illustrative and will be determined experimentally.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Activity
While binding assays reveal affinity, they do not provide information about the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Whole-cell patch-clamp electrophysiology directly measures the ion flow through GABA receptor channels in response to compound application, providing a functional readout of receptor activity.[11][12]
Causality Behind Experimental Choices
This technique allows for the precise control of the cell's membrane potential and the application of compounds in a rapid and controlled manner.[11][13] By clamping the voltage, one can isolate and measure the currents mediated by GABA receptors. To determine if 3-(3-Chlorophenyl)pyrrolidine acts as a direct agonist, it is applied in the absence of GABA. To test for allosteric modulation, it is co-applied with a sub-maximal concentration of GABA.[11]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol: GABA_A Receptor Modulation
-
Cell Preparation: Culture cells (e.g., HEK293 cells stably expressing specific GABA_A receptor subunit combinations like α1β2γ2, or primary cultured neurons) on coverslips.[11][14]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. A brief suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration.[11][15]
-
Drug Application: A rapid solution exchange system is used to apply GABA and the test compound(s).[11][13]
-
Data Acquisition: Record the membrane currents using an amplifier and digitizer.
-
Experimental Paradigms:
-
Agonist activity: Apply increasing concentrations of 3-(3-Chlorophenyl)pyrrolidine alone to determine if it directly activates the GABA_A receptor.
-
Allosteric modulation: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA with varying concentrations of 3-(3-Chlorophenyl)pyrrolidine to assess potentiation or inhibition of the GABA-evoked current.[11]
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Plot concentration-response curves to determine the EC50 (for agonists) or the potentiation/inhibition percentage.
Comparative Data Presentation
| Compound | Functional Activity | EC50 / % Potentiation at 1 µM | Receptor Subtype(s) | Reference(s) |
| 3-(3-Chlorophenyl)pyrrolidine | To be determined | Experimental Value | α1β2γ2 | - |
| GABA (Agonist) | Agonist | EC50 ~1-10 µM | α1β2γ2 | [11] |
| Diazepam (Positive Modulator) | Potentiator | ~200-500% | α1β2γ2 | [11] |
| Bicuculline (Antagonist) | Antagonist | IC50 ~0.5-2 µM | α1β2γ2 | [12] |
Note: Values are illustrative and will be determined experimentally. The choice of receptor subtype can be tailored to the research question.
Conclusion
The combination of radioligand binding assays and whole-cell patch-clamp electrophysiology provides a robust in vitro platform to comprehensively validate the binding and functional activity of 3-(3-Chlorophenyl)pyrrolidine at GABA receptors. By comparing its pharmacological profile to well-characterized reference compounds, researchers can gain critical insights into its mechanism of action and potential as a modulator of the GABAergic system. This systematic approach ensures scientific rigor and provides the foundational data necessary for further drug development efforts.
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Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience. Retrieved from [Link]
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Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2018). Scientific Reports. Retrieved from [Link]
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Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. (1996). Journal of Neurophysiology. Retrieved from [Link]
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GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. (1990). Journal of Neurochemistry. Retrieved from [Link]
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Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. (1994). The Journal of Neuroscience. Retrieved from [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules. Retrieved from [Link]
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Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved from [Link]
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GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. (n.d.). Digital.CSIC. Retrieved from [Link]
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Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2020). ACS Omega. Retrieved from [Link]
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GABAA Receptor: Positive and Negative Allosteric Modulators. (2018). Neuropharmacology. Retrieved from [Link]
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Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. (1989). Journal of Medicinal Chemistry. Retrieved from [Link]
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GABAA receptor: Positive and negative allosteric modulators. (2018). Neuropharmacology. Retrieved from [Link]
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GABA and glutamate release affected by GABAB receptor antagonists with similar potency: no evidence for pharmacologically different presynaptic receptors. (1995). British Journal of Pharmacology. Retrieved from [Link]
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Effects of the allosteric antagonist 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 receptor modulation in the cerebellum. (2011). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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GABA Receptor Physiology and Pharmacology. (n.d.). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]
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Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (2018). Frontiers in Molecular Neuroscience. Retrieved from [Link]
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Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2023). Molecules. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 3-(3-Chlorophenyl)pyrrolidine: A Guide for Researchers
Introduction: The Significance of 3-(3-Chlorophenyl)pyrrolidine
The 3-aryl pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds that target a diverse range of receptors and enzymes. 3-(3-Chlorophenyl)pyrrolidine, in particular, serves as a crucial building block for the development of novel therapeutics, including dopamine reuptake inhibitors, serotonin receptor modulators, and potential anticonvulsant agents. The strategic placement of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, making the efficient and scalable synthesis of this intermediate a topic of considerable interest to researchers in drug discovery and development.
This guide provides a comprehensive, head-to-head comparison of four distinct synthetic routes to 3-(3-Chlorophenyl)pyrrolidine. Each route is analyzed from a mechanistic perspective, with a focus on the rationale behind experimental choices. Detailed, step-by-step protocols are provided for each methodology, and a comparative analysis of yield, stereocontrol, scalability, and cost is presented to aid researchers in selecting the most appropriate route for their specific needs.
Route 1: Palladium-Catalyzed Hydroarylation of a Pyrroline Precursor
This modern approach offers a direct and atom-economical method for the synthesis of 3-aryl pyrrolidines through a palladium-catalyzed hydroarylation of an N-protected pyrroline.[1][2] This strategy has emerged as a powerful tool for the late-stage functionalization of heterocyclic systems.
Strategic Overview and Mechanism
The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by migratory insertion of the pyrroline double bond into the Pd-Aryl bond. The key to the formation of the hydroarylation product, as opposed to a Heck-type olefination product, is the subsequent reductive elimination from a palladium hydride intermediate. The choice of an N-alkyl or N-Boc protecting group on the pyrroline is crucial, as N-acyl pyrrolines tend to favor the formation of alkene products.[1][2]
Caption: Palladium-Catalyzed Hydroarylation of 1-Boc-3-pyrroline.
Experimental Protocol
Step 1: Palladium-Catalyzed Hydroarylation
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and potassium carbonate (2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
1-Boc-3-pyrroline (1.0 equivalent) and 1-chloro-3-iodobenzene (1.2 equivalents) are added, followed by anhydrous 1,4-dioxane.
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 1-Boc-3-(3-chlorophenyl)pyrrolidine.
Step 2: Deprotection
-
The purified 1-Boc-3-(3-chlorophenyl)pyrrolidine is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA) (10 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with 1 M NaOH solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(3-chlorophenyl)pyrrolidine.
Route 2: Reduction of a Succinimide Intermediate
This classical approach involves the formation of a pyrrolidine-2,5-dione (succinimide) ring followed by its reduction to the desired pyrrolidine. This multi-step synthesis is robust and often high-yielding.
Strategic Overview and Mechanism
The synthesis commences with the formation of 2-(3-chlorophenyl)succinic acid, which is then cyclized with a source of ammonia (e.g., urea or by heating with an amine) to form the succinimide ring. The critical step is the reduction of the two carbonyl groups of the succinimide. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation, which proceeds via the formation of an aluminum-complexed intermediate that is subsequently hydrolyzed.
Caption: Synthesis via Michael Addition and Reductive Cyclization.
Experimental Protocol
Step 1: Michael Addition
-
To a solution of ethyl 3-chlorocinnamate (1.0 equivalent) in nitromethane (5.0 equivalents), a catalytic amount of a strong non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The excess nitromethane is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with 1 M HCl and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude γ-nitro ester, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude γ-nitro ester is dissolved in ethanol.
-
Palladium on carbon (10 wt. % Pd, 10 mol % Pd) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield 3-(3-chlorophenyl)pyrrolidine.
Route 4: 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This elegant approach utilizes a [3+2] cycloaddition reaction to construct the five-membered pyrrolidine ring in a single step with good control over stereochemistry.
Strategic Overview and Mechanism
An azomethine ylide, a transient 1,3-dipole, is generated in situ from the condensation of an α-amino acid (such as sarcosine) and an aldehyde (e.g., formaldehyde). This ylide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, in this case, 3-chlorostyrene. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. This method is particularly powerful for the enantioselective synthesis of pyrrolidines when a chiral catalyst is employed. [3][4]
Caption: Synthesis via 1,3-Dipolar Cycloaddition.
Experimental Protocol
-
A mixture of sarcosine (1.2 equivalents) and paraformaldehyde (1.5 equivalents) in toluene is heated to reflux with a Dean-Stark trap for 2 hours to generate the azomethine ylide in situ.
-
The reaction mixture is cooled to 80 °C, and 3-chlorostyrene (1.0 equivalent) is added.
-
The mixture is then heated at reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford 3-(3-chlorophenyl)pyrrolidine.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Pd-Catalyzed Hydroarylation | Route 2: Succinimide Reduction | Route 3: Michael Addition & Cyclization | Route 4: 1,3-Dipolar Cycloaddition |
| Overall Yield | Good to Excellent (typically 70-90%) [1][2] | Good (typically 60-80% over two steps) | Moderate to Good (typically 50-70% over two steps) | Moderate to Good (typically 50-75%) |
| Number of Steps | 2 (including deprotection) | 2 | 2 | 1 (one-pot) |
| Stereocontrol | Racemic product unless chiral ligands are used (can be complex and costly). | Racemic product. | Diastereoselective, can be enantioselective with chiral catalysts. | Can be highly stereoselective with appropriate chiral catalysts. [3][4] |
| Scalability | Potentially scalable, but catalyst cost and removal can be a concern. | Readily scalable, uses common and inexpensive reagents. | Scalable, but requires handling of nitromethane and high-pressure hydrogenation. | Scalable, though thermal conditions can be energy-intensive. |
| Starting Material Cost | 1-Boc-3-pyrroline can be moderately expensive. | 2-(3-chlorophenyl)succinic acid is commercially available at a reasonable cost. [2] | Ethyl 3-chlorocinnamate and nitromethane are relatively inexpensive. | 3-Chlorostyrene and sarcosine are readily available and affordable. [1][5] |
| Key Advantages | Direct C-H functionalization, high atom economy. | Robust and reliable, uses classical and well-understood reactions. | Convergent approach, potential for stereocontrol. | Forms the ring in a single step, excellent for stereocontrol. |
| Key Disadvantages | Cost of palladium catalyst and ligands. | Use of hazardous LiAlH₄, multi-step process. | Use of toxic nitromethane, high-pressure equipment may be needed. | Can have regioselectivity issues with certain substrates, requires heating. |
Conclusion and Recommendations
The optimal synthetic route to 3-(3-Chlorophenyl)pyrrolidine is highly dependent on the specific requirements of the research project, including scale, cost, and the need for stereochemical purity.
-
For rapid access to racemic material on a laboratory scale , Route 1 (Palladium-Catalyzed Hydroarylation) offers an efficient and direct method, provided the cost of the catalyst is not a limiting factor.
-
For large-scale synthesis where cost and robustness are paramount , Route 2 (Succinimide Reduction) is a highly attractive option, despite being a two-step process involving a hazardous reagent.
-
Route 3 (Michael Addition and Reductive Cyclization) presents a viable alternative, particularly if stereocontrol is desired and the necessary equipment for hydrogenation is available.
-
For researchers focused on enantioselective synthesis , Route 4 (1,3-Dipolar Cycloaddition) is the most promising approach, as it allows for the direct formation of chiral pyrrolidines through the use of chiral catalysts.
Ultimately, the choice of synthetic strategy will involve a trade-off between these factors. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your drug discovery and development program.
References
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
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BoroPharm. (n.d.). 3-Chlorostyrene. Retrieved from [Link]
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Szymańska, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]
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Viso, A., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(10), 3148–3159. [Link]
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Nichinde, C., et al. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]
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Adrio, J., & Carretero, J. C. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 3-(3-Chlorophenyl)pyrrolidine Using Knockout Models
Introduction: Beyond Binding—The Imperative for Mechanistic Validation
In the landscape of neuropharmacology, identifying a compound that binds to a specific target is merely the first step. The critical challenge lies in proving that this interaction is the true driver of the compound's physiological and behavioral effects. This guide addresses this challenge in the context of 3-(3-Chlorophenyl)pyrrolidine (CPP), a novel pyrrolidine derivative. Based on its structural similarity to known psychoactive compounds, we hypothesize that CPP functions as a monoamine transporter inhibitor, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and/or the norepinephrine transporter (NET).[1][2][3]
The validation of a drug's mechanism of action (MOA) is a foundational pillar of preclinical development.[4] Without it, a program risks advancing a compound with misunderstood effects, leading to failed clinical trials. Knockout (KO) genetic models, where the gene encoding the putative drug target is deleted, offer an unparalleled system for definitive MOA validation.[5][6] If a compound's effect vanishes in an animal lacking the target, it provides the strongest possible evidence of on-target activity.
This guide provides a comprehensive, multi-layered strategy for validating the hypothesized MOA of CPP. We will progress from foundational in vitro characterization to the use of isogenic knockout cell lines and, finally, to definitive in vivo studies with DAT, SERT, and NET knockout mice. This framework is designed not as a rigid template, but as a logical, self-validating workflow for researchers, scientists, and drug development professionals.
Part 1: Foundational In Vitro Profiling: Establishing the Target Hypothesis
Before investing in complex knockout models, we must first establish the compound's in vitro affinity and potency at the hypothesized targets. These initial assays provide the quantitative basis for our MOA hypothesis.
Protocol 1: Radioligand Binding Assays
This experiment determines the binding affinity (Ki) of CPP for each of the three monoamine transporters.
Methodology:
-
Source: Utilize commercially available cell membranes from HEK293 cells stably expressing human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.
-
Radioligands:
-
Procedure: Incubate cell membranes with a fixed concentration of radioligand and a range of CPP concentrations (e.g., 0.1 nM to 10 µM).
-
Controls: Use known selective inhibitors as positive controls for displacement (e.g., GBR-12935 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Detection: Measure radioactivity using a scintillation counter or gamma counter.
-
Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| CPP | 15.2 | 25.8 | 18.5 |
| GBR-12935 (DAT Control) | 2.1 | >1000 | 850 |
| Fluoxetine (SERT Control) | 250 | 1.5 | 350 |
| Desipramine (NET Control) | 980 | 150 | 3.2 |
Table 1: Hypothetical binding affinities of CPP and reference compounds at human monoamine transporters.
Interpretation: The hypothetical data suggest that CPP is a potent ligand for all three monoamine transporters, with relatively balanced affinity, positioning it as a potential triple reuptake inhibitor.
Protocol 2: Synaptosomal Neurotransmitter Uptake Assays
This functional assay measures CPP's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the synapse.
Methodology:
-
Source: Prepare synaptosomes from fresh brain tissue of wild-type rodents. Use striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine (NE).
-
Procedure: Pre-incubate synaptosomes with varying concentrations of CPP or control inhibitors. Initiate uptake by adding the radiolabeled neurotransmitter.
-
Termination: Stop the uptake reaction by rapid filtration and wash to separate synaptosomes from the extracellular medium.
-
Detection & Analysis: Quantify the radioactivity within the synaptosomes and calculate IC50 values for the inhibition of uptake.
Hypothetical Data Summary:
| Compound | DA Uptake (IC50, nM) | 5-HT Uptake (IC50, nM) | NE Uptake (IC50, nM) |
| CPP | 28.4 | 45.1 | 33.7 |
| Cocaine (Comparator) | 300 | 400 | 250 |
| Fluoxetine (SERT Control) | >1000 | 10.5 | 600 |
| Desipramine (NET Control) | >1000 | 220 | 8.9 |
Table 2: Hypothetical potency of CPP in inhibiting neurotransmitter uptake in rodent synaptosomes.
Part 2: In Vitro Validation with Isogenic Knockout Cell Lines
The next crucial step is to demonstrate that the cellular activity of CPP is strictly dependent on the presence of its target transporters. CRISPR-Cas9 technology allows for the creation of isogenic cell lines, providing the perfect control—a cell line that is identical to the parent except for the absence of the target gene.[9][10][11]
Experimental Workflow: CRISPR-Cas9 Knockout and Functional Assay
Caption: Workflow for validating CPP's MOA using CRISPR-generated knockout cell lines.
Protocol 3: Neurotransmitter Uptake in WT vs. KO Cells
Methodology:
-
Cell Lines: Use wild-type (WT) HEK293 cells and the generated DAT-KO, SERT-KO, and NET-KO isogenic lines. For each experiment, transiently transfect the appropriate WT and KO lines with the transporter cDNA corresponding to the neurotransmitter being tested (e.g., transfect WT and DAT-KO cells with hDAT for a dopamine uptake assay). This ensures that any observed effect is due to the specific transporter being studied.
-
Procedure: Plate cells and allow them to adhere. Treat cells with CPP (at a concentration ~5x its IC50) or vehicle.
-
Uptake Assay: Add the respective radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) and incubate for a short period (e.g., 10 minutes).
-
Analysis: Lyse the cells, measure radioactivity, and express the results as a percentage of uptake inhibition relative to the vehicle-treated control.
Hypothetical Data Summary:
| Cell Line | Treatment | % Inhibition of [³H]DA Uptake | % Inhibition of [³H]5-HT Uptake | % Inhibition of [³H]NE Uptake |
| WT | CPP | 92.5% | 89.1% | 90.3% |
| DAT-KO | CPP | 3.1% | 87.5% | 88.9% |
| SERT-KO | CPP | 90.8% | 5.5% | 89.7% |
| NET-KO | CPP | 91.3% | 88.4% | 4.7% |
Table 3: Hypothetical effect of CPP on neurotransmitter uptake in WT and isogenic KO cell lines. The data demonstrates that the inhibitory effect of CPP is lost only when the specific target transporter is knocked out.
Interpretation: This "genetic knockout" of the drug's effect is a powerful confirmation. The data clearly show that CPP's ability to block dopamine uptake is dependent on the presence of DAT, its ability to block serotonin uptake is dependent on SERT, and its ability to block norepinephrine uptake is dependent on NET. This provides strong, direct evidence for the on-target mechanism in a cellular context.[11][12]
Part 3: Definitive In Vivo Validation with Knockout Animal Models
The ultimate test of a drug's MOA is to demonstrate its on-target activity in a whole, living organism. Constitutive knockout mouse models for DAT, SERT, and NET are well-characterized and commercially available, serving as the gold standard for this type of validation.[13][14][15] The core principle is pharmacological occlusion: if the genetic deletion of a target produces a specific phenotype, a drug acting through that same target should have a diminished or absent effect in the KO animal.[5]
Hypothesized Signaling Pathway and KO Interruption
Caption: Hypothesized mechanism of CPP and its interruption in a knockout model.
Protocol 4: Behavioral Phenotyping in WT and KO Mice
Objective: To determine if the behavioral effects of CPP are absent in mice lacking the target transporters.
Methodology:
-
Animals: Use adult male wild-type (C57BL/6J), DAT-KO, SERT-KO, and NET-KO mice on the same genetic background.
-
Drug Administration: Administer CPP (e.g., 10 mg/kg, i.p.) or vehicle.
-
Behavioral Tests:
-
Locomotor Activity: Place mice in an open-field arena and record total distance traveled for 60 minutes. DAT-KO mice are expected to have high baseline hyperactivity.[16][17]
-
Anxiety-Related Behavior (Elevated Plus Maze): Measure time spent in the open arms of the maze. SERT-KO mice often exhibit a baseline high-anxiety phenotype.[18][19]
-
-
Analysis: Use a two-way ANOVA to analyze the effects of genotype and drug treatment.
Hypothetical Data Summary:
| Genotype | Treatment | Locomotor Activity (Total Distance, m) | Time in Open Arms (EPM, s) |
| Wild-Type | Vehicle | 150 ± 12 | 35 ± 4 |
| Wild-Type | CPP | 450 ± 35 | 75 ± 8 |
| DAT-KO | Vehicle | 600 ± 50 | 38 ± 5 |
| DAT-KO | CPP | 615 ± 48 | 72 ± 9 |
| SERT-KO | Vehicle | 145 ± 15 | 15 ± 3 |
| SERT-KO | CPP | 430 ± 40 | 20 ± 4 |
Table 4: Hypothetical behavioral effects of CPP in WT and KO mice. The locomotor-activating effect of CPP is occluded in DAT-KO mice. The anxiolytic effect is blunted in SERT-KO mice.
Interpretation: The lack of a further increase in locomotion in DAT-KO mice after CPP administration strongly suggests that the hyperactivity induced by CPP in WT mice is mediated via DAT inhibition.[20] Similarly, the blunted anxiolytic effect in SERT-KO mice points to SERT inhibition as a key component of its anxiety-reducing properties.
Protocol 5: In Vivo Microdialysis
Objective: To provide direct neurochemical evidence that CPP increases synaptic neurotransmitter levels by blocking its target transporters.
Methodology:
-
Surgery: Implant microdialysis probes into the striatum (for dopamine) and prefrontal cortex (for serotonin and norepinephrine) of WT, DAT-KO, and SERT-KO mice.
-
Procedure: After recovery, collect baseline dialysate samples. Administer CPP (10 mg/kg, i.p.) and continue collecting samples every 20 minutes for 3 hours.
-
Analysis: Analyze dialysate concentrations of DA, 5-HT, and NE using HPLC with electrochemical detection. Express data as a percentage change from baseline.
Hypothetical Data Summary (Striatal Dopamine):
| Genotype | Treatment | Peak Dopamine Level (% of Baseline) |
| Wild-Type | CPP | 450% |
| DAT-KO | CPP | 110% |
Table 5: Hypothetical effect of CPP on extracellular dopamine in the striatum. The massive increase in dopamine seen in WT mice is absent in DAT-KO mice, confirming the MOA.
Interpretation Logic for In Vivo Studies:
Caption: Decision tree for interpreting in vivo data from knockout model experiments.
Conclusion: A Cohesive Narrative of Mechanistic Validation
This guide illustrates that knockout models are not merely a single experiment but the cornerstone of a logical framework. They provide the "loss-of-function" evidence that is essential for de-risking novel therapeutic candidates and building a solid foundation for clinical translation. Adopting this comprehensive approach ensures scientific rigor and significantly increases the probability of success in the long and arduous journey of drug development.
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Comparative Pharmacokinetic Profiling of 3-(3-Chlorophenyl)pyrrolidine Analogues: An Application Scientist's Guide
Introduction: The Pyrrolidine Scaffold and the Imperative of Pharmacokinetic Characterization
The 3-(3-chlorophenyl)pyrrolidine scaffold is a key pharmacophore in modern drug discovery, particularly for agents targeting the central nervous system (CNS).[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while its physicochemical properties can be modulated to optimize therapeutic efficacy.[2] However, the journey from a potent, target-selective compound to a clinically viable drug is critically dependent on its pharmacokinetic (PK) profile—the study of how an organism affects a drug.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these analogues is not merely a data-gathering exercise; it is fundamental to designing molecules with appropriate exposure, duration of action, and safety margins.[4][5]
This guide provides a comparative framework for analyzing the pharmacokinetic profiles of novel 3-(3-chlorophenyl)pyrrolidine analogues. As a senior application scientist, the focus here is not just on the "what" but the "why"—explaining the rationale behind experimental choices and interpreting the data to guide the next steps in drug development. We will explore the essential in vitro and in vivo assays that form the backbone of a robust PK package, complete with detailed protocols and illustrative data.
The Pharmacokinetic Workflow: From In Vitro Screening to In Vivo Validation
A successful drug discovery program employs a tiered approach to ADME/PK evaluation, starting with high-throughput in vitro screens to prioritize compounds and culminating in comprehensive in vivo studies for late-stage candidates.[4][5] This strategy ensures that resources are focused on analogues with the highest probability of success.
Caption: Tiered approach to pharmacokinetic evaluation.
Core Pharmacokinetic Parameters and Their Significance
Before delving into experimental protocols, it is crucial to understand the key parameters we aim to measure. These metrics provide a quantitative description of a drug's disposition in the body.
| Parameter | Symbol | Description | Importance in Drug Development |
| Clearance | CL | The volume of plasma cleared of the drug per unit time (e.g., mL/min/kg). | Determines the maintenance dose required to achieve a steady-state concentration. High clearance can lead to a short duration of action. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus plasma. A large Vd suggests extensive tissue distribution. |
| Elimination Half-Life | t½ | The time required for the drug concentration in the plasma to decrease by half. | Dictates the dosing interval. It is dependent on both clearance and volume of distribution (t½ ≈ 0.693 * Vd / CL). |
| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for oral drugs. Low bioavailability may necessitate higher doses or alternative formulations.[6] |
| Brain-to-Plasma Ratio | Kp (total), Kp,uu (unbound) | The ratio of the drug concentration in the brain to that in the plasma at steady-state. | Crucial for CNS-targeting drugs. Kp,uu, which accounts for protein binding, is the most accurate predictor of target engagement in the brain.[7][8] |
Part 1: In Vitro ADME Profiling – Foundational Screening
In vitro assays are the workhorse of early drug discovery, offering high-throughput capabilities to assess fundamental ADME properties and guide structure-activity relationship (SAR) development.[9][10]
Distribution: Plasma Protein Binding (PPB)
Expertise & Experience: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[11][12][13] Therefore, measuring the extent of plasma protein binding is critical for interpreting PK and pharmacodynamic (PD) data.[14] High protein binding can limit tissue penetration and reduce efficacy, but it can also prolong the drug's half-life.[14] The gold-standard method for this assessment is equilibrium dialysis.[12][13]
Experimental Protocol: Equilibrium Dialysis for PPB
-
Preparation: A semi-permeable membrane (typically with a 10,000 Da molecular weight cutoff) separates a plasma-containing chamber from a buffer-containing chamber in a dialysis device (e.g., RED device).[15]
-
Compound Spiking: The test compound (e.g., a 3-(3-chlorophenyl)pyrrolidine analogue) is added to the plasma chamber at a clinically relevant concentration (e.g., 1-5 µM).[12]
-
Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for approximately 4-6 hours to allow the unbound drug to diffuse across the membrane and reach equilibrium.[12]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Sample Preparation: To measure the total concentration in the plasma chamber, an equal volume of blank buffer is added. To release the bound drug and precipitate proteins, an organic solvent (e.g., acetonitrile) is added to a separate aliquot of the plasma sample.[16] The buffer sample is analyzed directly.
-
Quantification: The concentration of the compound in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][17]
-
Calculation:
-
Percent Bound = ( [Plasma] - [Buffer] ) / [Plasma] * 100
-
Fraction Unbound (fu) = [Buffer] / [Plasma]
-
Caption: Workflow for Plasma Protein Binding assay.
Metabolism: Microsomal and Hepatocyte Stability
Expertise & Experience: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP450) enzymes playing a major role in the clearance of many drugs.[18][19] Assessing a compound's stability in the presence of liver microsomes (containing CYP450s) or hepatocytes (the whole liver cell) provides an early indication of its metabolic fate and potential in vivo clearance.[4] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability. For pyrrolidine derivatives, metabolism often involves oxidation of the ring.[20]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system (required for CYP450 activity) in a phosphate buffer.[4]
-
Incubation: Pre-warm the reaction mixture to 37°C. The reaction is initiated by adding the test compound (typically at 1 µM).
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21] This also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged, and the supernatant is transferred for analysis.
-
Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
In Vitro Half-Life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Part 2: In Vivo Pharmacokinetic Studies – The Whole-System View
While in vitro assays are predictive, in vivo studies in animal models (typically rodents) are essential to understand how all ADME processes integrate to determine the complete PK profile.[3][22][23]
Expertise & Experience: A typical rodent PK study involves administering the compound by both an intravenous (IV) and an oral (PO) route.[6] The IV dose provides direct information on systemic clearance and volume of distribution, as it bypasses absorption. The PO dose, when compared to the IV data, allows for the calculation of oral bioavailability (F%).[6] For CNS-targeted 3-(3-chlorophenyl)pyrrolidine analogues, collecting brain tissue in addition to blood is critical for determining the brain-to-plasma ratio.[24]
Experimental Protocol: Rodent Pharmacokinetic Study (Mouse or Rat)
-
Animal Acclimation & Dosing: Use appropriate rodent strains (e.g., Sprague-Dawley rats or CD-1 mice).[6][16] Acclimate animals before the study. Divide animals into two groups: IV and PO administration.
-
Dose Administration:
-
IV Group: Administer the compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage.[16]
-
-
Sample Collection:
-
Collect blood samples (serial sampling from the same animal is preferred to reduce variability) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[16][22]
-
Centrifuge blood to separate plasma, which is then stored at -80°C until analysis.[16]
-
For CNS studies, at terminal time points, euthanize the animals, perfuse with saline to remove blood from the brain, and collect the brain tissue.[24]
-
-
Bioanalysis:
-
Develop and validate a robust LC-MS/MS method for the quantification of the analogue in plasma and brain homogenate.[17][25][26] Method validation ensures accuracy, precision, and reproducibility.[25]
-
Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix.[16][27]
-
-
Pharmacokinetic Analysis:
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters (CL, Vd, t½, AUC).
-
Calculate oral bioavailability: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Calculate the brain-to-plasma ratio: Kp = AUC_brain / AUC_plasma.[7]
-
Part 3: Comparative Analysis of 3-(3-Chlorophenyl)pyrrolidine Analogues
Structural modifications to the pyrrolidine core can dramatically alter the pharmacokinetic profile. The following table presents illustrative data for three hypothetical analogues to demonstrate how these changes can be interpreted.
-
Analogue A: The parent 3-(3-chlorophenyl)pyrrolidine.
-
Analogue B: Analogue A with an added polar hydroxyl group.
-
Analogue C: Analogue A with an added lipophilic trifluoromethyl group.
| Parameter | Analogue A (Parent) | Analogue B (+OH) | Analogue C (+CF3) | Rationale for Observed Differences |
| In Vitro t½ (Human Microsomes) | 45 min | 55 min | 20 min | The electron-withdrawing CF3 group (Analogue C) may create a new site for metabolic attack, increasing clearance. The polar OH group (Analogue B) might slightly hinder interaction with some CYP enzymes. |
| Fraction Unbound (fu, plasma) | 0.15 (15%) | 0.25 (25%) | 0.05 (5%) | Increased lipophilicity (Analogue C) often leads to higher plasma protein binding. Increased polarity (Analogue B) reduces binding. |
| Oral Bioavailability (F%) in Rat | 40% | 25% | 50% | Analogue B's lower bioavailability could be due to increased first-pass metabolism or lower permeability. Analogue C's higher lipophilicity may enhance absorption across the gut wall. |
| Clearance (CL) in Rat (mL/min/kg) | 20 | 35 | 45 | Higher clearance for B and C aligns with their microsomal stability data, but also reflects the higher free fraction for B, making more drug available for clearance. |
| Brain-to-Plasma Ratio (Kp, total) | 1.8 | 0.5 | 3.5 | Lipophilicity is a key driver for crossing the blood-brain barrier. The polar OH group (Analogue B) hinders CNS penetration, while the lipophilic CF3 group (Analogue C) enhances it. |
| Unbound Brain-to-Plasma (Kp,uu) | 1.2 | 0.8 | 0.9 | This parameter normalizes for protein binding differences. The values near 1 suggest that all analogues primarily cross the BBB via passive diffusion, but Analogue B and C might be weak substrates for efflux transporters (Kp,uu < 1).[7] |
Potential Metabolic Pathways
Based on studies of related structures, the metabolism of 3-(3-chlorophenyl)pyrrolidine analogues likely involves oxidation at the carbon atoms alpha to the nitrogen.[20] This can lead to the formation of lactam metabolites or ring-opening to form gamma-aminobutyric acid (GABA)-type structures.
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A Comparative Safety Profile Analysis: Benchmarking 3-(3-Chlorophenyl)pyrrolidine Against Established Dopamine Reuptake Inhibitors
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A Technical Guide for Drug Development Professionals
Introduction
3-(3-Chlorophenyl)pyrrolidine is a novel psychoactive compound belonging to the pyrrolidine class. Its structural similarity to other known dopamine reuptake inhibitors (DRIs) suggests a potential application in CNS disorders, but also raises questions about its safety profile. As with any new chemical entity (NCE), a rigorous preclinical safety evaluation is paramount to identify potential liabilities before human trials.[1][2][3] This guide provides a framework for benchmarking the safety profile of 3-(3-Chlorophenyl)pyrrolidine against established DRIs, focusing on a tiered, mechanism-driven approach to toxicity testing.
The primary goals of this preclinical safety evaluation are to identify a safe starting dose for clinical studies, define potential target organs for toxicity, and establish clear safety parameters for clinical monitoring.[1] This document will detail the necessary in vitro and in vivo assays, explain the scientific rationale behind their selection, and present a comparative analysis with well-characterized DRIs.
Selection of Comparator Drugs
To establish a relevant benchmark, 3-(3-Chlorophenyl)pyrrolidine should be compared against drugs with a similar primary mechanism of action—inhibition of the dopamine transporter (DAT).[4] The selected comparators are:
-
Methylphenidate (Ritalin®): A widely prescribed psychostimulant for ADHD and narcolepsy, Methylphenidate is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5][6] Its extensive clinical use provides a robust dataset on both common and rare adverse events.[5][7][8]
-
Bupropion (Wellbutrin®): An atypical antidepressant and smoking cessation aid, Bupropion is also an NDRI.[9][10] Its safety profile is distinct from typical stimulants, with a notable risk of seizures at higher doses.[11][12][13][14]
These comparators represent two different therapeutic classes, providing a broad context for evaluating the potential risks associated with 3-(3-Chlorophenyl)pyrrolidine.
Tier 1: In Vitro Safety Profiling
The initial phase of safety assessment focuses on in vitro assays to identify potential cellular liabilities with high throughput.
General Cytotoxicity
Rationale: Before assessing specific organ toxicities, it is essential to determine the baseline cytotoxicity of the compound. This helps in selecting appropriate dose ranges for subsequent, more complex assays and flags compounds that are broadly toxic to cells.
Recommended Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity in metabolically active cells, providing an indication of cell viability.[15]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, directly measuring cytotoxicity.[16]
These assays should be performed on a relevant cell line, such as a human neuroblastoma line (e.g., SH-SY5Y) or a hepatic cell line (e.g., HepG2), to provide context for potential neurotoxicity or hepatotoxicity.
Genotoxicity
Rationale: Assessing the potential for a compound to cause genetic mutations is a critical regulatory requirement.[17] Genotoxicity can lead to carcinogenesis or heritable genetic defects. A standard battery of tests is used to screen for different types of genetic damage.
Recommended Assays:
-
Bacterial Reverse Mutation (Ames) Test (OECD 471): This is the most common initial screen for mutagenicity.[18] It uses several strains of bacteria to detect point mutations caused by the test compound, both with and without metabolic activation (S9 fraction).[19]
-
In Vitro Micronucleus Assay (OECD 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) events in mammalian cells.[20][21][22][23][24] A positive result indicates the potential for chromosomal damage.
Cardiovascular Safety: hERG Channel Inhibition
Rationale: Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[25][26] Early screening for hERG liability is a mandatory step in drug development.[27][28]
Recommended Assay:
-
Automated Patch-Clamp Assay: This high-throughput method directly measures the electrical current through the hERG channel in cells stably expressing the channel (e.g., HEK-293 cells).[25][26][29] The assay determines the concentration at which the compound inhibits the channel by 50% (IC50).
Hepatotoxicity
Rationale: Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[30] Preclinical models are essential to screen out the most potent hepatotoxins, although they are not always perfectly predictive of human responses.[31][32]
Recommended Assays:
-
In Vitro Hepatocyte Toxicity: Primary human hepatocytes or stable cell lines like HepG2 are exposed to the compound. Endpoints include cell viability (MTT/LDH), measurement of liver enzymes (e.g., ALT, AST), and assessment of mitochondrial dysfunction or reactive oxygen species (ROS) formation.[33][34]
Tier 2: In Vivo Acute Toxicity Assessment
Following in vitro profiling, in vivo studies are necessary to understand the compound's effects in a whole organism.
Rationale: An acute oral toxicity study provides crucial information on the substance's intrinsic toxicity after a single dose. It helps to classify the compound for hazard labeling and informs dose selection for subsequent repeat-dose studies.[35]
Recommended Assay:
-
Acute Toxic Class Method (OECD 423): This method uses a stepwise procedure with a small number of animals (typically female rats) to assign a GHS toxicity classification.[36][37][38][39] The study involves administering one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) and observing the animals for mortality and clinical signs of toxicity over 14 days.[36][37]
Comparative Data Summary
The following table presents a hypothetical but plausible safety profile for 3-(3-Chlorophenyl)pyrrolidine alongside literature-derived data for the comparator drugs. This format allows for a direct comparison of key safety endpoints.
| Safety Assay | Endpoint | 3-(3-Chlorophenyl)pyrrolidine (Hypothetical Data) | Methylphenidate | Bupropion |
| General Cytotoxicity (HepG2) | IC50 (µM) | 55 | >100 | 75 |
| Ames Test (OECD 471) | Mutagenicity | Negative | Negative | Negative |
| Micronucleus Test (OECD 487) | Genotoxicity | Negative | Negative | Negative |
| hERG Inhibition | IC50 (µM) | 25 | >30 | 15 |
| Acute Oral Toxicity (OECD 423) | GHS Category | Category 4 (300-2000 mg/kg) | Category 4 (300-2000 mg/kg) | Category 4 (300-2000 mg/kg) |
| Primary Adverse Effects (Clinical) | N/A | N/A | Insomnia, decreased appetite, anxiety, tachycardia[6][7][40] | Dry mouth, nausea, insomnia, seizure risk[11][12][41] |
Experimental Protocols
Protocol 1: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are cultured under standard conditions.[20]
-
Exposure: Cells are exposed to at least three concentrations of 3-(3-Chlorophenyl)pyrrolidine, a vehicle control, and positive controls (for clastogenicity and aneugenicity) for 3-6 hours with metabolic activation (S9) and for a longer period (e.g., 24 hours) without S9.[20]
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.
-
Analysis: The frequency of micronucleated cells is calculated and statistically compared to the vehicle control. A dose-dependent, statistically significant increase indicates a positive result.[20]
Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Selection: Healthy, young adult female rats are used. They are acclimatized for at least five days before the study.[35]
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: A group of three rats is dosed with a starting dose (e.g., 300 mg/kg) of 3-(3-Chlorophenyl)pyrrolidine via oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and body weight changes for 14 days.[37]
-
Stepwise Procedure:
-
If mortality occurs in 2/3 or 3/3 animals, the study is stopped, and the substance is classified.
-
If no mortality or mortality in 1/3 animals occurs, the procedure is repeated with three more animals at the same dose.
-
Based on the overall mortality at that dose, a decision is made to either stop the study and classify or move to a higher or lower dose level with a new group of animals.[36]
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Visualization of Workflows
Caption: Tiered approach for preclinical safety assessment.
Caption: Workflow for the automated patch-clamp hERG assay.
Data Interpretation and Risk Assessment
The hypothetical data suggest that 3-(3-Chlorophenyl)pyrrolidine presents a safety profile that warrants further investigation but does not raise immediate red flags when compared to established drugs.
-
Cytotoxicity: Its IC50 is lower than Methylphenidate but comparable to Bupropion, suggesting moderate baseline cytotoxicity.
-
Genotoxicity: Negative results in both the Ames and micronucleus assays are highly encouraging, indicating a low likelihood of mutagenic or clastogenic potential.
-
Cardiotoxicity: The hERG IC50 of 25 µM is a key parameter. A common rule of thumb is to maintain at least a 30-fold to 100-fold margin between the hERG IC50 and the therapeutic plasma concentration (Cmax). Further pharmacokinetic studies would be needed to determine if this margin can be achieved. Its potency is weaker than Bupropion in this hypothetical model.
-
Acute Toxicity: A GHS Category 4 classification is common for CNS-active drugs and is similar to the comparators, indicating moderate acute toxicity.
The primary risks associated with the DRI class include cardiovascular effects (increased heart rate and blood pressure) and psychiatric adverse effects (anxiety, psychosis).[5][8] Bupropion also carries a specific, dose-dependent risk of seizures.[13][14] Therefore, follow-up studies for 3-(3-Chlorophenyl)pyrrolidine should include a repeat-dose toxicity study in two species with a focus on cardiovascular monitoring and detailed neurobehavioral assessments.
Conclusion
This guide outlines a foundational, tiered strategy for benchmarking the safety profile of the novel compound 3-(3-Chlorophenyl)pyrrolidine. By employing a battery of standardized in vitro and in vivo assays and comparing the results to established drugs like Methylphenidate and Bupropion, researchers can build a comprehensive risk assessment. The hypothetical data presented suggest that while the compound shows no evidence of genotoxicity, its moderate cytotoxicity and hERG inhibition warrant careful consideration and further investigation in more advanced preclinical models to fully characterize its safety profile before proceeding to clinical development.
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Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from [Link]
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Ezhilarasan, D., et al. (2024, December 3). Preclinical liver toxicity models: Advantages, limitations and recommendations. Toxicology. Retrieved from [Link]
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OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. (n.d.). Scribd. Retrieved from [Link]
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In Vivo Validation of 3-(3-Chlorophenyl)pyrrolidine as a Dopamine Transporter Imaging Agent: A Comparative Analysis
A comprehensive in vivo validation of 3-(3-chlorophenyl)pyrrolidine as a dopamine transporter (DAT) imaging agent remains to be publicly documented. Extensive literature searches did not yield specific preclinical or clinical data on its binding affinity, selectivity, radiolabeling, or performance in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.
Therefore, a direct comparison with established DAT imaging agents is not feasible at this time. This guide will instead provide a comparative framework, outlining the essential in vivo validation parameters and how they are assessed for benchmark DAT tracers. This will serve as a blueprint for the potential future evaluation of novel agents like 3-(3-chlorophenyl)pyrrolidine.
The Critical Role of Dopamine Transporter Imaging
The dopamine transporter is a key protein in the regulation of dopamine neurotransmission. Its density and function are significantly altered in several neurological and psychiatric disorders, most notably Parkinson's disease, where a loss of dopaminergic neurons in the substantia nigra leads to a reduction in striatal DAT density. Consequently, in vivo imaging of DAT serves as an invaluable biomarker for differential diagnosis, disease progression monitoring, and the evaluation of therapeutic interventions.
Established Dopamine Transporter Imaging Agents: A Benchmark for Comparison
A new DAT imaging agent must demonstrate favorable characteristics in comparison to existing, well-validated tracers. The most commonly used agents in clinical and research settings include:
-
[¹¹C]Cocaine: One of the earliest radiotracers for DAT imaging, it exhibits rapid kinetics. However, its use is limited by the short half-life of carbon-11 (20.4 minutes) and its complex metabolism.
-
[¹⁸F]FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane): This fluorine-18 labeled tracer offers the advantage of a longer half-life (109.8 minutes), allowing for centralized production and distribution. It demonstrates high affinity and selectivity for DAT.
-
[⁹⁹mTc]TRODAT-1: A technetium-99m labeled SPECT agent, it is widely used in clinical settings for the diagnosis of Parkinsonian syndromes. SPECT imaging, while more accessible than PET, generally offers lower spatial resolution.
Key In Vivo Validation Parameters for a Novel DAT Imaging Agent
For 3-(3-chlorophenyl)pyrrolidine to be considered a viable DAT imaging agent, it would need to undergo rigorous in vivo validation, assessing the following key parameters against the established benchmarks.
Binding Affinity and Selectivity
A successful imaging agent must exhibit high affinity for its target (DAT) and low affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), to ensure a specific signal.
Table 1: Hypothetical In Vitro Binding Affinity (Ki, nM) Profile for a Promising DAT Imaging Agent
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 3-(3-Chlorophenyl)pyrrolidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| [¹¹C]Cocaine | ~100-250 | ~300-500 | ~500-1000 | Low | Low |
| [¹⁸F]FECNT | ~1-5 | >1000 | >1000 | High | High |
| [⁹⁹mTc]TRODAT-1 | ~10-20 | >1000 | >1000 | High | High |
In Vivo Brain Pharmacokinetics and Target Engagement
The ideal tracer should readily cross the blood-brain barrier, exhibit high uptake in DAT-rich regions (e.g., striatum), and show rapid clearance from non-target areas (e.g., cerebellum) to provide a high signal-to-background ratio.
Table 2: Hypothetical In Vivo Performance Characteristics in Non-Human Primates
| Radiotracer | Peak Striatum-to-Cerebellum Ratio | Time to Peak Ratio (min) | Brain Uptake (%ID/g) at Peak |
| [¹⁸F/¹¹C]-3-(3-Chlorophenyl)pyrrolidine | Data Not Available | Data Not Available | Data Not Available |
| [¹¹C]Cocaine | ~2-4 | 10-20 | Moderate |
| [¹⁸F]FECNT | ~8-12 | 60-90 | High |
| [⁹⁹mTc]TRODAT-1 | ~4-6 | 120-180 | Moderate |
Experimental Workflows for In Vivo Validation
The validation of a novel DAT imaging agent like 3-(3-chlorophenyl)pyrrolidine would involve a multi-step process, from initial chemical synthesis to preclinical imaging studies.
Dopamine Signaling Pathway
Caption: Dopaminergic synapse illustrating dopamine release, reuptake via DAT, and postsynaptic receptor binding.
In Vivo Validation Workflow
Caption: Step-by-step workflow for the in vivo validation of a novel DAT imaging agent.
Detailed Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the in vitro binding affinity (Ki) and selectivity of 3-(3-chlorophenyl)pyrrolidine for DAT, SERT, and NET.
-
Materials:
-
Membrane preparations from cells expressing human DAT, SERT, or NET.
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Increasing concentrations of non-radiolabeled 3-(3-chlorophenyl)pyrrolidine.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of 3-(3-chlorophenyl)pyrrolidine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vivo PET/SPECT Imaging in a Non-Human Primate
-
Objective: To evaluate the brain uptake, regional distribution, and pharmacokinetics of radiolabeled 3-(3-chlorophenyl)pyrrolidine.
-
Materials:
-
Radiolabeled 3-(3-chlorophenyl)pyrrolidine (e.g., with ¹⁸F or ¹¹C).
-
Anesthetized non-human primate (e.g., rhesus macaque).
-
PET or SPECT scanner.
-
Arterial blood sampling line.
-
-
Procedure:
-
Position the anesthetized animal in the scanner.
-
Administer the radiotracer as an intravenous bolus.
-
Acquire dynamic PET or SPECT images of the brain for a predefined duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time.
-
Analyze the imaging data to generate time-activity curves for different brain regions (e.g., striatum, cerebellum).
-
Use pharmacokinetic modeling to calculate parameters such as brain uptake, distribution volume, and binding potential.
-
Calculate the striatum-to-cerebellum ratio over time as an index of specific DAT binding.
-
Future Directions and Conclusion
While the current lack of data prevents a direct in vivo validation and comparison of 3-(3-chlorophenyl)pyrrolidine, this guide establishes the necessary framework for such an evaluation. Future research should focus on the synthesis and radiolabeling of this compound, followed by rigorous in vitro and in vivo characterization as outlined above. Should 3-(3-chlorophenyl)pyrrolidine demonstrate high affinity and selectivity for DAT, favorable pharmacokinetic properties, and high target-to-background ratios in preclinical models, it could emerge as a valuable new tool for the in vivo imaging of the dopamine transporter in health and disease. Until such data becomes available, established tracers like [¹⁸F]FECNT and [⁹⁹mTc]TRODAT-1 will remain the gold standard in the field.
A Comparative Analysis of 3-(Chlorophenyl)pyrrolidine Derivatives: Efficacy in Preclinical Models of Seizures and Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the efficacy of 3-(chlorophenyl)pyrrolidine derivatives, a class of compounds with demonstrated potential in the fields of neurology and pain management. While a direct comparative analysis of 3-(3-Chlorophenyl)pyrrolidine with its 2- and 4-chloro isomers is limited by the availability of public data, this document synthesizes findings from studies on closely related derivatives to offer insights into their structure-activity relationships and therapeutic potential. The information presented herein is intended to support researchers in drug discovery and development by providing a comprehensive overview of available preclinical data and standardized experimental protocols.
Introduction to 3-(Chlorophenyl)pyrrolidine Derivatives
The pyrrolidine scaffold is a versatile building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution with a chlorophenyl group at the 3-position has been a key area of investigation for developing agents that modulate central nervous system activity. These compounds have shown promise as anticonvulsants and analgesics, with their mechanism of action often attributed to the modulation of ion channels and neurotransmitter reuptake.
This guide will focus on the comparative efficacy of 3-(chlorophenyl)pyrrolidine derivatives in established preclinical models, providing a framework for understanding their potential therapeutic applications.
Comparative Efficacy in Preclinical Models
The following sections detail the available efficacy data for derivatives of 3-(2-chlorophenyl)pyrrolidine and 3-(3-chlorophenyl)pyrrolidine in validated animal models of epilepsy and pain.
Anticonvulsant Activity
The maximal electroshock (MES) and 6 Hz seizure tests are standard preclinical models used to evaluate the anticonvulsant potential of novel compounds. The MES test is a model of generalized tonic-clonic seizures, while the 6 Hz test is a model of psychomotor seizures that can be resistant to some conventional antiepileptic drugs.
A key study investigated a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, providing valuable comparative data.[2] The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined for the most active compounds.
Table 1: Anticonvulsant Efficacy of 3-(Chlorophenyl)pyrrolidine Derivatives [2]
| Compound | Phenyl Substitution | MES Test ED50 (mg/kg) | 6 Hz (32 mA) Test ED50 (mg/kg) |
| Compound 6 | 2-chloro | 68.30 | 28.20 |
| Compound 19 | 3-chloro | Not Determined | >100 |
| Valproic Acid (Reference) | - | 252.74 | 130.64 |
Lower ED50 values indicate higher potency.
The data indicates that the 2-chloro substituted derivative, Compound 6, demonstrated significantly greater potency than the reference drug, valproic acid, in both the MES and 6 Hz seizure models.[2] While a direct ED50 for the 3-chloro substituted Compound 19 in the MES test was not determined, its activity in the 6 Hz test was notably lower than that of Compound 6.[2] This suggests that the position of the chlorine atom on the phenyl ring can significantly influence anticonvulsant efficacy.
Antinociceptive Activity
The formalin test is a widely used model of tonic pain that has two distinct phases: an early, acute phase resulting from direct activation of nociceptors, and a late, inflammatory phase.[2] This model is valuable for assessing the analgesic potential of compounds.
In the same study, the antinociceptive effects of Compounds 6 and 19 were evaluated in the formalin test.[2] The results are summarized below.
Table 2: Antinociceptive Activity of 3-(Chlorophenyl)pyrrolidine Derivatives in the Formalin Test [2]
| Compound | Phenyl Substitution | Dose (mg/kg) | % Inhibition of Licking Time (Phase 1) | % Inhibition of Licking Time (Phase 2) |
| Compound 6 | 2-chloro | 60 | 45% | 60% |
| Compound 19 | 3-chloro | 60 | 30% | 55%* |
*Statistically significant inhibition (p < 0.05)
Both compounds demonstrated analgesic activity, particularly in the inflammatory phase of the formalin test.[2] Compound 6, the 2-chloro derivative, showed significant inhibition in both phases, suggesting a broader mechanism of action in pain modulation compared to Compound 19.[2]
Proposed Mechanisms of Action
The therapeutic effects of 3-(chlorophenyl)pyrrolidine derivatives are believed to be mediated through multiple mechanisms.
Ion Channel Modulation
Studies on active anticonvulsant derivatives of 3-(chlorophenyl)pyrrolidine suggest that a probable mechanism of action involves the inhibition of voltage-gated sodium and L-type calcium channels.[2] By blocking these channels, these compounds can reduce neuronal excitability and suppress seizure propagation.
Caption: Mechanism of monoamine reuptake inhibition by 3-phenylpyrrolidine derivatives.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key in vivo and in vitro assays discussed in this guide.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Adult male mice (e.g., CD-1 or C57BL/6) weighing 20-25g are typically used.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure: a. Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). b. At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes of the mouse. c. Place the corneal electrodes on the corneas. d. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds). e. Observe the animal for the presence or absence of a tonic hindlimb extension seizure. f. Protection is defined as the absence of the tonic hindlimb extension phase.
-
Data Analysis: The ED50 is calculated using probit analysis based on the percentage of animals protected at various doses.
Hz Seizure Test
This model is used to evaluate compounds for efficacy against psychomotor seizures that are often resistant to standard antiepileptic drugs.
Protocol:
-
Animal Model: Adult male mice (e.g., CF-1) weighing 18-25g.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure: a. Administer the test compound or vehicle control. b. At the time of predicted peak effect, apply a topical anesthetic to the eyes. c. Position the corneal electrodes. d. Deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 3 seconds). e. Observe the animal for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. f. Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.
Formalin Test for Antinociceptive Activity
This test assesses a compound's ability to reduce tonic, inflammatory pain.
Protocol:
-
Animal Model: Adult male mice or rats.
-
Procedure: a. Acclimate the animal to an observation chamber. b. Administer the test compound or vehicle control. c. At the time of predicted peak effect, inject a dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw. d. Immediately place the animal back into the observation chamber. e. Record the total time the animal spends licking or biting the injected paw during two distinct phases:
- Phase 1 (Acute): 0-5 minutes post-injection.
- Phase 2 (Inflammatory): 15-30 minutes post-injection.
-
Data Analysis: Compare the licking/biting time of the treated groups to the vehicle control group for each phase. Calculate the percentage of inhibition.
Monoamine Transporter Uptake Assay
This in vitro assay measures a compound's ability to inhibit the reuptake of monoamine neurotransmitters.
Protocol:
-
Cell Lines: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Reagents:
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Assay buffer.
-
Test compounds at various concentrations.
-
Scintillation fluid.
-
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with the test compound or vehicle. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter. d. After a short incubation period, terminate the reaction by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: A general experimental workflow for the evaluation of 3-(chlorophenyl)pyrrolidine derivatives.
Conclusion and Future Directions
The available data on 3-(chlorophenyl)pyrrolidine derivatives highlight their potential as promising scaffolds for the development of novel anticonvulsant and analgesic agents. The position of the chlorine atom on the phenyl ring appears to be a critical determinant of efficacy, with 2-chloro substitution showing particular promise in the studied derivatives. The dual mechanism of action, potentially involving both ion channel modulation and monoamine reuptake inhibition, offers a compelling rationale for their broad spectrum of activity.
However, a significant data gap exists regarding the direct comparative efficacy, monoamine transporter affinity, pharmacokinetics, and safety profiles of the parent 3-(3-Chlorophenyl)pyrrolidine and its 2- and 4-chloro isomers. Future research should focus on a systematic evaluation of these core structures to establish a clear structure-activity relationship. Such studies will be instrumental in guiding the rational design and optimization of this chemical series for the development of new and improved therapies for neurological disorders and pain.
References
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Reddy, P. A., Hsiang, B. C., Latifi, T. N., Hill, M. W., Woodward, K. E., Rothman, S. M., Ferrendelli, J. A., & Covey, D. F. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898–1906. [Link]
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Góra, M., Ejdys, M., Obniska, J., Rapacz, A., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1593. [Link]
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Wall, G. M., & Baker, J. K. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340–1348. [Link]
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Bannwart, L. M., Carter, D. S., Cai, H. Y., Choy, J. C., Greenhouse, R., Jaime-Figueroa, S., Iyer, P. S., Lin, C. J., Lee, E. K., Lucas, M. C., Lynch, S. M., Madera, A. M., Moore, A., Ozboya, K., Raptova, L., Roetz, R., Schoenfeld, R. C., Stein, K. A., Steiner, S., Villa, M., … Zhai, Y. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. [Link]
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Góra, M., Rapacz, A., Obniska, J., & Kamiński, K. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(11), 2533. [Link]
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Szafarz, M., Siwek, A., Rapacz, A., Mogilski, S., Wyska, E., & Kamiński, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13054. [Link]
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Li Petri, G., Piras, M., Gancitano, G., Iacovelli, F., & La Mela, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 3-(3-Chlorophenyl)pyrrolidine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and neuroscience research, the reproducibility of experimental findings is the bedrock of scientific progress. The seemingly minor variations in the chemical purity, stability, and handling of research compounds can lead to significant discrepancies in experimental outcomes, contributing to the widely discussed "reproducibility crisis." This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of 3-(3-Chlorophenyl)pyrrolidine, a key building block in the synthesis of various biologically active molecules, and its alternatives. By delving into the nuances of its synthesis, characterization, and stability, we aim to equip researchers with the knowledge to ensure the consistency and reliability of their experimental results.
The Criticality of Material Provenance and Purity
The journey to reproducible data begins with a thorough understanding of the starting materials. 3-(3-Chlorophenyl)pyrrolidine, while commercially available, can exhibit batch-to-batch variability in purity and impurity profiles depending on the synthetic route employed. The presence of residual starting materials, by-products, or enantiomeric impurities can significantly impact its reactivity and biological activity.
Synthesis and Potential Impurities
The synthesis of 3-(3-Chlorophenyl)pyrrolidine can be approached through various synthetic strategies. A common route involves the multi-step synthesis starting from 2-(3-chlorophenyl)succinic acid.[1] This process, if not meticulously controlled, can introduce several potential impurities.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic scheme for 3-(3-Chlorophenyl)pyrrolidine.
Potential Impurities and Their Origins:
| Impurity Type | Potential Source | Impact on Reproducibility |
| Starting Materials | Incomplete reaction of 2-(3-chlorophenyl)succinic acid. | May lead to lower yields in subsequent steps and introduce unwanted side reactions. |
| Positional Isomers | Presence of 2- or 4-chlorophenyl isomers in the initial starting material. | Can lead to a mixture of final products with potentially different biological activities. |
| Over-reduction Products | Harsh reduction conditions leading to dechlorination or saturation of the phenyl ring. | May result in a less active or inactive compound, skewing biological data. |
| Residual Solvents | Incomplete removal of solvents used during synthesis and purification. | Can interfere with analytical characterization and may be toxic in biological assays. |
A Comparative Look: Alternatives to 3-(3-Chlorophenyl)pyrrolidine
The choice of a chemical scaffold is a critical decision in drug discovery. While 3-(3-Chlorophenyl)pyrrolidine is a valuable building block, several alternatives are often considered depending on the specific therapeutic target and desired pharmacological profile.
| Compound | Key Structural Difference | Reported Biological Activity/Application | Potential Advantages/Disadvantages |
| 3-(4-Chlorophenyl)pyrrolidine | Positional isomer of the chloro substituent. | Investigated as a GABAergic prodrug.[2] | Subtle changes in electronics and sterics can significantly alter target binding and metabolism. |
| 3-Phenylpyrrolidine | Lacks the chloro substituent. | A common scaffold in compounds targeting CNS disorders. | Generally more lipophilic, which can affect solubility and blood-brain barrier penetration. |
| 1-(3-Chlorophenyl)piperazine (mCPP) | A six-membered piperazine ring instead of a five-membered pyrrolidine ring. | A well-known serotonergic agent. | Different ring size and basicity can lead to distinct receptor interactions and off-target effects. |
The selection between these alternatives should be guided by a thorough structure-activity relationship (SAR) analysis for the specific biological target of interest.
Ensuring Reproducibility: A Framework for In-House Validation
To mitigate the risks of experimental irreproducibility, a robust in-house validation of each new batch of 3-(3-Chlorophenyl)pyrrolidine is paramount. This involves a multi-pronged approach encompassing analytical characterization, purity assessment, and stability testing.
Experimental Workflow for Incoming Quality Control
Caption: A recommended workflow for the quality control of incoming 3-(3-Chlorophenyl)pyrrolidine.
Detailed Experimental Protocols
1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for each specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the main compound from its potential impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a blank. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Protocol for Stability Testing (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of 3-(3-Chlorophenyl)pyrrolidine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample. The appearance of new peaks and the decrease in the main peak area indicate degradation.
Comparative Stability Data (Illustrative):
| Stress Condition | % Degradation of 3-(3-Chlorophenyl)pyrrolidine | % Degradation of Alternative A | % Degradation of Alternative B |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | ~5% | ~8% | ~3% |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | ~15% | ~12% | ~20% |
| Oxidation (3% H2O2, RT, 24h) | ~2% | ~3% | ~1% |
| Thermal (80°C, 48h) | <1% | <1% | <1% |
| Photostability | <1% | <1% | <1% |
Note: This is illustrative data. Actual degradation will depend on the specific compound and experimental conditions.
Conclusion: A Commitment to Rigor
The reproducibility of experimental results is a shared responsibility within the scientific community. For researchers utilizing 3-(3-Chlorophenyl)pyrrolidine and its analogs, a proactive approach to material characterization and validation is not merely a best practice but a prerequisite for generating reliable and impactful data. By implementing the principles and protocols outlined in this guide, scientists can enhance the integrity of their research, accelerate the pace of discovery, and contribute to a more robust and reproducible scientific literature.
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Góra, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]
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Miller, C. A., & Long, L. M. (1951). Anticonvulsants. I. An Investigation of α-Substituted Succinimides. Journal of the American Chemical Society, 73(11), 4895–4898. [Link]
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Silverman, R. B. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. [Link]
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European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
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A Comparative Guide to the Therapeutic Potential of 3-(3-Chlorophenyl)pyrrolidine as a Dopamine Reuptake Inhibitor
Authored for Drug Development Professionals and Neuropharmacology Researchers
This guide provides a detailed analysis of 3-(3-Chlorophenyl)pyrrolidine, a pyrrolidine-based compound with significant potential as a dopamine reuptake inhibitor (DRI). The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] This document moves beyond a simple product description to offer a comparative pharmacological assessment, positioning 3-(3-Chlorophenyl)pyrrolidine against established DRIs. We will delve into its mechanism of action, present key comparative performance data, and provide a validated experimental protocol for its characterization, enabling researchers to accurately assess its utility for CNS drug discovery programs.
Section 1: The Scientific Rationale—Targeting the Dopamine Transporter
Dopamine reuptake inhibitors function by blocking the dopamine transporter (DAT), a protein crucial for clearing dopamine from the synaptic cleft.[2] By inhibiting this reuptake process, DRIs elevate extracellular dopamine concentrations, thereby enhancing dopaminergic neurotransmission.[2] This mechanism is the foundation for their therapeutic application in conditions characterized by dopamine deficits, such as Parkinson's disease, and for modulating reward pathways in the context of addiction.[3][4] The therapeutic strategy for conditions like cocaine dependence often involves developing DRIs with a slower onset and longer duration of action than the abused substance, which can help manage cravings and reduce relapse.[5]
The following diagram illustrates the fundamental mechanism of action for 3-(3-Chlorophenyl)pyrrolidine at the dopaminergic synapse.
Caption: Mechanism of 3-(3-Chlorophenyl)pyrrolidine blocking dopamine reuptake at the DAT.
Section 2: Comparative Pharmacological Profile
To contextualize the therapeutic potential of 3-(3-Chlorophenyl)pyrrolidine (also referred to as 3-CPMT), it is essential to compare its pharmacological metrics against well-characterized compounds.[6] This guide uses GBR 12909, a highly selective DAT inhibitor, and Bupropion, a clinically approved norepinephrine-dopamine reuptake inhibitor (NDRI), as benchmarks.[2][6] Lower Kᵢ and IC₅₀ values signify higher binding affinity and inhibitory potency, respectively.
| Compound | Kᵢ at DAT (nM) | IC₅₀ for Dopamine Reuptake (nM) | Selectivity Profile |
| 3-(3-Chlorophenyl)pyrrolidine | 30[6] | ~2100 (for Toxoplasma gondii growth inhibition)[6] | Primarily a dopamine reuptake inhibitor.[6] |
| GBR 12909 | 1[6] | 1-6 (for neuronal uptake)[6] | Highly selective for DAT over serotonin and norepinephrine transporters.[6] |
| Bupropion | ~1900-5230[2][6] | 305-1000[2][6] | Norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET.[6] |
Note: The presented values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies may yield slightly different results.[6]
Expert Analysis: The data indicates that 3-(3-Chlorophenyl)pyrrolidine possesses a respectable binding affinity for the dopamine transporter, more potent than the clinically used Bupropion but less so than the highly selective research tool GBR 12909.[6] This positions it as a compelling candidate for further investigation, particularly for applications where moderate DAT affinity is desirable to balance efficacy with potential side effects. Its profile suggests it could serve as a valuable scaffold for developing novel therapeutics for CNS disorders.
Section 3: Experimental Validation: In Vitro Dopamine Reuptake Inhibition Assay
The cornerstone for validating any putative DRI is the in vitro dopamine reuptake inhibition assay. This experiment quantifies the compound's ability to block the function of the dopamine transporter, providing a direct measure of its potency (IC₅₀). The choice of a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), is critical. This approach isolates the DAT, eliminating confounding variables from other transporters and ensuring that the measured activity is specific to the target of interest.[6]
The workflow for this essential validation step is outlined below.
Caption: Standard workflow for an in vitro dopamine reuptake inhibition assay.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound on the reuptake of radiolabeled dopamine into cells stably expressing the human dopamine transporter (hDAT).[6]
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells stably expressing hDAT in appropriate culture medium supplemented with a selection antibiotic to ensure continued transporter expression.
-
Culture cells to approximately 80-90% confluence before plating.
-
-
Assay Plating:
-
Harvest the cells and plate them into 96-well microplates at a predetermined density. Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 3-(3-Chlorophenyl)pyrrolidine) in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for testing.
-
-
Dopamine Uptake Assay:
-
Wash the plated cells with pre-warmed assay buffer.
-
Add the various concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reuptake reaction by adding a solution containing a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C. The short duration is crucial to measure the initial rate of uptake, where it is linear.
-
Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
-
Quantification and Analysis:
-
Lyse the cells in each well using a lysis buffer.[6]
-
Transfer the cell lysates into scintillation vials containing scintillation fluid.[6]
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[6]
-
The amount of radioactivity is directly proportional to the amount of [³H]Dopamine transported into the cells.[6]
-
Calculate the percentage of dopamine uptake inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a non-specific uptake control (e.g., using a high concentration of a known inhibitor like GBR 12909 for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
References
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Gomółka, J., Słoczyńska, K., & Zimecki, M. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Pharmaceuticals (Basel), 14(3), 263. Available from: [Link]
- MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- Benchchem. (n.d.). 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine.
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Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 151–157. Available from: [Link]
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Daniell, H. B., Walle, U. K., & Walle, T. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340–1348. Available from: [Link]
- Dove Medical Press. (2021). Dopamine reuptake inhibitors in Parkinson's disease.
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Siracusa, R., & Cuzzocrea, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1254394. Available from: [Link]
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Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., Przybranowski, S., Li, X., Luo, R., Wen, B., Sun, D., Wang, H., Wen, J., Wang, G., Zhai, Y., Guo, M., Yang, D., & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Available from: [Link]
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Frie, J. L., Wu, Y., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1196–1205. Available from: [Link]
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Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., Przybranowski, S., Li, X., Luo, R., Wen, B., Sun, D., Wang, H., Wen, J., Wang, G., Zhai, Y., Guo, M., Yang, D., & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Available from: [Link]
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Jeelan Basha, S. K., & L. S, S. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2915–2937. Available from: [Link]
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Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., Przybranowski, S., Li, X., Luo, R., Wen, B., Sun, D., Wang, H., Wen, J., Wang, G., Zhai, Y., Guo, M., Yang, D., & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available from: [Link]
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Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6099–6102. Available from: [Link]
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El-Kashef, H., et al. (2019). Design, synthesis, biological evaluation and molecular docking of pyrrolidine-based 3-deoxysphingomyelin analogs as anticancer agents. Bioorganic Chemistry, 84, 385–398. Available from: [Link]
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Tella, S. R., et al. (1998). Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine. The Journal of Pharmacology and Experimental Therapeutics, 286(3), 1391–1400. Available from: [Link]
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Carroll, F. I., et al. (2006). Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration. European Journal of Pharmacology, 550(1-3), 88–97. Available from: [Link]
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Vizi, E. S., et al. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 23(19), 11956. Available from: [Link]
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Li, Y., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(1), e86432. Available from: [Link]
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Gal-Moscovici, A., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. Available from: [Link]
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Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(3-Chlorophenyl)pyrrolidine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-(3-Chlorophenyl)pyrrolidine, a chlorinated heterocyclic compound, demand a rigorous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond simple checklists to explain the critical reasoning behind each step. The objective is to empower your laboratory with a self-validating system for waste management that ensures safety, compliance, and scientific integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before addressing disposal, we must understand the inherent risks of 3-(3-Chlorophenyl)pyrrolidine and its chemical class. As a chlorinated organic compound, it is subject to stringent environmental regulations due to its potential for persistence and toxicity.[1] While toxicological data for this specific molecule is not extensively published, Safety Data Sheets (SDS) for structurally related compounds provide a strong basis for a conservative risk assessment.
The primary hazards include:
-
Acute Toxicity: Similar compounds are harmful or toxic if swallowed.[2]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5][7]
-
Aquatic Toxicity: Chlorinated organic compounds can be harmful to aquatic life, necessitating containment from waterways.
These hazards mandate that 3-(3-Chlorophenyl)pyrrolidine never be disposed of via standard laboratory drains or municipal trash. Such actions risk environmental contamination and non-compliance with federal and local regulations.
Core Principles for Halogenated Waste Disposal
The presence of a carbon-halogen bond places 3-(3-Chlorophenyl)pyrrolidine into a specific hazardous waste category: halogenated organic waste .[8][9] This classification is critical and dictates the entire disposal strategy.
-
Mandatory Segregation: Halogenated waste streams must be kept separate from non-halogenated organic waste.[9][10] Co-mingling these wastes complicates the disposal process, significantly increases costs, and can make solvent recovery impossible.[9]
-
High-Temperature Incineration: The industry-standard and environmentally preferred disposal method for chlorinated organic materials is high-temperature incineration by a licensed hazardous waste facility.[1][11][12] This process thermally decomposes the compound into simpler, less harmful components like carbon dioxide and hydrogen chloride, which are then neutralized in a scrubber system to prevent atmospheric pollution.[1] Traditional methods like ground burial are obsolete and prohibited for such materials.[1]
Standard Operating Procedure (SOP) for Waste Collection and Storage
Adherence to a strict, step-by-step protocol is essential for ensuring safety and compliance from the point of generation to the final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling the chemical or its waste, ensure all engineering controls are active and proper PPE is worn.
-
Engineering Controls: Always handle 3-(3-Chlorophenyl)pyrrolidine and its waste inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles approved under standards like NIOSH (US) or EN 166 (EU).[5][7]
-
Skin Protection: Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[5]
-
Respiratory Protection: If working outside a fume hood or if aerosols are generated, a NIOSH-approved respirator is required.[3]
-
Step 2: Waste Container Selection and Labeling Proper containment is the foundation of safe waste management.
-
Container Choice: Use only designated, leak-proof hazardous waste containers made of compatible material (e.g., high-density polyethylene).[10] Whenever possible, collecting waste in the original, clearly labeled manufacturer's container is a good practice.[2]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(3-Chlorophenyl)pyrrolidine."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Segregation and Accumulation This step is critical to prevent dangerous reactions and ensure proper disposal routing.
-
Pure Waste: Collect unused or surplus 3-(3-Chlorophenyl)pyrrolidine directly into your labeled halogenated waste container.
-
Contaminated Labware: Disposable items like pipette tips, wipes, and contaminated weighing paper should be collected in a separate, clearly labeled solid halogenated waste container.
-
Solutions: If dissolved in a solvent, the entire solution must be treated as halogenated waste.
-
The Cardinal Rule: Do not mix this waste with any other waste stream, especially non-halogenated solvents or aqueous waste.[2][10] Keep containers tightly closed when not actively adding waste.[3][13] Do not fill containers beyond 90% capacity to allow for expansion.[10]
Step 4: Temporary On-Site Storage Waste containers must be stored safely pending removal by a certified disposal service.
-
Location: Store in a well-ventilated, designated satellite accumulation area. The storage area should be secure and accessible only to authorized personnel.[2][13]
-
Conditions: Keep containers away from heat, sparks, and open flames. Ensure they are stored separately from incompatible materials.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Spill Management
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Step 1.
-
Containment: Prevent the spill from entering drains or waterways.[2][3]
-
Absorption: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3][13] For solid spills, carefully sweep up the material, avoiding dust generation.[7]
-
Collection: Collect the absorbed material and contaminated soil into a suitable, labeled container for disposal as halogenated waste.[7][13]
-
Decontamination: Clean the affected area thoroughly.
First Aid for Exposure
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water.[5][7][13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][13]
Disposal Workflow and Decision Logic
The following diagram outlines the logical workflow for the proper management and disposal of 3-(3-Chlorophenyl)pyrrolidine waste.
Caption: Disposal workflow for 3-(3-Chlorophenyl)pyrrolidine.
Quantitative Data and Hazard Summary
The following table summarizes key hazard information derived from Safety Data Sheets for this compound and structurally similar chemicals. This data informs the procedural requirements outlined in this guide.
| Hazard Category | GHS Hazard Statement / Precautionary Code | Description & Rationale | Citation |
| Acute Toxicity | H301: Toxic if swallowed | Indicates significant hazard upon ingestion, necessitating strict handling controls to prevent accidental contact. | [2] |
| Skin Irritation | H315: Causes skin irritation | Requires the use of chemical-resistant gloves and immediate washing upon contact. | [3][4][6][7] |
| Eye Damage | H319: Causes serious eye irritation | Mandates the use of chemical goggles or a face shield to prevent irreversible eye damage. | [3][4][6][7] |
| Respiratory Hazard | H335: May cause respiratory irritation | Handling must occur in a fume hood to avoid inhaling dust or aerosols. | [3][4][5][7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant | This is the universal precautionary statement for hazardous chemicals, reinforcing that disposal must be handled by a licensed professional service. | [2][3][4][13] |
| Environmental | H402: Harmful to aquatic life | Prohibits disposal down the drain and requires containment of spills to protect waterways. |
Conclusion
The proper disposal of 3-(3-Chlorophenyl)pyrrolidine is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazard profile and adhering to the principles of segregation, proper containment, and professional disposal via high-temperature incineration, laboratories can effectively neutralize the risks it poses. This structured approach ensures the safety of personnel, protects the environment, and upholds the integrity of your research operations.
References
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-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 6, 2026, from [Link]
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US Environmental Protection Agency. Retrieved January 6, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. (n.d.). MP Biomedicals. Retrieved January 6, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 6, 2026, from [Link]
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Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 3-(3-Chlorophenyl)pyrrolidine: Essential Safety Protocols
Welcome to your essential guide for the safe handling of 3-(3-Chlorophenyl)pyrrolidine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks associated with this specific chlorinated pyrrolidine derivative. The protocols herein are designed to be self-validating, ensuring that every step reinforces a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Compound
3-(3-Chlorophenyl)pyrrolidine hydrochloride is classified with specific hazards that demand rigorous control measures. According to its Safety Data Sheet (SDS), the primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
While the hydrochloride salt has a specific hazard profile, it is prudent practice to also consider the risks associated with the parent pyrrolidine structure, which includes potential for severe skin burns, flammability, and harm if swallowed, inhaled, or absorbed through the skin.[3][4] This comprehensive awareness informs the multi-layered safety approach detailed below.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard; your first and most critical line of defense is a properly designed laboratory environment.
-
Chemical Fume Hood: All handling of 3-(3-Chlorophenyl)pyrrolidine, from weighing to solution preparation and use in a reaction, must be conducted within a certified chemical fume hood.[5] This is non-negotiable, as it is the primary method to control inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][6][7] Familiarize yourself with their exact location and operation before beginning any work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the compound's specific hazards.
PPE Specification Summary
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a face shield. | Goggles protect against splashes and dust; the face shield offers a secondary, broader barrier for the entire face. Standard safety glasses are insufficient.[6][8] |
| Hand Protection | Nitrile or Neoprene Gloves (minimum thickness of 4-5 mil). | Provides a barrier against skin irritation.[1] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid self-contamination.[8] |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes. | A lab coat prevents incidental skin contact with contaminated surfaces.[5] Closed-toe shoes made of a non-porous material protect feet from spills.[7] |
| Respiratory Protection | NIOSH-approved respirator (if required). | Should not be necessary if all work is conducted in a fume hood. However, a risk assessment for non-routine tasks (e.g., large spills) may require a respirator.[6][8][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict workflow minimizes the potential for error and exposure.
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify the accessibility and functionality of the nearest eyewash station and safety shower.[7]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize traffic in and out of the containment area.
-
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don safety goggles and face shield.
-
Wash and dry hands thoroughly before donning gloves. This ensures a clean baseline and better fit.
-
The sequence of donning PPE is critical for maintaining sterility and safety, as illustrated below.
-
-
Handling the Chemical:
-
Post-Handling & Doffing PPE:
-
Clean all non-disposable equipment used during the procedure.
-
Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid skin contact.[8]
-
Dispose of gloves in the designated solid chemical waste container.
-
Remove your face shield and goggles, followed by your lab coat.
-
Wash your hands thoroughly with soap and water as the final step.[1][7]
-
Visualization: PPE Donning & Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Spill and Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Small Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chlorinated organic compounds poses a significant environmental risk. A strict, documented disposal protocol is mandatory.
-
Segregation is Key: 3-(3-Chlorophenyl)pyrrolidine is a halogenated organic compound. It must not be mixed with non-halogenated organic waste.[5]
-
Waste Containers:
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed "Halogenated Solid Chemical Waste" container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[5]
-
-
Labeling: Every waste container must be labeled with the full chemical name of all contents and an approximate concentration.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by trained waste management personnel.
-
Documentation: Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
Visualization: Chemical Waste Disposal Workflow
Caption: Decision workflow for proper chemical waste segregation.
By integrating these detailed protocols into your daily laboratory operations, you not only ensure your personal safety but also uphold the highest standards of scientific research and environmental responsibility.
References
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
-
Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
